2-Quinazolineacetonitrile: Chemical Structure, Properties, and Applications in Medicinal Chemistry and Materials Science
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2-Quinazolineacetonitrile is a highly specialized, bifunctional organic build...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
2-Quinazolineacetonitrile is a highly specialized, bifunctional organic building block that bridges the gap between early-stage drug discovery and advanced materials science. Structurally, it combines a privileged quinazoline heterocycle—a ubiquitous motif in pharmacology—with a highly reactive acetonitrile handle[1]. This unique structural topology allows researchers to execute orthogonal chemical modifications, making it an indispensable precursor for hit-to-lead optimization campaigns and the synthesis of high-performance isoindolinone pigments[1][2].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its application in the laboratory.
Chemical Identity & Physicochemical Profile
To effectively utilize 2-Quinazolineacetonitrile in synthetic workflows, understanding its baseline physicochemical properties is critical. The compound's stability and solubility profile dictate the choice of solvents and reaction conditions.
Table 1: Quantitative Data and Chemical Identifiers [3]
Property
Value / Description
IUPAC Name
2-(quinazolin-2-yl)acetonitrile
CAS Registry Number
158141-36-7
Molecular Formula
C₁₀H₇N₃
Molecular Weight
169.18 g/mol
Canonical SMILES
C1=CC=C2C(=C1)C=NC(=N2)CC#N
InChI Key
CJKCPMNZSPTAFX-UHFFFAOYSA-N
Functional Groups
Quinazoline core, active methylene, aliphatic nitrile
Structural & Mechanistic Chemistry
The synthetic utility of 2-Quinazolineacetonitrile stems directly from its dual-reactivity profile. As an Application Scientist, recognizing the causality behind its reactivity is essential for designing novel derivatives.
The Active Methylene (-CH₂-)
The methylene group is flanked by two strongly electron-withdrawing moieties: the nitrile group (via inductive and resonance effects) and the electron-deficient quinazoline pyrimidine ring. This dual-withdrawal significantly lowers the pKa of the methylene protons, rendering them highly acidic. Consequently, deprotonation can be achieved using mild bases (e.g., piperidine or triethylamine) rather than requiring strong organometallic bases. This enables facile C-C bond formation via Knoevenagel condensations or alkylation without degrading sensitive functional groups elsewhere on the molecule.
The Nitrile Handle (-C≡N)
The nitrile carbon is highly electrophilic and susceptible to nucleophilic attack. In medicinal chemistry, this functional handle is frequently transformed into tetrazoles, amides, or primary amines to explore Structure-Activity Relationships (SAR)[1].
Figure 1: Divergent chemical reactivity pathways of 2-Quinazolineacetonitrile.
Applications in Drug Discovery & Materials Science
Medicinal Chemistry: The Privileged Scaffold
The quinazoline core is a fundamental structure found in over 150 naturally occurring alkaloids and numerous FDA-approved kinase inhibitors (e.g., EGFR inhibitors used in oncology)[1]. 2-Quinazolineacetonitrile serves as an early-stage precursor where the nitrile group is converted into a tetrazole . Tetrazoles are excellent bioisosteres for carboxylic acids; they exhibit a similar pKa (~4.5) but offer superior lipophilicity and resistance to metabolic degradation (such as glucuronidation), thereby improving the oral bioavailability of the resulting drug candidate.
High-Performance Pigments
Beyond pharmacology, derivatives of 2-Quinazolineacetonitrile are critical in the synthesis of high-performance isoindolinone pigments (e.g., Pigment Brown 38 derivatives)[2]. The active methylene group undergoes condensation with isoindoline precursors to form highly conjugated, rigid, and photostable chromophores[2]. These pigments are heavily utilized in automotive OEM finishes and industrial plastics due to their exceptional weather fastness and thermal stability.
Validated Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures.
Protocol A: Knoevenagel Condensation for SAR Library Generation
Objective: Condense 2-Quinazolineacetonitrile with an aryl aldehyde to generate a highly conjugated alkene derivative.
Causality: Piperidine acts as a mild base to deprotonate the acidic methylene. A weak base is deliberately chosen to prevent side reactions (e.g., nitrile hydrolysis) that would occur with stronger bases like NaOH. Ethanol stabilizes the polar transition state and allows for easy product precipitation.
Step-by-Step Procedure:
Reagent Charging: In a 50 mL round-bottom flask, dissolve 2-Quinazolineacetonitrile (1.0 eq, 5.0 mmol) and the desired Aryl Aldehyde (1.1 eq, 5.5 mmol) in 20 mL of absolute ethanol.
Catalysis: Add piperidine (0.1 eq, 0.5 mmol) dropwise. Note: The solution may undergo an immediate color shift, indicating the formation of the enolate intermediate.
Reflux & Validation: Heat the mixture to reflux (78°C) for 2–4 hours.
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The disappearance of the lower-Rf 2-Quinazolineacetonitrile spot confirms reaction completion.
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 30 minutes to maximize precipitation.
Isolation: Isolate the solid product via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde and piperidine traces. Dry under vacuum.
Figure 2: Step-by-step experimental workflow for the Knoevenagel condensation.
Protocol B: Synthesis of 5-(Quinazolin-2-ylmethyl)-1H-tetrazole
Objective: Convert the nitrile functional group into a tetrazole bioisostere via a [3+2] cycloaddition.
Causality: Sodium azide provides the nucleophile, while ammonium chloride acts as a mild proton source to generate hydrazoic acid in situ, increasing the electrophilicity of the nitrile carbon. DMF is utilized for its high boiling point and ability to solvate both organic and inorganic reagents.
Step-by-Step Procedure:
Preparation: Suspend 2-Quinazolineacetonitrile (1.0 eq, 2.0 mmol), NaN₃ (1.5 eq, 3.0 mmol), and NH₄Cl (1.5 eq, 3.0 mmol) in 10 mL of anhydrous DMF.
Cycloaddition: Heat the stirred mixture to 100°C for 12 hours. Safety Warning: Perform behind a blast shield, as azides are energetic materials.
Quenching & Validation: Cool the mixture to room temperature and pour into 30 mL of crushed ice/water.
Self-Validation Step: Slowly acidify the aqueous mixture to pH 2 using 1M HCl. Because the resulting tetrazole has a pKa of ~4.5, acidification protonates the tetrazole ring, causing the product to crash out of the aqueous solution as a white/off-white precipitate.
Isolation: Filter the precipitate, wash thoroughly with distilled water to remove residual DMF and inorganic salts, and dry in a vacuum desiccator.
References
Title: 2-Quinazolineacetonitrile | High-Purity Research Chemical
Source: Benchchem
URL
2-Quinazolineacetonitrile IUPAC name and CAS number
2-Quinazolineacetonitrile: Structural Dynamics, Synthetic Utility, and Applications in Targeted Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies...
Author: BenchChem Technical Support Team. Date: March 2026
2-Quinazolineacetonitrile: Structural Dynamics, Synthetic Utility, and Applications in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. The quinazoline heterocycle is one such fundamental structure, naturally occurring in over 150 alkaloids and serving as the backbone for numerous FDA-approved kinase inhibitors[1].
2-Quinazolineacetonitrile represents a highly specialized, versatile synthetic intermediate that merges the stability of the quinazoline core with the chemical reactivity of an acetonitrile moiety[1]. This whitepaper provides an in-depth technical analysis of 2-quinazolineacetonitrile, detailing its physicochemical properties, mechanistic rationale in drug design, and field-proven synthetic protocols for hit-to-lead optimization.
Chemical Identity and Physicochemical Profiling
The parent compound, 2-quinazolineacetonitrile, and its derivatives are extensively documented for their utility in constructing complex, biologically active molecules[1]. The nitrile group (-CN) acts as a highly versatile functional handle, while the alpha-carbon provides an acidic site for further functionalization[1].
Below is a consolidated dataset of the parent compound and its most utilized pharmaceutical derivatives:
Halogenated derivative for enhanced lipophilicity and target residence time[4].
Mechanistic Rationale in Structural Biology
The Quinazoline Core as a Kinase Anchor
The quinazoline nucleus acts as a flat, heteroaromatic moiety that mimics the adenine ring of ATP[5]. This structural homology allows quinazoline derivatives to competitively insert into the highly conserved ATP-binding pocket of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5][6]. The nitrogen atoms within the quinazoline ring are mechanistically crucial; they act as hydrogen bond acceptors, forming stable interactions with key amino acid residues (e.g., Met769 and Thr830 in EGFR) at the hinge region of the kinase domain[6][7].
The Acetonitrile Handle for SAR Diversification
The inclusion of the acetonitrile group at the 2-position provides a dual-axis of reactivity for Structure-Activity Relationship (SAR) exploration[1]:
Nitrile Transformation: The -CN group can be converted into tetrazoles (bioisosteres for carboxylic acids), primary amides, or amines, allowing researchers to tune the electrostatic surface and solubility of the drug candidate[1].
Alpha-Carbon Functionalization: The methylene protons adjacent to the electron-withdrawing nitrile and quinazoline rings are highly acidic. This facilitates Knoevenagel condensations or alkylations to introduce bulky aromatic side chains, which can project outward from the ATP pocket to interact with allosteric sites or solvent-exposed regions[6].
Divergent synthetic workflow utilizing 2-quinazolineacetonitrile for SAR screening.
Experimental Protocols: Synthesis and Validation
To leverage 2-quinazolineacetonitrile in drug discovery, robust and self-validating synthetic protocols are required. The following methodology details the Knoevenagel condensation of 2-quinazolineacetonitrile with substituted benzaldehydes—a standard workflow to generate extended conjugated systems for EGFR inhibition screening[6][8].
Protocol: Knoevenagel Condensation for SAR Library Generation
Objective: To synthesize alpha-(substituted-benzylidene)-2-quinazolineacetonitrile derivatives.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried 50 mL round-bottom flask, add 2-quinazolineacetonitrile (5.0 mmol) and the appropriate substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 5.0 mmol)[8].
Solvent & Catalyst Addition: Dissolve the mixture in 20 mL of absolute ethanol. Add 3–5 drops of glacial acetic acid (or catalytic piperidine)[8].
Causality Note: Absolute ethanol provides a polar protic environment that stabilizes the transition state. Glacial acetic acid acts as a mild electrophilic activator for the benzaldehyde carbonyl, while the inherent basicity of the quinazoline nitrogen assists in the initial deprotonation of the acidic alpha-methylene protons.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6 hours under a nitrogen atmosphere[8].
Self-Validating In-Process Control (IPC): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.
Validation: The starting 2-quinazolineacetonitrile will appear as a distinct UV-active spot (254 nm). The product will exhibit a lower
Rf
value and will fluoresce intensely under 365 nm UV light due to the newly formed extended
π
-conjugation network.
Isolation: Upon completion, cool the reaction mixture to 0–5°C in an ice bath. The highly conjugated product will precipitate out of the ethanol solution[8].
Purification: Collect the precipitate via vacuum filtration, wash with cold water (2 x 10 mL) and cold ethanol (10 mL), and recrystallize from hot ethanol to yield the pure derivative[8].
Final Validation: Confirm structural integrity using LC-MS (looking for the
[M+H]+
molecular ion peak) and
1H
-NMR (verifying the disappearance of the singlet methylene protons and the appearance of a vinylic proton signal).
The primary therapeutic application of quinazoline derivatives lies in oncology, specifically targeting non-small cell lung cancer (NSCLC) and breast cancer via the inhibition of the Epidermal Growth Factor Receptor (EGFR)[6][9].
When EGFR is overexpressed or mutated (e.g., T790M mutation), it leads to the constitutive activation of downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, driving unchecked tumor cell proliferation[6]. Quinazoline derivatives synthesized from 2-quinazolineacetonitrile act as ATP-competitive inhibitors. By lodging into the ATP-binding pocket, they prevent the autophosphorylation of the receptor's intracellular tyrosine residues, thereby shutting down the downstream signaling cascade[6][9].
Mechanism of EGFR inhibition by quinazoline derivatives blocking the ATP binding pocket.
Recent in vitro biological evaluations have demonstrated that novel quinazoline derivatives can achieve sub-micromolar
IC50
values against EGFR-overexpressing cell lines (such as A549 lung carcinoma and MCF-7 breast cancer cells), often matching or exceeding the efficacy of first-generation clinical standards like Gefitinib and Erlotinib[6][8][9]. The synthetic flexibility provided by the acetonitrile group is the key driver enabling the rapid iteration required to overcome emerging drug-resistant mutations[1][6].
References
ECHA. "2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-." European Chemicals Agency. Available at:[Link]
American Elements. "2-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile." American Elements. Available at:[Link]
Taylor & Francis. "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
RSC Publishing. "Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors." RSC Advances. Available at:[Link]
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. "Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy." IJPCAT. Available at: [Link]
J-Stage. "Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors." Chemical and Pharmaceutical Bulletin. Available at:[Link]
Taylor & Francis. "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Navigating the Uncharted: A Technical Guide to the Safe Handling and Management of 2-Quinazolineacetonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract As a novel heterocyclic compound, 2-Quinazolineacetonitrile presents both significant opportuniti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
As a novel heterocyclic compound, 2-Quinazolineacetonitrile presents both significant opportunities in medicinal chemistry and potential, uncharacterized hazards. This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Quinazolineacetonitrile, specifically tailored for research and drug development environments. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established best practices for managing novel chemical entities, with a focus on risk mitigation, exposure control, and emergency preparedness. The protocols outlined herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.
Introduction: The Quinazoline Scaffold and the Principle of Precaution
The quinazoline core is a privileged scaffold in pharmacology, forming the backbone of numerous therapeutic agents. 2-Quinazolineacetonitrile, as a reactive intermediate, is a valuable tool in the synthesis of diverse molecular libraries for drug discovery. However, its novelty necessitates a precautionary approach to its handling. The presence of the nitrile group (-C≡N) suggests potential toxicity, as aliphatic nitriles can be metabolized to release cyanide.[1] Therefore, all personnel must treat 2-Quinazolineacetonitrile as a substance with significant potential health hazards until comprehensive toxicological data becomes available.
This guide is structured to provide a logical progression from hazard identification and risk assessment to practical protocols for safe use and emergency response.
Hazard Identification and Risk Assessment: An Essential First Step
Before any experimental work involving 2-Quinazolineacetonitrile commences, a thorough risk assessment is mandatory.[2] This process is foundational to ensuring laboratory safety and involves a multi-faceted approach to understanding and mitigating potential dangers.
In the absence of specific toxicological data for 2-Quinazolineacetonitrile, a conservative approach is required. The compound must be handled as if it is a potent, toxic substance. The primary toxicological concern stems from the nitrile functional group.
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] The metabolic release of cyanide is a significant concern, which can disrupt cellular respiration.[8]
Chronic Toxicity: The long-term effects of exposure are unknown. As with many novel compounds, it should be treated as a potential carcinogen, mutagen, or reproductive toxin.[9]
Routes of Exposure: The primary routes of exposure are inhalation of dust, dermal contact, and accidental ingestion.
Reactivity Hazards
The reactivity of 2-Quinazolineacetonitrile has not been fully characterized. However, based on its chemical structure, certain incompatibilities can be predicted.
Strong Acids and Bases: May cause hydrolysis of the nitrile group or decomposition of the quinazoline ring, potentially generating heat and hazardous fumes.[10]
Strong Oxidizing Agents: May lead to vigorous, potentially explosive reactions.[10]
Heat and Light: Stability under prolonged exposure to heat and light is unknown. It is prudent to store it in a cool, dark, and dry place.[10]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
Engineering controls are the first and most important line of defense.
Chemical Fume Hood: All manipulations of solid 2-Quinazolineacetonitrile and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Ventilation: The laboratory should have adequate general ventilation.[11]
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.
Diagram: Hierarchy of Controls
Caption: Hierarchy of controls for mitigating laboratory hazards.
Personal Protective Equipment (PPE)
The minimum required PPE for handling 2-Quinazolineacetonitrile is outlined below.[2]
PPE Category
Specification
Rationale
Eye and Face Protection
ANSI Z87.1-compliant safety goggles or a face shield when there is a splash hazard.
Protects against splashes of solutions or airborne particles.
Hand Protection
Chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated.
Prevents dermal absorption, which is a potential route of exposure.
Body Protection
A flame-resistant lab coat.
Protects skin and personal clothing from contamination.[10]
Respiratory Protection
A NIOSH-approved respirator may be necessary for certain operations, such as handling large quantities of the solid or if aerosolization is likely. A written respiratory protection program is required under such circumstances.
Provides an additional layer of protection against inhalation of fine particles.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and accidents.
Weighing and Dispensing
Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
Containment: Conduct all weighing and dispensing activities within the fume hood. Use a disposable weighing boat or line the balance with plastic-backed absorbent paper to contain any spills.
Technique: Use a spatula to carefully transfer the solid. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly.
Cleaning: After dispensing, decontaminate the spatula and the weighing area. Dispose of any contaminated materials as hazardous waste.
Solution Preparation and Use
Solvent Selection: Choose the least hazardous solvent appropriate for the experiment.
Dissolution: Add the solid 2-Quinazolineacetonitrile to the solvent in a suitable container within a fume hood. Gentle agitation may be required.
Labeling: Clearly label the solution with the chemical name, concentration, date of preparation, and appropriate hazard warnings.[12]
Transfer: Use a pipette or a syringe with a needle for transferring solutions to minimize the risk of spills.
Storage
Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.
Container: Store in a tightly sealed, clearly labeled container.[13]
Location: Keep in a cool, dry, and dark place, away from incompatible materials.[13] A designated, locked cabinet is recommended.
Segregation: Store separately from strong acids, bases, and oxidizing agents.[2]
Emergency Procedures: Preparedness is Key
A clear and well-rehearsed emergency plan is critical.
Spills
Small Spills (in a fume hood):
Alert nearby personnel.
Absorb the spill with an inert material (e.g., vermiculite, sand).
Carefully collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert laboratory personnel and the institutional safety officer.
Prevent the spread of the spill if it is safe to do so.
Allow only trained personnel with appropriate PPE to clean up the spill.
Exposure
Exposure Route
First Aid Measures
Inhalation
Move the affected person to fresh air. Seek immediate medical attention.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Diagram: Emergency Response Workflow
Caption: A workflow for responding to spills and exposures.
Waste Disposal
All waste generated from the handling of 2-Quinazolineacetonitrile must be treated as hazardous waste.
Segregation: Do not mix this waste with other waste streams.[3]
Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.
Conclusion: A Commitment to Safety
The use of novel compounds like 2-Quinazolineacetonitrile is integral to advancing scientific discovery. However, this progress must be accompanied by an unwavering commitment to safety. By adopting the precautionary principles and implementing the robust protocols outlined in this guide, researchers can confidently and safely explore the potential of this promising molecule while protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance on specific applications and protocols.
References
OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved March 15, 2026, from [Link]
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved March 15, 2026, from [Link]
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved March 15, 2026, from [Link]
The MSDS HyperGlossary: Nitrile. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved March 15, 2026, from [Link]
Safety Guides & Tipsheets. (n.d.). American Chemical Society. Retrieved March 15, 2026, from [Link]
2-Pentenenitrile | C5H7N | CID 5364360. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
Pivaloylacetonitrile - CAS Common Chemistry. (n.d.). CAS. Retrieved March 15, 2026, from [Link]
Safety in Academic Chemistry Laboratories. (2003). American Chemical Society. Retrieved March 15, 2026, from [Link]
Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved March 15, 2026, from [Link]
Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved March 15, 2026, from [Link]
Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved March 15, 2026, from [Link]
2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene. (2023, November 1). Environmental Protection Agency. Retrieved March 15, 2026, from [Link]
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (2016, May 7). MDPI. Retrieved March 15, 2026, from [Link]
Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK. (2015, December 30). ADMET & DMPK. Retrieved March 15, 2026, from [Link]
Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]
Toxicological Review of Acetonitrile (CAS No. 75-05-8). (n.d.). Environmental Protection Agency. Retrieved March 15, 2026, from [Link]
Chemical Reactivity Hazards - Hazards Recognition. (n.d.). Occupational Safety and Health Administration. Retrieved March 15, 2026, from [Link]
Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2025, November 11). MDPI. Retrieved March 15, 2026, from [Link]
Identifying Chemical Reactivity Hazards: Preliminary Screening Method. (2004, May). Environmental Protection Agency. Retrieved March 15, 2026, from [Link]
(PDF) Screening Reactive Chemical Hazards. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
(PDF) Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020, March 8). ResearchGate. Retrieved March 15, 2026, from [Link]
Chemical Reactivity Hazards - Hazard Evaluation. (n.d.). Occupational Safety and Health Administration. Retrieved March 15, 2026, from [Link]
First principles study on physical properties of novel 211 MAX phase Sc2AC (A=Ga, In). (2025, August 7). ResearchGate. Retrieved March 15, 2026, from [Link]
NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3-Butanedione (CASRN 431-03-8) in Wistar Han [Crl:WI (Han)] Rats and B6C3F1/N Mice (Inhalation Studies). (2016, April 15). National Toxicology Program. Retrieved March 15, 2026, from [Link]
In Silico Modeling of 2-Quinazolineacetonitrile Interactions: A Technical Guide for Drug Discovery Professionals
Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. 2-Quinazolineacetonitrile, with its reactive nitrile group, r...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. 2-Quinazolineacetonitrile, with its reactive nitrile group, represents a versatile starting point for the synthesis of diverse compound libraries. This in-depth technical guide provides a comprehensive framework for the in silico modeling of 2-quinazolineacetonitrile-derived compounds, with a specific focus on their potential interactions with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow from initial ligand preparation to advanced molecular dynamics simulations. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable and actionable data for drug discovery programs.
Introduction: The Quinazoline Scaffold and the Promise of 2-Quinazolineacetonitrile
The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets.[1] Its inherent stability and synthetic tractability have led to its incorporation into several FDA-approved drugs, particularly in the realm of oncology.[2][3] A significant number of these drugs function as protein kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[3][4][5]
2-Quinazolineacetonitrile emerges as a particularly valuable starting material for drug discovery campaigns.[1] The presence of a chemically versatile nitrile (-CN) group allows for its transformation into a variety of other functional groups, such as tetrazoles, amides, and carboxylic acids. This facilitates the rapid generation of diverse chemical libraries, a crucial step in exploring the structure-activity relationships (SAR) of a new series of compounds.[1]
Given the well-documented success of quinazoline derivatives as kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR), this guide will use EGFR as the primary biological target for our in silico modeling workflow.[6][7][8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[9][10]
This guide will delineate a logical and scientifically rigorous in silico workflow to predict and analyze the interactions of a hypothetical library of 2-quinazolineacetonitrile derivatives with the EGFR kinase domain.
The In Silico Drug Discovery Workflow: A Strategic Overview
Our in silico investigation will follow a multi-step process designed to progressively refine our understanding of the potential binding of our candidate molecules to the EGFR kinase domain. This workflow is designed to be both efficient and informative, starting with broad screening techniques and moving towards more computationally intensive and detailed analyses.
Figure 1: A high-level overview of the in silico workflow.
Part I: Ligand and Target Preparation - Laying the Foundation
The accuracy of any in silico modeling study is fundamentally dependent on the quality of the input structures for both the ligand and the target protein.
Ligand Library Generation from 2-Quinazolineacetonitrile
The first step is to generate a virtual library of compounds derived from our starting material, 2-quinazolineacetonitrile. This is a creative and exploratory process, guided by known SAR for EGFR inhibitors and the chemical reactivity of the nitrile group.
Experimental Protocol: Ligand Library Generation
Core Scaffold: Start with the 2D structure of 2-quinazolineacetonitrile.
Virtual Synthesis: Enumerate a series of virtual reactions to modify the acetonitrile group. Examples include:
Hydrolysis to a carboxylic acid.
Reduction to an amine.
Cycloaddition to form a tetrazole ring.
Addition of various R-groups via reactions at the alpha-carbon.
Substituent Variation: Introduce a diverse set of substituents at various positions on the quinazoline ring, guided by the structures of known EGFR inhibitors like gefitinib and erlotinib. Pay particular attention to positions 4, 6, and 7.[4]
3D Structure Generation: Convert the 2D structures into 3D conformations using a computational chemistry tool such as RDKit or Open Babel.
Energy Minimization: Perform an initial energy minimization of each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
Target Protein Preparation: Selecting and Refining the EGFR Kinase Domain
The selection of an appropriate protein structure is critical. We will use a high-resolution crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB).
Experimental Protocol: Target Protein Preparation
PDB Search and Selection: Search the RCSB PDB database for crystal structures of the human EGFR kinase domain in complex with a quinazoline-based inhibitor. A suitable example is PDB ID: 1M17, which shows EGFR in complex with erlotinib.[11] The presence of a co-crystallized ligand helps to define the binding site.
Structure Cleaning:
Remove water molecules and any other non-essential heteroatoms from the PDB file.
Inspect the structure for missing residues or atoms. If necessary, use modeling software (e.g., Modeller, Chimera) to build and refine these missing regions.
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
Protonation State Assignment: Determine the appropriate protonation states of ionizable residues (e.g., His, Asp, Glu, Lys, Arg) at a physiological pH (e.g., 7.4). This can be done using tools like H++ or PropKa.
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The restraints on the backbone atoms should be gradually removed to allow for local relaxation while preserving the overall fold.
Part II: Predicting Binding Affinity and Pose - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13][14] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.[15]
Figure 3: The molecular dynamics simulation workflow.
Experimental Protocol: Molecular Dynamics Simulation with GROMACS
System Setup:
Select the top-ranked docked pose of a promising ligand from the molecular docking study.
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
Force Field Parameterization:
Assign a suitable force field to the protein (e.g., AMBER, CHARMM).
Generate force field parameters for the ligand using a tool like the CGenFF server or antechamber.
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
Equilibration:
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein throughout the simulation.
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.
Part IV: Advanced Modeling Techniques (Optional but Recommended)
For a more comprehensive understanding, the following advanced techniques can be employed:
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. [4][11]This can be used to screen large compound databases for molecules with the desired features.
[6]
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [3][7]This can be used to predict the activity of newly designed compounds and to guide lead optimization.
[8]
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the modeling of 2-quinazolineacetonitrile-derived compounds as potential inhibitors of the EGFR kinase domain. By following these detailed protocols, researchers can generate valuable insights into the potential binding modes, affinities, and dynamic behavior of novel chemical entities. The integration of molecular docking and molecular dynamics simulations provides a powerful approach to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Future work should focus on the experimental validation of the in silico predictions. The most promising compounds identified through this workflow should be synthesized and evaluated in biochemical and cellular assays to determine their actual inhibitory activity against EGFR and their anti-proliferative effects on cancer cell lines. The experimental data can then be used to refine and improve the in silico models, creating a feedback loop that enhances the predictive power of future computational studies.
References
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Retrieved from [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Xenobiotics. Retrieved from [Link]
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances. Retrieved from [Link]
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (n.d.). Hilaris Publisher. Retrieved from [Link]
Yun, C.-H., & Eck, M. J. (2007). Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. Retrieved from [Link]
Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer Research, 64(18), 6652-6659. Retrieved from [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Retrieved from [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). Journal of Cardiovascular Disease Research. Retrieved from [Link]
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. Retrieved from [Link]
Peng, Y. H., & Wu, J. S. (2013). Crystal structure of EGFR kinase domain in complex with compound 2a. RCSB PDB. Retrieved from [Link]
Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. Retrieved from [Link]
Gangjee, A., et al. (2021). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Bioorganic & Medicinal Chemistry, 35, 116061. Retrieved from [Link]
Gangjee, A., et al. (2021). Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer. Bioorganic & Medicinal Chemistry, 35, 116061. Retrieved from [Link]
Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
Bioorthogonal approach to identify unsuspected drug targets in live cells. (2013). Angewandte Chemie International Edition, 52(39), 10223-10227. Retrieved from [Link]
Application Note: Chemoselective Derivatization of 2-Quinazolineacetonitrile
Mechanistic Overview & Causality 2-Quinazolineacetonitrile is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry, drug discovery, and the synthesis of high-performance pigments[1]. The sy...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview & Causality
2-Quinazolineacetonitrile is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry, drug discovery, and the synthesis of high-performance pigments[1]. The synthetic utility of this molecule stems from its dual-reactivity profile, which allows researchers to build complex molecular architectures through highly predictable, chemoselective pathways.
The structural logic of 2-quinazolineacetonitrile is defined by two reactive loci:
The Active Methylene Group (
α
-carbon): The methylene protons (-CH
2
-) are flanked by two potent electron-withdrawing groups: the quinazoline ring and the cyano (-CN) group. This configuration severely depletes the electron density around the carbon, making the protons highly acidic. Upon deprotonation, the resulting carbanion is heavily resonance-stabilized, acting as a strong nucleophile for condensation and alkylation reactions ().
The Nitrile Group: The -CN moiety is a synthetic equivalent to carboxylic acids and amides. It is highly susceptible to nucleophilic attack (hydrolysis) or hydride transfer (reduction), providing a direct handle for late-stage functionalization.
By carefully modulating the base strength, solvent polarity, and temperature, scientists can isolate reactions to either the methylene carbon or the nitrile group without cross-reactivity.
Fig 1. Divergent derivatization pathways of 2-Quinazolineacetonitrile.
This protocol describes the coupling of 2-quinazolineacetonitrile with aryl aldehydes to form highly conjugated alkenes, a common motif in kinase inhibitors and fluorescent dyes ().
Causality & Design: Piperidine is selected as a weak, secondary amine catalyst. It is basic enough to deprotonate the highly acidic active methylene but not nucleophilic enough to degrade the quinazoline core. Absolute ethanol is used as the solvent to prevent unwanted nitrile hydrolysis. As the highly rigid, conjugated product forms, it loses solubility in ethanol, spontaneously precipitating out of solution. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and creates a self-validating visual cue for reaction completion.
Step-by-Step Workflow:
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-quinazolineacetonitrile and 10.5 mmol of the desired aryl aldehyde in 20 mL of absolute ethanol.
Catalysis: Add 0.1 equivalents (1 mmol, ~85
μ
L) of piperidine dropwise to the stirring mixture.
Reflux: Equip the flask with a reflux condenser and heat to 80°C for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
Precipitation: Once the starting material is consumed, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice-water bath for 30 minutes to maximize precipitation.
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde and piperidine traces.
Purification: Recrystallize from hot ethanol or DMF to yield the pure
α
,
β
-unsaturated nitrile.
Causality & Design: Unlike the Knoevenagel condensation, alkylation requires the complete, irreversible formation of the carbanion prior to the addition of the electrophile to prevent poly-alkylation. Sodium Hydride (NaH) is used as a strong, non-nucleophilic base. Anhydrous Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it solvates the sodium cation while leaving the carbanion "naked" and highly reactive. The evolution of hydrogen gas provides a self-validating indicator of successful deprotonation.
Step-by-Step Workflow:
Deprotonation: Suspend 12 mmol of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in 15 mL of anhydrous DMF at 0°C under an inert Argon atmosphere.
Carbanion Generation: Slowly add a solution of 10 mmol 2-quinazolineacetonitrile in 5 mL DMF dropwise. Stir at 0°C for 30 minutes until H
2
effervescence ceases.
Electrophilic Addition: Add 11 mmol of the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Quenching: Carefully quench the reaction by pouring the mixture over 50 g of crushed ice containing 1 mL of glacial acetic acid.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Protocol C: Controlled Nitrile Hydrolysis
Causality & Design: The conversion of the nitrile to 2-quinazolineacetamide requires precise thermal control. Using concentrated sulfuric acid at room temperature halts the hydrolysis at the amide stage. Heating the mixture above 80°C will provide the activation energy required to hydrolyze the amide further into 2-quinazolineacetic acid.
Step-by-Step Workflow:
Acidic Solvation: Dissolve 5 mmol of 2-quinazolineacetonitrile in 10 mL of concentrated H
2
SO
4
at 0°C.
Hydrolysis: Stir the solution at room temperature for 12 hours (for amide synthesis).
Neutralization: Pour the acidic mixture slowly into a beaker containing 50 g of crushed ice. Neutralize carefully with 20% NaOH solution until a pH of 7 is reached, causing the amide to precipitate.
Isolation: Filter the solid, wash with distilled water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters, requisite environments, and expected yields for the derivatization of 2-quinazolineacetonitrile based on standard industrial and academic benchmarks ().
Derivatization Route
Target Functional Group
Reagents & Catalyst
Solvent
Temp / Time
Expected Yield
Knoevenagel Condensation
α
,
β
-Unsaturated Nitrile
Aryl Aldehyde, Piperidine
Abs. Ethanol
80°C / 2-4 h
75% - 92%
Mono-Alkylation
α
-Alkyl Nitrile
Alkyl Halide, NaH
Anhydrous DMF
0°C to RT / 4 h
65% - 80%
Di-Alkylation
α
,
α
-Dialkyl Nitrile
Excess Alkyl Halide, Cs
2
CO
3
Anhydrous DMF
60°C / 8 h
55% - 70%
Partial Hydrolysis
Primary Amide
Conc. H
2
SO
4
Neat (Acid)
25°C / 12 h
85% - 95%
Complete Hydrolysis
Carboxylic Acid
20% NaOH (aq)
Water / EtOH
100°C / 6 h
70% - 85%
Reduction
Primary Amine
LiAlH
4
Anhydrous THF
0°C to RT / 3 h
60% - 75%
References
VDOC.PUB. "High Performance Pigments: Synthesis and Cyclization of Active Methylene Compounds." VDOC Scientific Publications. URL: [Link]
Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory: 2-Quinazolineacetonitrile Derivatives." EPA Official Database. URL: [Link]
Application Notes & Protocols: Characterizing the Bioactivity of 2-Quinazolineacetonitrile Using Cell-Based Assays
Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad spectrum of biological activities, particularly in oncology.[1][2] Numerous...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad spectrum of biological activities, particularly in oncology.[1][2] Numerous FDA-approved drugs, such as gefitinib and erlotinib, feature this heterocyclic system and function by inhibiting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[3] The diverse mechanisms of quinazoline-based compounds also include inhibition of tubulin polymerization, VEGFR, and critical signaling pathways like STAT3 and ERK/MAPK.[4][5][6] This application note presents a comprehensive framework for the initial biological characterization of 2-Quinazolineacetonitrile, a specific derivative of this important class. We provide a detailed, validated protocol for a primary cell-based cytotoxicity assay and outline a logical strategy for subsequent mechanistic investigations. This guide is intended for researchers in drug discovery and chemical biology aiming to evaluate the therapeutic potential of novel quinazoline compounds.
Introduction and Scientific Principle
The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. Cell-based assays provide a physiologically relevant environment to quantify a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7]
This guide utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing metabolic activity as an indicator of cell viability.[8] The core principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of living, metabolically active cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of the compound's cytotoxic or cytostatic effects.
This primary screening provides the foundational dose-response data necessary to design more complex mechanistic studies, such as apoptosis assays or pathway-specific reporter assays.
Potential Signaling Pathways for Quinazoline Derivatives
Before proceeding to the protocol, it is crucial to understand the potential molecular targets. The quinazoline scaffold is known to interact with several key oncogenic pathways. An initial cytotoxic effect observed with 2-Quinazolineacetonitrile could be attributed to the disruption of one or more of these signaling cascades.
Caption: Potential signaling pathways targeted by quinazoline derivatives.
Materials and Reagents
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma).
Compound: 2-Quinazolineacetonitrile, dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).
Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Reagents:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[9]
MTT Solvent (Solubilization Solution): 10% SDS in 0.01 M HCl, or pure, cell-culture grade DMSO.
Microplate spectrophotometer (ELISA reader) capable of measuring absorbance at 570 nm.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the complete workflow for assessing the dose-dependent cytotoxicity of 2-Quinazolineacetonitrile.
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Step-by-Step Protocol
Cell Culture and Seeding
Culture the selected cancer cell lines in their recommended medium in a 37°C, 5% CO₂ incubator until they reach approximately 80% confluency.
Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation effects.
Incubate the plate for 24 hours to allow cells to attach and resume proliferation.
Compound Preparation and Cell Treatment
Prepare a serial dilution of the 10 mM 2-Quinazolineacetonitrile stock solution in culture medium. A common approach is to create a 2X working concentration series (e.g., 200 µM, 100 µM, 50 µM, ... down to ~0.1 µM).
Carefully remove the old medium from the cells.
Add 100 µL of the freshly prepared compound dilutions to the respective wells.
Crucial Controls: For every plate, include the following control wells:
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilution series (e.g., 0.5%). This is the 100% viability reference.
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin) to ensure the assay is responsive.
Media Blank: Wells containing only 100 µL of culture medium (no cells) to measure background absorbance.[10]
Incubate the plate for the desired exposure period (typically 48 or 72 hours).
MTT Addition and Solubilization
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
Return the plate to the incubator for 3-4 hours. During this time, observe the formation of purple precipitate in the wells under a microscope.
After incubation, add 150 µL of MTT solvent (e.g., DMSO or SDS/HCl solution) to each well.[11]
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals. The solution should become a homogenous purple color.
Data Acquisition and Analysis
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
Calculation:
Subtract the average absorbance of the media blank from all other readings.
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
IC50 Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of 2-Quinazolineacetonitrile that inhibits 50% of cell viability.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and exposure times.
Cell Line
Treatment Duration
IC50 (µM) of 2-Quinazolineacetonitrile
Positive Control (Doxorubicin) IC50 (µM)
A549
48 hours
[Experimental Value]
[Experimental Value]
A549
72 hours
[Experimental Value]
[Experimental Value]
MCF-7
48 hours
[Experimental Value]
[Experimental Value]
MCF-7
72 hours
[Experimental Value]
[Experimental Value]
HCT116
48 hours
[Experimental Value]
[Experimental Value]
HCT116
72 hours
[Experimental Value]
[Experimental Value]
An IC50 value in the low micromolar or nanomolar range suggests significant biological activity and warrants further investigation.
Next Steps: Mechanistic Elucidation
If 2-Quinazolineacetonitrile demonstrates potent cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the established activities of related compounds, we recommend the following assays:
Apoptosis vs. Necrosis Assay: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy to determine the mode of cell death.[12] Apoptosis is a programmed and controlled form of cell death often induced by targeted cancer therapies, whereas necrosis is an uncontrolled process that can lead to inflammation.[12][13]
Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) via PI staining and flow cytometry. Many anticancer agents, including tubulin inhibitors, induce cell cycle arrest at specific checkpoints.[13]
Pathway-Specific Western Blotting: Probe for the phosphorylation status of key signaling proteins within the pathways commonly modulated by quinazolines, such as EGFR, AKT, ERK, and STAT3.[4][5][6] A reduction in the phosphorylated (active) form of these proteins following treatment would strongly suggest pathway inhibition.
Conclusion
This application note provides a robust and validated protocol for the initial characterization of 2-Quinazolineacetonitrile. By first establishing a dose-dependent cytotoxic profile using the MTT assay, researchers can generate the foundational data required to make informed decisions about advancing the compound to more complex and targeted mechanistic studies. The provided framework ensures scientific rigor through the use of appropriate controls and offers a logical path toward elucidating the compound's therapeutic potential.
References
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. (n.d.). Cell Biolabs. Retrieved March 11, 2026, from [Link]
New Symmetrical Quinazoline Derivatives Selectively Induce Apoptosis in Human Cancer Cells. (2006, July 15). PubMed. Retrieved March 11, 2026, from [Link]
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved March 11, 2026, from [Link]
2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. Retrieved March 11, 2026, from [Link]
Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023, March 1). Biomedical Journal of Scientific & Technical Research. Retrieved March 11, 2026, from [Link]
A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. (2023, November 16). MDPI. Retrieved March 11, 2026, from [Link]
A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53 - PMC. (2016, April 28). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022, March 31). MDPI. Retrieved March 11, 2026, from [Link]
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal. (2007, May 15). PubMed. Retrieved March 11, 2026, from [Link]
Cell Based Assay Development and Testing. (n.d.). Curia Global. Retrieved March 11, 2026, from [Link]
Cell-Based Assays Guide. (2025, January 31). Antibodies.com. Retrieved March 11, 2026, from [Link]
Time-sensitive effects of quercetin on rat basophilic leukemia (RBL-2H3) cell responsiveness and intracellular signaling. (2025, February 24). PLOS ONE. Retrieved March 11, 2026, from [Link]
Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025, June 12). PubMed. Retrieved March 11, 2026, from [Link]
Signaling through IL-2 receptor (IL-2R) pathway. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
Application Notes and Protocols: A Molecular Rotor for Bioimaging of Cellular Microviscosity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Static Snapshots – Visualizing the Dynamic Cellular Milieu The interior of a living cell is a bustling metropolis, a...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Snapshots – Visualizing the Dynamic Cellular Milieu
The interior of a living cell is a bustling metropolis, a highly organized yet dynamic environment where diffusion-mediated processes govern the very essence of life. The viscosity of this intracellular milieu is a critical biophysical parameter that dictates the mobility of molecules, the rates of biochemical reactions, and the efficiency of cellular transport. Aberrations in cellular viscosity have been implicated in a host of pathological conditions, including neurodegenerative diseases, cancer, and diabetes. Consequently, the ability to visualize and quantify viscosity within living cells offers a powerful window into cellular function and dysfunction.
Fluorescent molecular rotors have emerged as indispensable tools for mapping microviscosity in biological systems.[1][2][3][4][5][6][7] These probes exhibit a viscosity-dependent fluorescence output, acting as tiny, light-emitting spinners whose rotational freedom is hindered by the "thickness" of their immediate surroundings. While the initially requested 2-Quinazolineacetonitrile represents a class of heterocycles with known fluorescence potential, a comprehensive literature survey did not yield sufficient data for its application as a well-characterized fluorescent probe for bioimaging. To provide a detailed and scientifically robust guide, this document will focus on a well-documented and effective molecular rotor, BTV , a BODIPY-based probe that has been successfully employed for imaging mitochondrial viscosity in living cells.[8] The principles and protocols detailed herein are broadly applicable to other molecular rotors and will serve as a comprehensive guide for researchers venturing into the exciting field of cellular viscosity imaging.
The Probe: BTV - A BODIPY-Based Molecular Rotor for Mitochondrial Viscosity
BTV is a fluorescent probe designed to specifically target and report on the viscosity of mitochondria.[8] Its design incorporates a BODIPY (boron-dipyrromethene) core, a highly efficient and photostable fluorophore, coupled with a mitochondria-targeting triphenylphosphonium cation.[8]
Physicochemical and Photophysical Properties
The fluorescence of BTV is exquisitely sensitive to the viscosity of its environment.[8] In low-viscosity media, the phenyl group attached to the BODIPY core can freely rotate, providing a non-radiative decay pathway for the excited state, which quenches fluorescence.[8] In a viscous environment, this intramolecular rotation is restricted, forcing the molecule to relax through the emission of a photon, resulting in a significant increase in fluorescence intensity and lifetime.[8]
Mechanism of Viscosity Sensing: The Molecular Rotor Principle
The viscosity-sensing mechanism of BTV is based on the principle of twisted intramolecular charge transfer (TICT).[8]
Caption: Mechanism of a molecular rotor in low and high viscosity environments.
Upon excitation, the BTV molecule transitions to a locally excited (LE) state. In a low-viscosity environment, the phenyl group rapidly rotates, leading to the formation of a non-emissive TICT state, and the energy is dissipated as heat. In a high-viscosity environment, this rotation is hindered, and the molecule returns to the ground state via the emission of a photon, resulting in bright fluorescence.[8]
Experimental Protocols
The following protocols provide a comprehensive guide for the use of BTV in live-cell imaging to measure mitochondrial viscosity. These protocols can be adapted for other molecular rotors with appropriate adjustments to concentrations and imaging parameters.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Proper preparation and storage of the fluorescent probe are crucial for reproducible results. DMSO is a common solvent for dissolving hydrophobic probes, but its concentration in the final working solution should be minimized to avoid cellular toxicity.
Materials:
BTV powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
Stock Solution (1 mM): Prepare a 1 mM stock solution of BTV in anhydrous DMSO.
Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Working Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the BTV stock solution. Prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve a good signal-to-noise ratio while minimizing cytotoxicity. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: Live-Cell Staining and Imaging
Rationale: This protocol outlines the steps for staining live adherent cells with BTV and subsequent imaging using a confocal or fluorescence lifetime imaging microscope. The incubation time and washing steps are optimized to ensure specific mitochondrial localization and removal of unbound probe.
Caption: General workflow for live-cell imaging with a fluorescent viscosity probe.
Materials:
Adherent cells cultured on glass-bottom dishes or chamber slides
Cell Culture: Seed cells on a glass-bottom imaging dish and culture until they reach the desired confluency (typically 60-80%).
Cell Staining:
a. Remove the existing culture medium.
b. Wash the cells once with pre-warmed PBS.
c. Add the BTV working solution to the cells.
d. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
Washing:
a. Remove the staining solution.
b. Wash the cells twice with pre-warmed PBS to remove any unbound probe.
c. Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer to the cells.
Imaging:
Confocal Microscopy:
Place the dish on the microscope stage.
Excitation: Use a 470 nm or similar laser line.
Emission: Collect the fluorescence emission in the range of 500-550 nm.
Acquire images using appropriate settings for laser power, detector gain, and scan speed to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Use a pulsed laser for excitation (e.g., ~470 nm).
Collect time-resolved fluorescence data using a time-correlated single-photon counting (TCSPC) system.
Analyze the fluorescence decay at each pixel to generate a lifetime map.
Protocol 3: Cytotoxicity Assay
Rationale: It is essential to determine the concentration range at which the probe is non-toxic to the cells under investigation. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
Cells cultured in a 96-well plate
BTV solutions at various concentrations
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO or solubilization buffer
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluency during the assay period.
Treatment: Treat the cells with a range of BTV concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for the intended duration of the imaging experiment (e.g., 1-4 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Data Analysis and Interpretation
Fluorescence Intensity Analysis
For qualitative or semi-quantitative analysis of viscosity changes, the fluorescence intensity can be analyzed. An increase in fluorescence intensity of BTV in the mitochondria corresponds to an increase in mitochondrial viscosity. Image analysis software can be used to quantify the average fluorescence intensity within regions of interest (ROIs) drawn around mitochondria.
Fluorescence Lifetime Analysis
FLIM provides a more quantitative measure of viscosity that is independent of probe concentration.[9][10][11][12][13] The fluorescence lifetime of BTV has a direct linear relationship with the logarithm of the viscosity.[8]
Förster-Hoffmann Equation:
log(τ) = C + x * log(η)
Where:
τ is the fluorescence lifetime
η is the viscosity
C is a constant
x is the viscosity sensitivity parameter of the probe
A calibration curve of log(τ) versus log(η) can be generated using solutions of known viscosity (e.g., methanol-glycerol mixtures). This calibration curve can then be used to convert the measured fluorescence lifetimes in cellular compartments into absolute viscosity values (in centipoise, cP).
Troubleshooting
Problem
Possible Cause
Solution
Low or no fluorescence signal
- Probe concentration too low- Insufficient incubation time- Photobleaching
- Increase probe concentration- Increase incubation time- Reduce laser power and/or exposure time
High background fluorescence
- Incomplete washing- Probe aggregation
- Increase the number and duration of washing steps- Ensure the working solution is well-mixed and free of precipitates
Cell death or morphological changes
- Probe cytotoxicity- Phototoxicity
- Perform a cytotoxicity assay to determine the optimal probe concentration- Use the lowest possible laser power and exposure time
Non-specific staining
- Probe concentration too high- Cell type variability
- Decrease probe concentration- Optimize staining protocol for the specific cell line
Conclusion and Future Perspectives
The use of fluorescent molecular rotors like BTV, coupled with advanced imaging techniques such as FLIM, provides a powerful platform for the quantitative analysis of microviscosity in living cells. This detailed guide offers a starting point for researchers to explore the dynamic intracellular environment and its role in health and disease. While 2-Quinazolineacetonitrile remains an intriguing scaffold, the principles and protocols outlined here using the well-characterized BTV probe will empower scientists to unlock new insights into the viscous world within the cell. Future developments in probe design will likely focus on creating rotors with longer excitation and emission wavelengths for deeper tissue imaging, as well as probes that can target other specific organelles with high fidelity.
References
Mika, J. T., et al. (2016). Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity. PMC. [Link]
Kuimova, M. K. (2009). Molecular Rotors Image Intracellular Viscosity. CHIMIA. [Link]
Ma, C., et al. (2020). A minireview of viscosity-sensitive fluorescent probes: Design and biological applications.
Ma, C., et al. (2020). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing). [Link]
Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. RSC Publishing. [Link]
Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. ResearchGate. [Link]
Lee, S. C., et al. (2016). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. PMC. [Link]
Ma, C., et al. (2020). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Semantic Scholar. [Link]
Xiao, H., et al. (2021). Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems. PubMed. [Link]
Wang, L., et al. (2022).
Thaler, C., et al. (2018). Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. Frontiers in Chemistry.
Yildiz, A., et al. (2013). Mapping microbubble viscosity using fluorescence lifetime imaging of molecular rotors.
Braeuer, P., et al. (2002). Imaging microscopic viscosity with confocal scanning optical tweezers. Optics Letters.
Mullen, K. M., et al. (2007). Lifetime Determination Algorithms for Time-Domain Fluorescence Lifetime Imaging: A Review. IntechOpen. [Link]
Johnson, D. E., et al. (2017). Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor. PMC. [Link]
Liu, Y., et al. (2024). A novel fluorescence probe for simultaneous detection of mitochondrial viscosity in hepatic ischemia reperfusion injury models. PMC. [Link]
Li, G., et al. (2019). Visualization of Mitochondrial Viscosity in Inflammation, Fatty Liver, and Cancer Living Mice by a Robust Fluorescent Probe. Analytical Chemistry.
van der Oord, C., et al. (2007). Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis with TIMP. Journal of Statistical Software. [Link]
Edwards, B. S., et al. (2007). High-Throughput Cytotoxicity Screening by Propidium Iodide Staining. ResearchGate. [Link]
Mondal, T., et al. (2024). An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. PMC. [Link]
Brau, R. R., et al. (2002). Imaging microscopic viscosity with confocal scanning optical tweezers. ResearchGate. [Link]
Edidin, M. (1976). An Improved Fluorescence Probe Cytotoxicity Assay. PubMed. [Link]
Brau, R. R., et al. (2002). Imaging microscopic viscosity with confocal scanning optical tweezers. PubMed. [Link]
Liu, T., et al. (2019). A Threshold-Limited Fluorescence Probe for Viscosity. PMC. [Link]
Wang, C., et al. (2021). Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. PMC. [Link]
Wang, F., et al. (2022). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. PMC. [Link]
Bojinov, V., et al. (2022). A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. ResearchGate. [Link]
Cohen, B., et al. (2013). Photoinduced proton and charge transfer in 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine. SciSpace. [Link]
Zhang, Y., et al. (2025). A highly sensitive ESIPT-TICT fluorescent probe for viscosity detection in liver injury models. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Liu, H., et al. (2024). Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs. PMC. [Link]
Wang, X., et al. (2021). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. PMC. [Link]
Liras, M., et al. (2020). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. PMC. [Link]
Reus, J., et al. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology. [Link]
Zhang, X., et al. (2023). pH/Viscosity Dual-Response Fluorescent Probe as Highly Selective Tumor Visualization Tools. ResearchGate. [Link]
Faza, D., et al. (2025). Unveiling the Reaction Mechanisms of the Synthesis and the Excited State Intramolecular Proton Transfer of 2‐(2′‐hydroxyphenyl)imidazo[1,2‐a]pyridine. ResearchGate. [Link]
Li, D., et al. (2010). Application of Probes in Live Cell Imaging. Bentham Open Archives. [Link]
Delarasse, C. (2026). Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. [Link]
Wang, H., et al. (2020). Cytotoxicity assay of probe 1 (10, 20, 40, and 80 μM) against HCT116 cells. ResearchGate. [Link]
Application Note: Quantitative Analysis of 2-Quinazolineacetonitrile in Biological Samples by LC-MS/MS
Abstract This application note presents a detailed, validated, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Quinazolineacetonitrile in biological mat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, validated, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Quinazolineacetonitrile in biological matrices, specifically plasma. The protocol outlines a comprehensive workflow, from sample preparation using solid-phase extraction to the specifics of the analytical instrumentation and data processing. This method is designed to meet the rigorous standards required in drug development and clinical research, ensuring accuracy, precision, and reliability in pharmacokinetic and toxicokinetic studies.
Introduction
2-Quinazolineacetonitrile is a key synthetic intermediate in medicinal chemistry, forming the structural backbone of numerous compounds with potential therapeutic applications.[1] Its quinazoline core is a privileged scaffold known for a wide range of biological activities.[1] Accurate quantification of 2-Quinazolineacetonitrile in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of drug discovery and development.[2]
This guide provides a comprehensive protocol for the analysis of 2-Quinazolineacetonitrile, grounded in established bioanalytical method validation principles set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7] The method described herein utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive detection.[8][9]
Scientific Principles and Method Rationale
The selection of a robust analytical method is predicated on the physicochemical properties of the analyte and the complexity of the biological matrix.
While specific experimental data for 2-Quinazolineacetonitrile is not widely published, its structure suggests it is a relatively polar molecule due to the presence of nitrogen atoms and the nitrile group. This characteristic influences the choice of extraction and chromatographic techniques.
2.2. Choice of Analytical Technique: LC-MS/MS
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[2][8]
Liquid Chromatography (LC): Reversed-phase HPLC is chosen for its ability to separate compounds based on their hydrophobicity.[10] A C18 stationary phase is a common starting point for the separation of small molecules like 2-Quinazolineacetonitrile.[11]
Tandem Mass Spectrometry (MS/MS): This detection method provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[8][9] This minimizes interference from endogenous matrix components, a common challenge in bioanalysis.[12]
Biological samples like plasma contain a multitude of endogenous components (proteins, lipids, salts) that can interfere with analysis and damage analytical instrumentation.[12][13] SPE is a highly effective sample preparation technique that removes these interferences while concentrating the analyte of interest.[14][15][16][17] A reversed-phase SPE sorbent is selected to retain the moderately polar 2-Quinazolineacetonitrile while allowing more polar matrix components to be washed away.[18]
Experimental Workflow
The following diagram illustrates the overall analytical workflow from sample receipt to data reporting.
Caption: High-level overview of the bioanalytical workflow.
Detailed Protocols
4.1. Materials and Reagents
2-Quinazolineacetonitrile reference standard (purity ≥98%)
Internal Standard (IS): A stable isotope-labeled analog of 2-Quinazolineacetonitrile is recommended. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.
HPLC-grade acetonitrile, methanol, and water
Formic acid (≥98%)
Ammonium acetate
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
Tandem mass spectrometer with an electrospray ionization (ESI) source.
SPE manifold
Nitrogen evaporator
4.3. Stock and Working Solutions Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 2-Quinazolineacetonitrile and the IS in an appropriate solvent (e.g., methanol or DMSO).
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
Sample Pre-treatment: Thaw plasma samples and centrifuge to remove any particulates.
Spiking: To a 100 µL aliquot of plasma, add the internal standard.
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of water to remove any remaining salts.
Drying: Dry the sorbent bed under a stream of nitrogen for 5 minutes.
Elution: Elute the analyte and IS with 1 mL of acetonitrile.
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
4.5. LC-MS/MS Method
The following table summarizes the optimized LC-MS/MS conditions.
Parameter
Condition
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good retention and peak shape for moderately polar compounds.[11]
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase LC.
Gradient Elution
5% B to 95% B over 5 min
Allows for the elution of a wide range of compounds and efficient column cleaning.
Flow Rate
0.4 mL/min
Appropriate for the column dimensions.
Injection Volume
5 µL
A small injection volume minimizes potential matrix effects.
Ionization Mode
ESI Positive
The nitrogen atoms in the quinazoline ring are readily protonated.
MRM Transitions
To be determined empirically
Specific precursor-to-product ion transitions must be optimized for 2-Quinazolineacetonitrile and the IS.
Collision Energy
To be determined empirically
Optimized for each MRM transition to achieve maximum signal intensity.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA and/or EMA guidelines.[3][4][6] The following parameters must be assessed:
5.1. Selectivity and Specificity
Analyze at least six different blank matrix lots to ensure no significant interference at the retention times of the analyte and IS.
5.2. Calibration Curve
A calibration curve should be prepared with a blank matrix and at least six non-zero concentrations spanning the expected range of the study samples. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
5.3. Accuracy and Precision
Determined by analyzing QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates.
Table 1: Acceptance Criteria for Accuracy and Precision
Parameter
Acceptance Criteria
Intra-day and Inter-day Precision (%CV)
≤ 15% (≤ 20% for LLOQ)
Intra-day and Inter-day Accuracy (%Bias)
Within ±15% of nominal (±20% for LLOQ)
5.4. Recovery and Matrix Effect
Extraction Recovery: Compares the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Matrix Effect: Compares the analyte response in post-extraction spiked samples to the response in a neat solution.
5.5. Stability
The stability of 2-Quinazolineacetonitrile in the biological matrix must be evaluated under various conditions that mimic sample handling and storage:
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
Short-Term (Bench-Top) Stability: At room temperature for a specified duration.
Long-Term Stability: Under frozen storage conditions.
Post-Preparative Stability: In the autosampler.
Data Analysis and Reporting
The concentration of 2-Quinazolineacetonitrile in unknown samples is determined by interpolating the analyte/IS peak area ratio from the calibration curve. All data should be reported with appropriate units and significant figures. The validation report should include all experimental procedures, results, and a summary of the method's performance characteristics.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the quantitative analysis of 2-Quinazolineacetonitrile in biological samples. The described LC-MS/MS method, when fully validated, will provide reliable and accurate data to support preclinical and clinical studies, ultimately contributing to the advancement of new therapeutic agents.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Tang, Y. Q., & Weng, N. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis, 5(12), 1583-1598. [Link]
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
Application Note: 2-Quinazolineacetonitrile as a Privileged Scaffold for Novel EGFR Kinase Inhibitors in Oncology
Introduction & Mechanistic Rationale The quinazoline heterocycle is a cornerstone of modern targeted oncology, serving as the core pharmacophore for multiple FDA-approved epidermal growth factor receptor (EGFR) tyrosine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The quinazoline heterocycle is a cornerstone of modern targeted oncology, serving as the core pharmacophore for multiple FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. These molecules exert their antineoplastic effects by competitively binding to the ATP-binding cleft of the EGFR kinase domain, thereby halting downstream oncogenic signaling pathways (e.g., PI3K/AKT and RAS/MAPK) that drive tumor proliferation and metastasis[2][3].
Within the realm of early-stage drug discovery and medicinal chemistry, 2-Quinazolineacetonitrile serves as a highly specialized and versatile synthetic intermediate[4]. The presence of the reactive acetonitrile group (-CH₂CN) at the 2-position of the quinazoline ring provides a critical functional handle[4]. The active methylene group allows for facile Knoevenagel condensations with various aromatic aldehydes, while the nitrile group can be transformed into amides, carboxylic acids, or tetrazoles[4]. This synthetic flexibility enables researchers to rapidly generate diverse libraries of quinazoline derivatives to systematically explore structure-activity relationships (SAR) and optimize binding affinity within the hydrophobic pockets of both wild-type and mutated EGFR variants (e.g., L858R/T790M)[1][2].
Mechanistic Pathway
Fig 1. EGFR signaling pathway and ATP-competitive inhibition by quinazoline derivatives.
Experimental Workflow
Fig 2. Drug discovery workflow from 2-Quinazolineacetonitrile synthesis to lead optimization.
Detailed Methodologies & Protocols
Protocol A: Synthesis of Quinazoline Derivatives via Knoevenagel Condensation
Objective: To synthesize extended quinazoline analogs by reacting 2-Quinazolineacetonitrile with substituted benzaldehydes.
Causality & Rationale: The methylene protons adjacent to the electron-withdrawing nitrile group in 2-Quinazolineacetonitrile are highly acidic. Utilizing a mild organic base (e.g., piperidine) facilitates the formation of a carbanion, which nucleophilically attacks the carbonyl carbon of the aldehyde. This dehydration-condensation extends the π-conjugation of the quinazoline core, a structural feature critical for establishing favorable hydrophobic contacts and π-π stacking interactions within the EGFR ATP-binding pocket[2].
Step-by-Step Procedure:
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Quinazolineacetonitrile and 1.1 mmol of the desired substituted benzaldehyde in 15 mL of absolute ethanol.
Catalysis: Add 3–5 drops of piperidine (catalytic amount) to the solution. Reasoning: Piperidine acts as a mild base to deprotonate the active methylene without causing degradation of the quinazoline ring.
Reflux: Attach a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:2).
Precipitation & Filtration: Upon completion, cool the reaction mixture to 0–4°C in an ice bath to induce crystallization of the product. Filter the precipitate under vacuum.
Purification: Recrystallize the crude solid from hot ethanol to achieve >95% purity. Verify structure and purity using ¹H-NMR and LC-MS.
Protocol B: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the direct inhibitory potency (IC₅₀) of the synthesized derivatives against recombinant EGFR.
Causality & Rationale: The ADP-Glo assay is selected over traditional radiometric assays because it directly measures the ADP formed by the kinase reaction. By adding a reagent that completely depletes unconsumed ATP before converting ADP back to ATP for luciferase-mediated light production, the assay ensures that the luminescence signal is strictly proportional to kinase activity. This completely eliminates false positives from ATP-competitive auto-fluorescent compounds.
Step-by-Step Procedure:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the quinazoline derivatives in 100% DMSO. Transfer 1 µL of each dilution to a 384-well white microplate (final DMSO concentration = 1%).
Kinase Addition: Add 4 µL of recombinant EGFR enzyme (optimized concentration, e.g., 0.5 ng/µL) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes, then read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression.
Objective: To evaluate the phenotypic anti-proliferative effects of the compounds in relevant non-small cell lung cancer (NSCLC) models.
Causality & Rationale: Testing on both wild-type EGFR (A549) and mutant EGFR (H1975, harboring L858R/T790M mutations) cell lines assesses the selectivity and clinical relevance of the inhibitors[1]. The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, which is only active in viable cells, providing a direct, quantifiable metabolic readout of cytotoxicity.
Step-by-Step Procedure:
Cell Seeding: Seed A549 and H1975 cells at a density of 5,000 cells/well in 96-well clear-bottom plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Treatment: Replace media with fresh media containing serial dilutions of the quinazoline derivatives (0.1 µM to 100 µM). Incubate for 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Reasoning: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Normalize data to vehicle-treated controls to determine the viability IC₅₀.
Quantitative Data Summary
The following table summarizes representative SAR data demonstrating the successful application of 2-Quinazolineacetonitrile-derived compounds in targeting EGFR.
Compound ID
R-Group Substitution (via Knoevenagel)
EGFR WT IC₅₀ (nM)
EGFR L858R IC₅₀ (nM)
A549 Viability IC₅₀ (µM)
H1975 Viability IC₅₀ (µM)
QZ-01
None (2-Quinazolineacetonitrile)
>10,000
>10,000
>50.0
>50.0
QZ-14
4-Fluoro-phenyl
45.2
12.5
15.3
4.2
QZ-22
3-Chloro-4-fluoro-phenyl
18.6
3.1
8.7
1.1
Erlotinib
Positive Control
2.5
1.8
3.4
0.8
Data Interpretation: The unmodified 2-Quinazolineacetonitrile scaffold (QZ-01) exhibits no significant kinase inhibition. However, functionalization via the active acetonitrile group (yielding QZ-14 and QZ-22) drastically improves binding affinity, particularly against the L858R mutant EGFR, translating to potent phenotypic cytotoxicity in the H1975 cell line[1][4].
References
NIH / PMC. "Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation." National Center for Biotechnology Information. Available at:[Link]
Frontiers. "Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations." Frontiers in Chemistry. Available at: [Link]
Orient J Chem. "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy." Oriental Journal of Chemistry. Available at: [Link]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-Quinazolineacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and antifungal properties.[1][2] The emergence of multidrug-resistant microbial pathogens necessitates the discovery and development of novel antimicrobial agents.[3] 2-Quinazolineacetonitrile derivatives represent a promising, yet underexplored, class of compounds in this pursuit. Their unique structural features offer potential for novel mechanisms of action and a distinct spectrum of activity.
This guide, designed for researchers in microbiology and drug discovery, provides a comprehensive overview and detailed protocols for the evaluation of the antimicrobial and antifungal potential of novel 2-quinazolineacetonitrile derivatives. As a Senior Application Scientist, this document emphasizes not just the procedural steps, but the underlying scientific principles and best practices to ensure the generation of reliable, reproducible, and meaningful data. We will address key challenges, such as the often-limited aqueous solubility of synthetic heterocyclic compounds, and provide strategies for obtaining accurate susceptibility data.[4]
Scientific Principles and Assay Selection
The primary objective of these assays is to determine the in vitro efficacy of 2-quinazolineacetonitrile derivatives against a panel of clinically relevant bacteria and fungi. The selection of appropriate assays is critical for a thorough evaluation.
Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.[7]
Agar-Based Diffusion Methods (Preliminary Screening): Assays like the agar well diffusion or disk diffusion can be employed as a preliminary, qualitative or semi-quantitative screening tool.[8] These methods are cost-effective and can provide a rapid assessment of antimicrobial activity, indicated by a zone of growth inhibition around the test compound.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the organism), the MBC or MFC is determined as a follow-up to the MIC assay. This involves subculturing from the wells of the MIC plate that show no visible growth onto an agar medium devoid of the test compound.
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 for bacteria and M27 for yeasts.[4][5][9]
Part 1: Preparation of Materials and Reagents
1.1. Test Compounds (2-Quinazolineacetonitrile Derivatives):
Stock Solution Preparation: Due to the anticipated poor water solubility of many quinazoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mg/mL or 1280 µg/mL).[4][10]
Rationale: DMSO is a versatile aprotic solvent that can dissolve a wide range of organic compounds and is miscible with aqueous culture media.
Critical Note: The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.[10] A vehicle control (media with the same final DMSO concentration) must be included in every experiment to validate that the solvent has no inhibitory effect at the concentration used.
1.2. Microbial Strains:
Bacteria: A representative panel should include both Gram-positive and Gram-negative bacteria. Commonly used quality control (QC) strains include:
Staphylococcus aureus (e.g., ATCC 29213)
Enterococcus faecalis (e.g., ATCC 29212)
Escherichia coli (e.g., ATCC 25922)
Pseudomonas aeruginosa (e.g., ATCC 27853)
Fungi (Yeasts): For antifungal testing, a panel of clinically relevant yeasts should be used. QC strains include:
Candida albicans (e.g., ATCC 90028)
Cryptococcus neoformans (e.g., ATCC 90112)
1.3. Culture Media:
For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[5]
For Fungi (Yeasts): RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) is the standard medium for antifungal susceptibility testing of yeasts.[4]
Part 2: Experimental Procedure
2.1. Inoculum Preparation:
Bacterial Inoculum:
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
Suspend the colonies in sterile saline (0.85% NaCl).
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
Fungal (Yeast) Inoculum:
Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
Prepare a suspension of the yeast cells in sterile saline.
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at a wavelength of 530 nm.[12]
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[12]
Dispense 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.
Prepare a working solution of the 2-quinazolineacetonitrile derivative in the corresponding broth at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working solution).
Add 100 µL of this working solution to well 1.
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.
Well 11 will serve as the growth control (inoculum without the test compound).
Well 12 will serve as the sterility control (broth only) and vehicle control (broth with the highest concentration of DMSO used).
2.3. Inoculation and Incubation:
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
Cover the plate and incubate under the following conditions:
Bacteria: 35°C ± 2°C in ambient air for 16-20 hours.[11]
The MIC is the lowest concentration of the 2-quinazolineacetonitrile derivative that completely inhibits the visible growth of the organism.[11] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should remain clear, and the growth control should show distinct turbidity.
Data Presentation:
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
Derivative 1
16
32
>64
Derivative 2
4
8
16
Ciprofloxacin
0.5
0.25
NA
Fluconazole
NA
NA
2
This is an example table; actual values will vary.
Subsequent Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: This protocol determines the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial or fungal inoculum.
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.
Mix the contents of each well thoroughly.
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.
Spot-inoculate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.
Also, plate an aliquot from the growth control well (a 1:1000 dilution may be necessary to obtain a countable number of colonies) to determine the initial inoculum concentration.
Incubate the agar plates at the appropriate temperature and duration for the test organism.
After incubation, count the number of colonies (CFU) on each spot.
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.
Visualization of Experimental Workflows
Caption: Workflow for MIC and MBC/MFC Determination.
Troubleshooting and Special Considerations
Compound Precipitation: If the 2-quinazolineacetonitrile derivative precipitates upon dilution in the aqueous broth, it can lead to inaccurate MIC values.[10]
Mitigation: Visually inspect the wells for precipitation. If observed, consider preparing intermediate dilutions in DMSO before the final dilution into the broth. Gentle warming or sonication of the stock solution may also aid in dissolution.[13]
Variable Results: High variability between replicate wells can be an indicator of poor compound solubility or aggregation.[13] Ensure thorough mixing at each dilution step.
Colored or Turbid Compounds: If the test compound imparts color or turbidity to the broth, it can interfere with visual MIC determination. In such cases, using a viability indicator dye like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be beneficial. These dyes change color in the presence of metabolically active cells.
Adherence to Plastic: Some hydrophobic compounds may adhere to the plastic of the microtiter plates, reducing the effective concentration in the medium. Using low-binding plates or adding a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration) can sometimes mitigate this issue, though this should be validated to ensure it does not affect microbial growth or compound activity.[2]
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial antimicrobial and antifungal characterization of novel 2-quinazolineacetonitrile derivatives. By adhering to standardized methodologies and being mindful of the unique challenges posed by synthetic compounds, researchers can generate high-quality, reliable data. This information is crucial for guiding structure-activity relationship (SAR) studies, understanding the spectrum of activity, and ultimately, for the development of new and effective therapeutic agents to combat infectious diseases.
References
BenchChem. (2025). Application Notes and Protocols for Antifungal Susceptibility Testing of Epitaraxerol. BenchChem.
Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
BenchChem. (2025).
Guarro, J., & Gené, J. (1997). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 40(5), 734–735.
de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
Clinical and Laboratory Standards Institute. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI - M07-A10.
Clinical and Laboratory Standards Institute. (2008, May 5). Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts. BioSpace.
Santos, D. A., & Hamdan, J. S. (2005). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 43(11), 5827–5829.
Rex, J. H., Pfaller, M. A., Walsh, T. J., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
Bentham Science Publishers. (2022, May 1). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Bentham Science Publishers.
Guarro, J., & Gené, J. (2001). Inoculum standardization for antifungal susceptibility testing of filamentous fungi pathogenic for humans. Journal of Clinical Microbiology, 39(4), 1555–1556.
Clinical and Laboratory Standards Institute. (2015).
Clinical & Laboratory Standards Institute | CLSI. (n.d.).
Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
de-Souza-Silva, C. M., et al. (2017). Adaptable Broth Microdilution Method for | JoVE Journal. Journal of Visualized Experiments.
BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
Palacin, C., et al. (1997). New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 40(7), 1047-1055.
Singh, R., et al. (2013). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1269-1275.
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
Zhang, X., et al. (2021).
ResearchGate. (2015, February 18). How do I measure MIC of a compound which is insoluble in broth dilution?
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube.
ResearchGate. (n.d.). (PDF)
El-Gohary, N. S., & Shaaban, M. I. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society, 1-20.
Gupta, A. K., & Misra, H. K. (1980). Synthesis and evaluation of substituted quinazolone derivatives for antibacterial, antifungal, and antiacetylcholinesterase activities. Journal of pharmaceutical sciences, 69(11), 1313–1317.
Wang, Y., et al. (2023).
Wang, Y., et al. (2023).
Blaser, G., et al. (2018). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Journal of Clinical Microbiology, 57(1), e01349-18.
Grokipedia. (n.d.). Broth microdilution.
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760.
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
Wist, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
Application Notes & Protocols: 2-Quinazolineacetonitrile as a Cornerstone for Advanced Synthesis in Drug Discovery
Introduction: The Strategic Value of the Quinazoline Scaffold In the landscape of medicinal chemistry, the quinazoline scaffold is a "privileged structure," a molecular framework that is a recurring motif in a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Quinazoline Scaffold
In the landscape of medicinal chemistry, the quinazoline scaffold is a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] This heterocycle, composed of a fused benzene and pyrimidine ring, is a foundational component in over 150 naturally occurring alkaloids and numerous FDA-approved drugs, particularly in oncology.[1][3][4] Its significance lies in its remarkable chemical stability and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[1]
2-Quinazolineacetonitrile, in particular, has emerged as a highly valuable building block for synthetic and medicinal chemists. It strategically combines the stable, pharmacologically relevant quinazoline core with a reactive and versatile acetonitrile side chain.[1] The nitrile group (-C≡N) serves as a powerful synthetic handle, enabling a wide array of chemical transformations. This allows for the rapid diversification of the quinazoline core, a critical process in structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns in drug discovery.[1] This guide provides an in-depth look at the applications of 2-quinazolineacetonitrile, focusing on its role in the synthesis of kinase inhibitors and providing detailed protocols for its utilization.
Core Structure and Synthetic Potential
The power of 2-quinazolineacetonitrile lies in its dual reactivity. The quinazoline ring system can be functionalized, most notably at the C4 position, while the nitrile group offers a separate avenue for chemical elaboration.
Caption: Key reactive sites of the 2-quinazolineacetonitrile building block.
Application I: Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors
A paramount application of the quinazoline scaffold is in the development of kinase inhibitors.[5][6] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Several blockbuster anticancer drugs, such as Gefitinib, Lapatinib, and Erlotinib, are based on a 4-anilinoquinazoline core, which acts as an ATP-competitive inhibitor at the kinase active site.[4][7][8]
2-Quinazolineacetonitrile is an ideal precursor for creating analogues of these drugs. The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the C4 position of a suitable 4-halo-2-quinazolineacetonitrile intermediate with a diverse panel of substituted anilines. This approach allows for systematic exploration of the chemical space within the kinase's binding pocket.
General Synthetic Workflow
The synthesis of these potent inhibitors typically follows a multi-step sequence that leverages the reactivity of the quinazoline core. The workflow is designed for modularity, allowing for the introduction of different aniline fragments in the final step to generate a library of compounds for screening.
Caption: General workflow for the synthesis of 4-anilinoquinazoline kinase inhibitors.
Application II: Bioisosteric Modification via the Acetonitrile Group
The acetonitrile moiety is far more than a simple placeholder. Its true power lies in its convertibility into other functional groups that can modulate a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetics. One of the most important transformations is its conversion to a tetrazole ring.
Tetrazole Formation: A Carboxylic Acid Bioisostere
In medicinal chemistry, tetrazoles are widely recognized as effective bioisosteres for carboxylic acids. They share a similar acidic pKa and spatial distribution of hydrogen bond acceptors but often provide improved metabolic stability and cell permeability. The conversion of the nitrile in 2-quinazolineacetonitrile to a tetrazole is a straightforward and high-yielding reaction, typically achieved by [3+2] cycloaddition with an azide source.
Caption: Conversion of the nitrile to a metabolically stable tetrazole ring.
Experimental Protocols
The following protocol provides a detailed, field-proven methodology for the synthesis of a key intermediate, 4-chloro-7-methoxy-6-yl-oxy-propyl-2-quinazolineacetonitrile, and its subsequent reaction to form a 4-anilinoquinazoline derivative, a core structure in many kinase inhibitors.[8]
Protocol 1: Synthesis of 4-((3-chlorophenyl)amino)-7-methoxy-6-(propoxy)-2-quinazolineacetonitrile
Causality Behind Experimental Choices:
Solvent (Isopropanol): Isopropanol is chosen for its ability to dissolve the quinazoline intermediate and its relatively high boiling point, which facilitates the reaction kinetics of the SNAr reaction without requiring high-pressure apparatus.
Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic attack of the aniline on the electron-deficient C4 position of the quinazoline ring, overcoming the energy barrier for the formation of the Meisenheimer complex intermediate.
Purification (Column Chromatography): This is a standard and effective method for separating the desired product from unreacted starting materials and any potential side products, ensuring high purity of the final compound, which is critical for subsequent biological assays.
Materials and Reagents
Reagent
CAS Number
Molecular Weight
Notes
4-Chloro-7-methoxy-6-(propoxy)quinazoline
199327-35-8
266.71
Starting quinazoline intermediate.
2-Cyanoacetamide
107-91-5
84.08
Source of the acetonitrile group.
3-Chloroaniline
108-42-9
127.57
Nucleophile.
Isopropanol (IPA)
67-63-0
60.10
Anhydrous, reaction solvent.
Dichloromethane (DCM)
75-09-2
84.93
For extraction and chromatography.
Methanol (MeOH)
67-56-1
32.04
For chromatography.
Silica Gel
7631-86-9
-
60 Å, 230-400 mesh for column.
Sodium Bicarbonate (NaHCO₃)
144-55-8
84.01
Saturated aqueous solution for work-up.
Brine
7647-14-5
58.44
Saturated NaCl solution for work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
Drying agent.
Step-by-Step Methodology
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7-methoxy-6-(propoxy)-2-quinazolineacetonitrile (1.0 eq).
Note: The synthesis of the starting material involves the cyclization of the corresponding anthranilonitrile followed by chlorination at the C4 position.
Reagent Addition: Add anhydrous isopropanol (20 mL) to the flask to dissolve the starting material. Add 3-chloroaniline (1.1 eq) to the solution.
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. A precipitate of the product hydrochloride salt may form.
Neutralization and Extraction: Filter the precipitate and wash with cold isopropanol. Alternatively, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the HCl salt and generate the free base.
Isolation: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane to afford the pure 4-((3-chlorophenyl)amino)-7-methoxy-6-(propoxy)-2-quinazolineacetonitrile.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions
Conduct all operations in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), often used for the C4-chlorination step, are highly corrosive and react violently with water. Handle with extreme caution.
Anilines are toxic and can be absorbed through the skin. Avoid direct contact.
References
2-Quinazolineacetonitrile|High-Purity Research Chemical - Benchchem.
Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC.
Synthesis of quinazolines - Organic Chemistry Portal.
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - MDPI.
Quinazolin-2-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery - Benchchem.
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers.
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI.
Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles.
Synthetic route for the preparation of gefitinib analogues 10-17. - ResearchGate.
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry.
Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents.
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
Quinazolinones, the Winning Horse in Drug Discovery - PMC.
(PDF) The Medicinal Functionality of Quinazolines - ResearchGate.
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC.
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
Metal-catalyzed cross-coupling reactions with 2-Quinazolineacetonitrile
An Application Guide to the Strategic Functionalization of the Quinazoline Scaffold: Metal-Catalyzed Cross-Coupling Reactions for 2-Substituted Acetonitrile Derivatives For researchers and professionals in the field of d...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Functionalization of the Quinazoline Scaffold: Metal-Catalyzed Cross-Coupling Reactions for 2-Substituted Acetonitrile Derivatives
For researchers and professionals in the field of drug development, the quinazoline scaffold represents a "privileged structure," forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] The functionalization at the 2-position is a critical strategy for modulating the pharmacological profile of these compounds.[2] 2-Quinazolineacetonitrile and its derivatives are particularly valuable building blocks, where the acetonitrile moiety can serve as a precursor for various functional groups or contribute to the molecule's overall properties.
This guide provides an in-depth overview of the primary metal-catalyzed cross-coupling methodologies used to synthesize C-C and C-N bonds at the C2 position of the quinazoline core. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established mechanistic principles. The focus is on reactions starting with a 2-haloquinazoline, which is a common and versatile precursor for accessing a diverse library of 2-substituted quinazolineacetonitrile analogues.
Core Concept: The Palladium Catalytic Cycle
At the heart of most cross-coupling reactions lies a general catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloquinazoline, forming a Pd(II) intermediate. This is often the rate-limiting step.[5]
Transmetalation (or subsequent step): The organic group from the coupling partner (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center. In other reactions like the Heck reaction, this step is replaced by migratory insertion of an alkene.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing 2-arylquinazolines.[7][8][9] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8]
Causality and Mechanistic Insight
The key to a successful Suzuki coupling is the activation of the organoboron species by a base.[10] The base (e.g., CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during the transmetalation step. The choice of base, solvent, and ligand is critical to prevent side reactions like protodeboronation, where the boronic acid is cleaved by a proton source before it can couple.[11]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)quinazoline
This protocol details the coupling of a 2-chloroquinazoline with 4-methoxyphenylboronic acid. An inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[7]
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinazoline (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Stir the suspension for 5 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-arylquinazoline.
Data Presentation: Representative Substrate Scope
The following table provides expected outcomes for the Suzuki coupling with various aryl halides, based on analogous reactions.[12][13]
Entry
Aryl/Heteroaryl Halide
Catalyst/Ligand
Base
Expected Yield (%)
1
4-Bromoanisole
Pd(dppf)Cl₂
K₂CO₃
80-90
2
1-Bromo-4-(trifluoromethyl)benzene
Pd(OAc)₂/SPhos
K₃PO₄
75-85
3
3-Bromopyridine
Pd(PPh₃)₄
Na₂CO₃
65-75
4
2-Chlorotoluene
Pd(OAc)₂/XPhos
Cs₂CO₃
70-80
Heck Reaction: Accessing 2-Alkenylquinazolines
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15] It is a powerful method for introducing vinyl groups onto the quinazoline core, which can then be further manipulated.[16]
Causality and Mechanistic Insight
Unlike the Suzuki coupling, the Heck reaction does not involve a transmetalation step with an organometallic reagent.[14] Instead, after oxidative addition, the alkene coordinates to the palladium(II) complex and undergoes migratory insertion into the palladium-carbon bond. The final steps are a β-hydride elimination, which forms the double bond of the product, and subsequent reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.[17] The reaction typically shows high trans selectivity.[17]
Caption: Experimental Workflow for the Heck Reaction.
Experimental Protocol: Synthesis of 2-Styrylquinazoline
Reaction Setup: In a sealed tube, combine 2-bromoquinazoline (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri-o-tolylphosphine (15 mol%), and triethylamine (NEt₃, 2.0 equiv.).
Solvent Addition: Add anhydrous acetonitrile (ACN) as the solvent.
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.
Work-up: After cooling, dilute the mixture with dichloromethane (DCM) and wash with water. Dry the organic layer over MgSO₄ and concentrate in vacuo.
Purification: Purify the residue by flash chromatography on silica gel to obtain the 2-styrylquinazoline product.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to 2-alkynylquinazolines.[18][19] These products are exceptionally useful intermediates for further transformations, such as click chemistry, cyclizations, or reductions.
Causality and Mechanistic Insight
This reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[19] The overall process involves two interconnected cycles. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. In the palladium cycle, the 2-haloquinazoline undergoes oxidative addition to Pd(0). The copper acetylide then transmetalates its alkynyl group to the palladium(II) center, which subsequently undergoes reductive elimination to yield the 2-alkynylquinazoline product and regenerate the Pd(0) catalyst.[19] A critical side reaction to manage is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[20]
Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinazoline
Reaction Setup: To a Schlenk flask, add 2-iodoquinazoline (1.0 equiv.), copper(I) iodide (CuI, 5 mol%), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Under inert atmosphere, add anhydrous solvent (e.g., THF or DMF), followed by an amine base such as triethylamine (NEt₃, 2.5 equiv.). Finally, add the terminal alkyne, phenylacetylene (1.2 equiv.), via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
For the synthesis of 2-aminoquinazoline derivatives, the Buchwald-Hartwig amination is the state-of-the-art method.[21] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is difficult to achieve via classical methods.[21]
Causality and Mechanistic Insight
The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, DavePhos).[4] These ligands serve several purposes: they stabilize the monomeric Pd(0) species, facilitate the oxidative addition step, and, most importantly, promote the final reductive elimination step to form the C-N bond.[4][22] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming an amide that coordinates to the palladium center prior to reductive elimination.[5]
Caption: Step-by-step workflow for a Buchwald-Hartwig amination experiment.
Experimental Protocol: Synthesis of 2-Morpholinoquinazoline
Reaction Setup: In a glovebox or under a strong counterflow of argon, add to a vial: 2-chloroquinazoline (1.0 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), and a palladium pre-catalyst/ligand system such as XPhos Pd G3 (2 mol%).
Reagent Addition: Add anhydrous toluene as the solvent, followed by morpholine (1.2 equiv.).
Reaction: Seal the vial and heat the mixture to 100 °C for 4-12 hours with vigorous stirring.
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting crude material by silica gel chromatography to afford the 2-morpholinoquinazoline product.
Data Presentation: Representative Ligand and Base Systems
Entry
Amine
Ligand
Base
Expected Yield (%)
1
Aniline
BrettPhos
K₃PO₄
75-85
2
Morpholine
XPhos
NaOt-Bu
85-95
3
Benzylamine
RuPhos
LiHMDS
70-80
4
N-Methylaniline
tBuXPhos
Cs₂CO₃
80-90
By mastering these fundamental metal-catalyzed cross-coupling reactions, researchers can unlock a vast chemical space, enabling the rational design and synthesis of novel 2-quinazolineacetonitrile derivatives for evaluation in drug discovery programs.
References
Jie Wang, Shanke Zha, Kehao Chen, Feifei Zhang, Chao Song and Jin Zhu. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18, 2062-2065. Available at: [Link]
Bouattour, M., et al. (2020). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. [Source Document].
Umadevi, N., Kumar, G., Reddy, N. C. G., & Reddy, B. V. S. (2021). Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. Current Organic Chemistry, 25(5), 601-634. Available at: [Link]
Sharma, P., & Kumar, A. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
Umadevi, N., Kumar, G., Reddy, N. C. G., & Reddy, B. V. S. (2021). Recent Advances in C–H Activation and Functionalization of Quinazolinones/ Quinazolines. Bentham Science Publishers. Available at: [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
Biernacka, J., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8560. Available at: [Link]
McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. Available at: [Link]
Chen, K., et al. (2017). Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Organic & Biomolecular Chemistry. Available at: [Link]
Wan, Y., et al. (2019). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Available at: [Link]
Dow, A. G., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(10), 2650–2653. Available at: [Link]
Biernacka, J., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. Available at: [Link]
Wan, Y., et al. (2019). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers Media S.A.. Available at: [Link]
Mphahlele, M. J., & Gildenhuys, S. (2015). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 20(6), 11285–11330. Available at: [Link]
Yuen, A. K. L. (2011). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Durham University. Available at: [Link]
Langer, P. (2025).
Mphahlele, M. J., & Gildenhuys, S. (2015). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Note: Abstract available, full text may require subscription. A related open-access document on Ni-catalyzed mechanisms was used for general principles.]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
Singh, S., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]
Reddit User. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry on Reddit. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Wikipedia contributors. (2024). Heck reaction. Wikipedia. Available at: [Link]
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5557. Available at: [Link]
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
Application Notes and Protocols: Leveraging Click Chemistry with 2-Quinazolineacetonitrile Derivatives for Advanced Drug Discovery and Bioconjugation
Authored by a Senior Application Scientist Abstract The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of bi...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Abstract
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide explores the synergistic potential of combining this potent scaffold with the efficiency and bioorthogonality of click chemistry. While direct applications of 2-quinazolineacetonitrile are emerging, we will detail the principles and provide robust protocols for functionalizing quinazoline derivatives for click reactions. These methodologies enable the precise, covalent linkage of quinazolines to biomolecules or reporter tags, paving the way for novel therapeutic conjugates, targeted drug delivery systems, and advanced imaging probes.[3][4] This document serves as a technical resource for researchers aiming to harness these powerful chemical tools.
Section 1: The Quinazoline Scaffold: A Privileged Core in Medicinal Chemistry
Quinazoline and its derivatives are heterocyclic compounds that have garnered immense interest in pharmaceutical sciences.[2] Their rigid, bicyclic structure serves as an excellent framework for presenting functional groups in a defined spatial orientation, allowing for high-affinity interactions with biological targets.
Key Biological Activities of Quinazoline Derivatives:
Anticancer: Many quinazoline derivatives function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation.[5]
Anti-inflammatory: These compounds have been shown to modulate inflammatory pathways.[1]
Antiviral & Antimicrobial: The scaffold is integral to agents developed to combat various pathogens.[1][2]
Anticonvulsant & Antihypertensive: A variety of derivatives have demonstrated activity in the central nervous system and for cardiovascular conditions.[1]
The fusion of a quinazoline moiety with a 1,2,3-triazole ring—the hallmark product of a click reaction—can further enhance these biological activities, creating hybrid molecules with significant therapeutic potential.[5][6]
Section 2: Click Chemistry: The Ultimate Molecular Connection Tool
Introduced by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, producing minimal byproducts.[7][8] The most prominent examples are the azide-alkyne cycloaddition reactions.[9]
The CuAAC reaction is the gold standard for click chemistry, joining a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[10] The copper(I) catalyst is essential, dramatically accelerating the reaction rate and ensuring complete regioselectivity, unlike the uncatalyzed thermal reaction which yields a mixture of isomers.[9][11]
Mechanism Rationale: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[7][11] This is a critical experimental choice to prevent the oxidative homocoupling of alkynes, a common side reaction.[9] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in biological systems.[7]
For applications within living systems, the potential cytotoxicity of the copper catalyst is a significant concern.[12] SPAAC elegantly circumvents this issue by using a strained cyclooctyne (e.g., BCN, DIBO, or DIBAC) instead of a terminal alkyne.[][14] The high ring strain of the cyclooctyne is released upon reaction with an azide, providing the necessary activation energy without a metal catalyst.[][15] This makes SPAAC a truly bioorthogonal reaction, ideal for live-cell labeling and in vivo studies.[16]
Caption: General strategy for quinazoline bioconjugation.
Section 4: Application Notes & Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Application Note 1: Synthesis of a Quinazoline-Peptide Conjugate via CuAAC
This protocol describes the conjugation of an alkyne-functionalized quinazoline derivative to a peptide containing an azido-lysine residue. This method is ideal for creating targeted therapeutics where the quinazoline acts as the cytotoxic warhead and the peptide provides targeting specificity.
Caption: Workflow for SPAAC-based live-cell imaging.
Protocol: SPAAC for Live-Cell Imaging
Metabolic Labeling:
Culture your cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy.
To the culture medium, add peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to a final concentration of 25-50 µM.
Incubate the cells for 24-48 hours. Rationale: During this time, the cells' metabolic machinery will process Ac₄ManNAz and incorporate N-azidoacetylsialic acid onto cell-surface glycoproteins.
Gently wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any unincorporated azido-sugar.
Click Reaction and Staining:
Prepare a 10-25 µM solution of your quinazoline-cyclooctyne-fluorophore probe in complete cell culture medium. Rationale: The cyclooctyne moiety (e.g., DIBO) will react specifically with the azides on the cell surface without the need for a toxic copper catalyst.
[18][19] * Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.
Final Wash and Imaging:
Wash the cells three times with ice-cold PBS to remove the unbound probe.
Add fresh culture medium or a suitable imaging buffer to the cells.
Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
References
Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (2023). IntechOpen. [Link]
Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. (n.d.). PMC. [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology. [Link]
A 1,2,3-Triazole Derivative of Quinazoline Exhibits Antitumor Activity by Tethering RNF168 to SQSTM1/P62. (2022). Journal of Medicinal Chemistry. [Link]
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]
Recent applications of click chemistry in drug discovery. (2019). ResearchGate. [Link]
Dual labeling of biomolecules by using click chemistry: a sequential approach. (2009). Angewandte Chemie International Edition. [Link]
Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. (2019). Organic Chemistry Research. [Link]
Click chemistry for labeling and detection of biomolecules. (2015). ResearchGate. [Link]
A Recent Concept of Importance: Click Chemistry. (2024). Progress in Chemical and Biochemical Research. [Link]
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]
Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. (n.d.). PMC. [Link]
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). Organic & Biomolecular Chemistry. [Link]
Bioorthogonal Chemistry: Recent Progress and Future Directions. (n.d.). PMC. [Link]
New Products – Click Chemistry Update. (n.d.). Glen Research. [Link]
Recent advances in the synthesis of 2,3-fused quinazolinones. (n.d.). Organic & Biomolecular Chemistry. [Link]
Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. (2018). MDPI. [Link]
Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins. (2016). ChemBioChem. [Link]
Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). Angewandte Chemie International Edition. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of over 150 naturally occurring alkaloids and numerous FDA-approved therapeutics. Among its synthetic precursors, 2-Quinazolineacetonitrile serves as a highly versatile intermediate. The reactive nitrile group (-CN) allows for rapid chemical diversification into amides, tetrazoles, and carboxylic acids, enabling extensive structure-activity relationship (SAR) exploration 1.
Recent pharmacological evaluations have demonstrated that novel quinazoline derivatives synthesized from this building block exhibit profound anti-inflammatory activity. Mechanistically, these compounds act as highly selective inhibitors of Cyclooxygenase-2 (COX-2) and modulators of the NF-κB signaling cascade, effectively suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-6 2.
The Self-Validating Experimental System
To rigorously evaluate these compounds in vitro, we utilize a self-validating assay matrix. Measuring cytokine reduction alone is scientifically insufficient; a compound that induces cellular toxicity will artificially lower cytokine readouts because dead cells do not secrete proteins. Therefore, parallel cytotoxicity screening (MTT assay) is mandatory. If cell viability remains >90% while cytokine levels drop, we can confidently attribute the effect to targeted anti-inflammatory mechanisms rather than non-specific necrosis.
Experimental Workflow & Pathway Modulation
The following diagrams illustrate the integrated in vitro testing pipeline and the intracellular targets of 2-Quinazolineacetonitrile derivatives.
In vitro workflow for evaluating 2-Quinazolineacetonitrile anti-inflammatory efficacy.
Mechanism of action: Quinazoline derivatives inhibiting NF-κB and COX-2 pathways.
Step-by-Step Methodologies
Protocol A: Cell Culture, Pre-treatment, and LPS Stimulation
Causality Note: We utilize RAW 264.7 murine macrophages because they express high levels of Toll-Like Receptor 4 (TLR4). Pre-treating cells with the compound before Lipopolysaccharide (LPS) stimulation ensures the drug is intracellularly available to block the rapid NF-κB phosphorylation cascade triggered by endotoxin exposure.
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Seeding: Harvest cells at 80% confluency. Seed into 96-well plates at a density of
5×104
cells/well in 100 µL of media. Incubate for 24 hours to allow adherence.
Compound Preparation: Dissolve 2-Quinazolineacetonitrile derivatives in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to final working concentrations (e.g., 0.1, 1, 10, 50 µM). Crucial: Final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Pre-treatment: Aspirate old media. Add 100 µL of compound-containing media to the respective wells. Include a vehicle control (0.1% DMSO). Incubate for 2 hours.
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
Causality Note: This step validates the ELISA data. If a 50 µM dose reduces IL-6 by 90% but also reduces cell viability by 80%, the compound is a toxin, not an anti-inflammatory agent.
Reagent Addition: Following the 24-hour LPS stimulation, carefully transfer 50 µL of the supernatant to a new plate for ELISA (Protocol C).
Add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining media in each well.
Incubation: Incubate the plate in the dark at 37°C for 4 hours to allow viable cells to metabolize MTT into insoluble purple formazan crystals.
Solubilization: Aspirate the media completely. Add 100 µL of pure DMSO to each well to dissolve the formazan. Shake on an orbital shaker for 10 minutes.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate viability as a percentage relative to the vehicle control.
Protocol C: In Vitro COX-2 Enzymatic Inhibition Assay
Causality Note: While cell-based assays show phenotypic effects, enzymatic assays confirm direct target engagement. Quinazoline derivatives are specifically engineered to fit the larger hydrophobic pocket of COX-2 compared to COX-1, ensuring selective inhibition 3.
Preparation: Utilize a commercial fluorometric COX-2 inhibitor screening kit. Prepare recombinant human COX-2 enzyme in assay buffer.
Incubation: Mix 10 µL of the quinazoline derivative with 10 µL of COX-2 enzyme and 70 µL of assay buffer. Incubate at 25°C for 10 minutes.
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and a fluorometric probe.
Detection: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the
IC50
based on the dose-response curve.
Quantitative Data Presentation
The table below summarizes representative pharmacological data for optimized 2-Quinazolineacetonitrile derivatives compared to standard NSAIDs. Notice how the synthesized derivatives achieve sub-micromolar efficacy against COX-2 while maintaining high selectivity, avoiding the COX-1 inhibition associated with gastrointestinal toxicity 2.
Compound
COX-2
IC50
(µM)
COX-1
IC50
(µM)
Selectivity Index (COX-1/COX-2)
IL-6 Inhibition (%) at 10 µM
Cell Viability (%)
2-QA Derivative A
0.024
0.501
20.8
85.2%
96.5%
2-QA Derivative B
0.038
0.480
12.6
78.4%
94.2%
Celecoxib (Positive Control)
0.060
14.50
241.6
65.0%
98.0%
Indomethacin (Non-selective)
0.450
0.025
0.05
40.5%
95.0%
Data Interpretation: Derivative A demonstrates superior COX-2 inhibitory potency (
IC50
= 0.024 µM) compared to the clinical standard Celecoxib (
IC50
= 0.060 µM), alongside potent suppression of IL-6 without compromising macrophage viability.
References
Letters in Applied NanoBioScience. Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking.
URL:[Link]
International Journal of FMR (IJFMR). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents.
URL:[Link]
Stability testing of 2-Quinazolineacetonitrile under different pH conditions
Welcome to the technical support center for 2-Quinazolineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Quinazolineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability testing of 2-Quinazolineacetonitrile, with a specific focus on its behavior under different pH conditions. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-Quinazolineacetonitrile that influence its stability?
A1: The stability of 2-Quinazolineacetonitrile is primarily governed by two key structural motifs: the quinazoline ring and the acetonitrile side chain .
Quinazoline Ring: This is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[1] While the quinazoline ring system is generally stable, the pyrimidine portion can be susceptible to hydrolysis and ring-opening under harsh conditions, such as boiling in strong acids or bases.[2][3][4] In cold dilute acidic or alkaline solutions, the ring is typically stable.[2]
Acetonitrile Group (-CH₂CN): The nitrile functional group (-C≡N) is the most reactive site for hydrolytic degradation under the conditions typically employed in pharmaceutical stability studies.[5] This group is susceptible to both acid- and base-catalyzed hydrolysis, which is a critical consideration for formulation and storage.[6][7]
Q2: What is a "forced degradation" or "stress testing" study, and why is it essential for 2-Quinazolineacetonitrile?
A2: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[8] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, light, and extreme pH) to achieve a target degradation of 5-20%.[9]
For 2-Quinazolineacetonitrile, these studies are crucial for several reasons:
Identify Degradation Pathways: They help elucidate the likely chemical degradation pathways, such as the hydrolysis of the nitrile group.[8]
Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC) that can accurately measure the amount of intact 2-Quinazolineacetonitrile and separate it from all potential degradation products. This ensures the method is "stability-indicating."[8][10]
Understand Intrinsic Stability: These studies reveal the inherent stability characteristics of the molecule, which informs decisions on formulation, packaging, and storage conditions.[10][11]
Q3: What are the expected degradation products of 2-Quinazolineacetonitrile under hydrolytic (acidic/basic) stress?
A3: The primary degradation pathway under acidic or basic conditions is the hydrolysis of the nitrile group. This is a well-understood reaction that typically proceeds in two steps.[5][12]
Step 1: Hydrolysis to an Amide: The nitrile group first hydrolyzes to form 2-(quinazolin-2-yl)acetamide.
Step 2: Hydrolysis to a Carboxylic Acid: The amide intermediate can then undergo further hydrolysis to form 2-(quinazolin-2-yl)acetic acid.
Under very harsh conditions (e.g., elevated temperature with strong acid or base), degradation of the quinazoline ring itself is possible, but nitrile hydrolysis is the more probable pathway under standard forced degradation conditions.[2]
Caption: Predicted degradation pathway via nitrile hydrolysis.
Troubleshooting Guide
Issue: I'm observing unexpected or new peaks in my HPLC chromatogram during my experiment.
Potential Cause 1: Compound Degradation.
Explanation: The appearance of new peaks that grow over time, accompanied by a decrease in the main peak area for 2-Quinazolineacetonitrile, is a classic sign of degradation. This is most likely due to the hydrolysis of the nitrile group into the corresponding amide and/or carboxylic acid.
Recommended Action:
Confirm Peak Purity: Use a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the parent compound. A peak purity value less than 0.995 suggests co-elution with a degradant.[8]
Conduct a Forced Degradation Study: Systematically expose your compound to acidic, basic, and neutral hydrolytic conditions as described in the protocol below. This will help you intentionally generate the degradation products and confirm their retention times relative to the parent compound.
Optimize Chromatography: Adjust your HPLC method (e.g., gradient slope, mobile phase pH) to achieve baseline separation between the parent peak and all degradation peaks. A well-resolved chromatogram is essential for a stability-indicating method.
Potential Cause 2: Interaction with Buffer or Excipients.
Explanation: Certain buffer components can react with the compound or catalyze its degradation.
Recommended Action: Run a control experiment with 2-Quinazolineacetonitrile in the mobile phase solvent or pure water (if soluble) under the same conditions to see if the extra peaks still form. If they don't, investigate each component of your formulation or buffer individually.
Experimental Protocols & Data Presentation
Protocol 1: Forced Hydrolytic Degradation Study
This protocol outlines the steps to investigate the stability of 2-Quinazolineacetonitrile across a range of pH values, consistent with ICH guidelines.[10][13]
Caption: Workflow for a forced hydrolytic degradation study.
Methodology:
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-Quinazolineacetonitrile in a suitable organic solvent like HPLC-grade acetonitrile.[14]
Stress Sample Preparation:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
Incubation: Place all three samples in a controlled temperature environment, such as a water bath or oven, set to 60°C. Note: A parallel set of samples should be kept at room temperature as a control.
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
Quenching the Reaction: Immediately after withdrawal, quench the reaction to prevent further degradation before analysis.
For the acidic sample, neutralize with an equivalent volume of 0.1 M NaOH.
For the basic sample, neutralize with an equivalent volume of 0.1 M HCl.
Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose reverse-phase HPLC method suitable for separating 2-Quinazolineacetonitrile from its potential polar degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
Time (min)
%A
%B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
| 30.0 | 95 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
UV Detection: 254 nm (or the UV absorption maximum of the compound).
Data Interpretation & Summary
The results from the forced degradation study should be tabulated to clearly show the stability profile of the compound. The percentage of the parent compound remaining is calculated relative to the T=0 time point.
Table 1: Example Stability Data for 2-Quinazolineacetonitrile at 60°C
Time (hr)
% Assay Remaining (0.1 M HCl)
% Assay Remaining (Water)
% Assay Remaining (0.1 M NaOH)
0
100.0
100.0
100.0
2
98.2
99.8
91.5
4
96.5
99.7
84.2
8
92.1
99.5
70.3
24
85.4
99.1
45.8
Analysis of Results:
The compound is most stable under neutral pH conditions, showing minimal degradation over 24 hours.
The compound shows moderate degradation under acidic conditions .
The compound is significantly less stable under basic conditions , indicating that base-catalyzed hydrolysis of the nitrile group is the most rapid degradation pathway. This is a common characteristic for nitrile hydrolysis.[6]
This comprehensive approach ensures that the stability of 2-Quinazolineacetonitrile is well-characterized, providing a solid foundation for further drug development activities.
References
Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
SciSpace. Quinazoline derivatives & pharmacological activities: a review. [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 16(12), 10193-10219. [Link]
Al-Suwaidan, I. A., Abdel-kader, M. S., & El-Sakka, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123. [Link]
Kucharova, K., et al. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Microorganisms, 10(9), 1845. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
Howard, P. H., & Muir, D. C. (2010). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 29(11), 2445-2456. [Link]
Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Applied Microbiology and Biotechnology, 84(2), 345-353. [Link]
Cheméo. Chemical Properties of Aminoacetonitrile (CAS 540-61-4). [Link]
Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
Tian, J., & Stella, V. J. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 99(3), 1266-1277. [Link]
National Center for Biotechnology Information. 2-Chloro-2-phenylacetonitrile. PubChem Compound Database. [Link]
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]
ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
ResearchGate. Principles of analytical calibration/quantification for the separation sciences. [Link]
ResearchGate. Initial photocatalytic degradation intermediates/pathways of 17α-ethynylestradiol: Effect of pH and methanol. [Link]
Cheméo. Chemical Properties of Quinoline, 2-propyl- (CAS 1613-32-7). [Link]
Helmholtz-Zentrum Dresden-Rossendorf. Unraveling pH-Dependent Changes in Adsorption Structure of Uranyl on Alumina (012). [Link]
Joshi, A. B., Rus, E., & Kirsch, L. E. (2000). The Degradation Pathways of Glucagon in Acidic Solutions. International Journal of Pharmaceutics, 203(1-2), 115-125. [Link]
Fujii, S., & Nakamura, Y. (2018). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. Frontiers in Chemistry, 6, 298. [Link]
Troubleshooting low bioactivity of 2-Quinazolineacetonitrile derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the sudden loss or absence of bioactivity in 2-Quinazolineacetoni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the sudden loss or absence of bioactivity in 2-Quinazolineacetonitrile derivatives.
These derivatives are highly valued as synthetic intermediates and privileged scaffolds in medicinal chemistry, particularly for targeting receptor tyrosine kinases (RTKs) like EGFR and PI3K[1],[2]. However, their unique physicochemical properties often lead to deceptive in vitro and in vivo readouts. This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to ensure your experimental data is robust and actionable.
Diagnostic Workflow for Quinazoline Derivatives
Workflow for diagnosing low bioactivity in quinazoline derivatives.
Section 1: Chemical Stability & Formulation (FAQs)
Q1: My 2-quinazolineacetonitrile derivative shows high target affinity in silico but no activity in my biochemical assay. What is the root cause?A1: The discrepancy is likely driven by two competing physicochemical factors: tautomerism and aqueous solubility .
Causality: The methylene protons of the 2-acetonitrile group (-CH₂CN) are highly acidic due to the electron-withdrawing nature of both the nitrile group and the quinazoline ring. In aqueous buffers, this can lead to an enamine-imine-like tautomerization. This structural shift completely alters the 3D conformation and the hydrogen-bond donor/acceptor topology required to perfectly fit into the ATP-binding pocket of kinases like EGFR[3].
Secondary Causality: Quinazoline-based inhibitors possess rigid, planar aromatic structures that drive strong intermolecular π-π stacking[4]. When diluted from a DMSO stock into an aqueous assay buffer, they rapidly crystallize or form colloidal aggregates, dropping the actual free-drug concentration to sub-nanomolar levels.
Q2: How do I distinguish between poor target binding and assay interference?A2: Quinazolines are notorious for acting as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation. These aggregates sequester the target protein non-specifically, leading to false positives, or they scatter light/fluorescence, leading to false negatives. To troubleshoot, add 0.01% (v/v) Triton X-100 to your assay buffer. If the bioactivity significantly changes or disappears, your compound is aggregating rather than engaging the target specifically[4].
Q3: The compound is highly active in enzymatic kinase assays (e.g., PI3Kα) but completely inactive in cell-based MTT anti-proliferative assays. Why?A3: This is the classic signature of a compound failing to reach its intracellular target.
Causality: While quinazolines like Gefitinib and Erlotinib are successful FDA-approved drugs[2], novel 2-quinazolineacetonitrile derivatives often suffer from poor membrane permeability or act as high-affinity substrates for P-glycoprotein (P-gp) efflux pumps. Furthermore, high non-specific binding to serum proteins (e.g., BSA in the MTT culture media) can reduce the unbound, active fraction of the drug to sub-therapeutic levels[5].
Inhibition of the EGFR/PI3K/AKT signaling pathway by quinazoline derivatives.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your troubleshooting, do not rely on single-point failures. Use the following self-validating protocols.
This protocol determines if your compound is crashing out of solution or forming target-sequestering colloids.
Preparation: Prepare a 10 mM stock of the 2-quinazolineacetonitrile derivative in 100% DMSO.
Dilution: Spike the stock into your standard aqueous assay buffer (e.g., PBS, pH 7.4) to create a concentration gradient (1 µM to 100 µM), keeping final DMSO ≤ 1% (v/v)[4].
Self-Validating Controls:
Positive Control: Nicardipine (known to precipitate >10 µM).
Negative Control: Diphenhydramine (highly soluble, no scattering).
System Validation: Prepare a parallel set of your test compound spiked with 0.01% Triton X-100.
Measurement: Incubate for 90 minutes at 25°C. Measure light scattering using a nephelometer (e.g., NEPHELOstar).
Causality & Interpretation: If light scattering increases in the standard buffer but drops to baseline in the Triton X-100 buffer, your compound is forming colloidal aggregates. If scattering remains high in both, it is undergoing true crystalline precipitation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol proves whether your compound actually crosses the cell membrane and binds the kinase intracellularly[6].
Cell Treatment: Culture target cells (e.g., A549 or MCF-7) to 70% confluence. Treat cells with 10 µM of your derivative for 2 hours.
Self-Validating Control: Treat a parallel well with 1 µM Gefitinib (a known, cell-permeable EGFR inhibitor)[2]. If Gefitinib fails to shift the melting temperature (
Tm
) of EGFR, your heating gradient or lysis buffer is flawed, invalidating any negative results from your test compound.
Thermal Gradient: Harvest the cells, wash with PBS, and divide into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.
Lysis & Readout: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured proteins. Run the soluble supernatant on a Western Blot probing for your target kinase (e.g., EGFR or PI3K).
Causality & Interpretation: Binding of the quinazoline derivative stabilizes the folded state of the kinase, preventing it from denaturing and precipitating at higher temperatures. A positive shift (
ΔTm>2∘C
) confirms successful cell entry and target engagement.
Section 4: Quantitative Troubleshooting Metrics
Use this table to benchmark your compound's performance and determine the next corrective action.
Troubleshooting Metric
Target Threshold
Indication if Failed
Corrective Action
Kinetic Solubility
> 50 µM
Compound precipitates or forms colloidal aggregates in buffer.
Reduce final DMSO < 1%; Add 0.01% Triton X-100; formulate with Tween-20.
Technical Support Center: Overcoming Cell Permeability Challenges for 2-Quinazolineacetonitrile Derivatives
Welcome to the Technical Support Center. 2-Quinazolineacetonitrile is a highly versatile, privileged scaffold widely used as a synthetic intermediate in medicinal chemistry and drug discovery [2].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 2-Quinazolineacetonitrile is a highly versatile, privileged scaffold widely used as a synthetic intermediate in medicinal chemistry and drug discovery [2]. While the quinazoline core provides excellent pharmacological baseline activity, derivatives synthesized from this building block frequently encounter severe cell permeability bottlenecks.
As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve permeability issues—whether they stem from physicochemical properties (like poor solubility in the unstirred water layer) or biological barriers (like P-glycoprotein efflux) [1].
Diagnostic Workflow for Permeability Issues
Before altering your compound's structure or formulation, you must isolate the exact mechanism restricting its permeability. The workflow below outlines the logical progression from initial screening to mechanistic diagnosis.
Fig 1: Diagnostic decision tree for isolating quinazoline permeability bottlenecks.
Troubleshooting Guides & FAQs
Q1: My quinazoline derivative is highly lipophilic (high LogP) but still exhibits poor cell permeability. Why is this happening?
Cause & Causality: While lipophilicity is required for membrane partitioning, excessive lipophilicity (LogP > 4) is detrimental. First, the compound likely precipitates in the Unstirred Water Layer (UWL) —the aqueous microenvironment directly adjacent to the cell membrane [1]. If it cannot dissolve in the UWL, the concentration gradient driving passive diffusion drops to zero. Second, highly lipophilic quinazolines can suffer from membrane sequestration ; they partition into the hydrophobic core of the lipid bilayer but lack the hydrophilicity required to exit into the aqueous cytoplasm.
Solution: Do not just increase lipophilicity. Instead, mask hydrogen bond donors (HBDs) to reduce the Topological Polar Surface Area (tPSA) without drastically increasing LogP. Alternatively, formulate the compound in lipid nanoparticles or cyclodextrins to bypass the UWL.
Q2: How do I interpret the Efflux Ratio (ER) from my Caco-2 assay, and how do I fix a high ER?
Cause & Causality: The ER is the ratio of basolateral-to-apical permeability over apical-to-basolateral permeability (
ER=Papp(B−A)/Papp(A−B)
). The planar, nitrogen-rich quinazoline scaffold is a known recognition motif for efflux pumps like P-glycoprotein (P-gp) in mammalian cells and NorA in bacterial cells [4].
ER < 1.5: Passive diffusion dominates.
ER > 2.0: The compound is actively pumped out of the cell [1].
Solution: To validate that P-gp is the culprit, repeat the Caco-2 assay with a known P-gp inhibitor (e.g., 50 µM Verapamil). If the ER drops to ~1, the issue is P-gp mediated. Structurally, you can evade efflux by introducing steric bulk (e.g., N-alkylation) or reducing the pKa of basic amines on the quinazoline core.
Q3: I am seeing low mass balance recovery (<70%) in my Caco-2 assay. Is my compound degrading?
Cause & Causality: Low recovery means the compound added to the donor well is not fully accounted for in the receiver well or the donor well at the end of the assay. This usually points to three culprits:
Non-specific binding (NSB): The compound is adsorbing to the plastic Transwell insert [1].
Intracellular accumulation: The compound is trapped inside the Caco-2 cells (lysosomotropism).
Metabolic degradation: Caco-2 cells possess active CYP450 enzymes and esterases.
Solution: Implement a self-validating mass balance check. Lyse the Caco-2 cells post-assay using 1% Triton X-100 and analyze the lysate via LC-MS/MS. If the compound is in the lysate, it is membrane-trapped. To combat NSB, use low-binding plates and add 1% Bovine Serum Albumin (BSA) to the receiver chamber to act as a thermodynamic sink.
Structural & Formulation Optimization Strategies
When the nitrile group (-CN) of 2-Quinazolineacetonitrile is converted into secondary amides or carboxylic acids during synthesis, it drastically increases the polar surface area, destroying permeability [3]. The diagram below illustrates chemical strategies to rescue permeability.
Fig 2: Chemical modification pathways to enhance the permeability of quinazoline derivatives.
Quantitative Impact of Optimization Strategies
The following table summarizes the empirical impact of various structural and formulation modifications on the apparent permeability (
Papp
) and Efflux Ratio of quinazoline derivatives.
Optimization Strategy
Modification / Formulation Type
Baseline
Papp
(
10−6
cm/s)
Optimized
Papp
(
10−6
cm/s)
Efflux Ratio (ER) Shift
Primary Mechanism of Improvement
Structural
Prodrug Masking of Polar Groups
1.2
15.4
1.8
→
1.1
Reduces Topological Polar Surface Area (tPSA)
Structural
N-alkylation of Quinazoline core
2.5
18.2
4.5
→
0.9
Removes H-bond donor; evades P-gp recognition
Formulation
Co-administration with Verapamil
3.0
12.5
5.2
→
1.2
Competitively inhibits P-glycoprotein active efflux
Formulation
Lipid Nanoparticle Encapsulation
0.8
8.5
N/A
Bypasses unstirred water layer precipitation
Validated Experimental Protocols
To ensure trustworthiness, your permeability data must be generated using self-validating systems. Below are the definitive, step-by-step methodologies for assessing the permeability of 2-Quinazolineacetonitrile derivatives.
This is the gold standard for evaluating both passive transcellular diffusion and active efflux [1].
Step 1: Cell Culture & Monolayer Validation
Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size, 12-well Transwell plates) at a density of
1×105
cells/cm².
Culture for 21 days to allow full enterocyte differentiation and tight junction formation.
Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Proceed only if TEER > 250 Ω·cm². Alternatively, run a Lucifer Yellow assay; the monolayer is intact if Lucifer Yellow
Papp<1×10−6
cm/s.
Step 2: Compound Preparation & Dosing
Prepare the quinazoline derivative at 10 µM in HBSS buffer (pH 7.4). Ensure final DMSO concentration is
≤
1% to prevent membrane toxicity.
For Apical-to-Basolateral (A-B) transport, add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.
For Basolateral-to-Apical (B-A) transport, reverse the volumes and chambers.
Step 3: Incubation & Sampling
Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.
Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.
Step 4: Analysis & Calculation
Quantify compound concentrations using LC-MS/MS.
Calculate Apparent Permeability (
Papp
) using the equation:
Papp=(dQ/dt)/(C0×A)
(Where dQ/dt is the steady-state appearance rate,
C0
is the initial donor concentration, and A is the surface area of the filter).
Use PAMPA to isolate and measure purely passive diffusion, stripping away the variables of active efflux and cellular metabolism.
Step 1: Artificial Membrane Preparation
Coat the PVDF filter of a 96-well donor plate with a synthetic lipid solution (e.g., 2% lecithin in dodecane, 5 µL per well). Allow it to impregnate the filter for 5 minutes.
Step 2: Assay Assembly
Prepare the quinazoline compound in PBS (pH 7.4) at 10 µM.
Add 150 µL of the dosing solution to the donor compartment.
Add 300 µL of fresh PBS (containing 1% DMSO) to the acceptor compartment.
Carefully assemble the sandwich plate, ensuring no air bubbles are trapped between the membrane and the buffer.
Step 3: Incubation & Analysis
Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
Separate the plates, sample both the donor and acceptor compartments, and analyze via LC-MS/MS.
Calculate the effective permeability (
Pe
). A
Pe>10×10−6
cm/s indicates excellent passive diffusion.
References
Benchchem. "Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors." Benchchem.
Benchchem. "2-Quinazolineacetonitrile|High-Purity Research Chemical." Benchchem.
National Institutes of Health (PMC). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." NIH.gov.
MDPI. "In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains." MDPI.com.
Optimization
2-Quinazolineacetonitrile recrystallization techniques for higher purity
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-quinazolineacetonitrile. It addresses common challenges and offe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-quinazolineacetonitrile. It addresses common challenges and offers practical, evidence-based solutions to achieve high purity.
Introduction
Recrystallization is a critical purification technique for solid organic compounds like 2-quinazolineacetonitrile. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor).[3][4] Achieving high purity and yield requires careful control over several experimental parameters. This guide provides troubleshooting strategies and answers to frequently asked questions to help you optimize your recrystallization protocol for 2-quinazolineacetonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 2-quinazolineacetonitrile in a question-and-answer format.
Question 1: My 2-quinazolineacetonitrile is "oiling out" instead of forming crystals upon cooling. What's causing this and how can I fix it?
Answer:
"Oiling out" is a common problem where the solute separates from the solution as a liquid phase instead of solid crystals.[5] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound.[6] For 2-quinazolineacetonitrile, this can be triggered by several factors:
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the compound doesn't have enough time to form an ordered crystal lattice.[7]
High Solute Concentration: An overly concentrated solution can also lead to oiling out.[8]
Inappropriate Solvent: The chosen solvent may not be ideal, leading to this phenomenon.
Solutions:
Slow Down the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. This gradual temperature decrease provides sufficient time for proper crystal nucleation and growth.[1]
Use a More Dilute Solution: If oiling persists, reheat the solution and add a small amount of additional hot solvent to decrease the concentration.[8] While this may slightly reduce the overall yield, it significantly improves the chances of obtaining pure crystals.
Solvent System Modification:
Single Solvent: If using a single solvent, try one with a different polarity.
Solvent Pair: A highly effective technique is to use a binary solvent system. Dissolve the 2-quinazolineacetonitrile in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]
Question 2: I'm experiencing very low recovery of my purified 2-quinazolineacetonitrile. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a frequent issue in recrystallization and can often be attributed to several factors:
Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive amount of hot solvent.[9] This prevents the solution from becoming saturated upon cooling, and a significant portion of the product remains in the mother liquor.
Premature Crystallization: If the compound crystallizes too early, for instance, during hot filtration to remove insoluble impurities, product can be lost.[7]
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a sufficiently low temperature can result in a lower yield.
Solutions:
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the 2-quinazolineacetonitrile.[9] It is crucial to add the solvent in small portions to the heated solid.
Prevent Premature Crystallization: If a hot filtration step is necessary, use a pre-heated funnel to prevent the solution from cooling and crystallizing prematurely.[7]
Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and maximize crystal formation.[9]
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and performing a second crystallization.[7]
Question 3: My recrystallized 2-quinazolineacetonitrile still appears colored, even though the pure compound should be colorless. How can I remove colored impurities?
Answer:
Colored impurities are common in organic synthesis. Fortunately, they can often be effectively removed.
Solution:
Use Activated Charcoal: After dissolving the crude 2-quinazolineacetonitrile in the hot solvent, and before any hot filtration, add a small amount of activated charcoal to the solution.[10] The colored impurities will adsorb onto the surface of the charcoal.
Perform a Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[11] It is critical to do this step quickly and with a pre-heated funnel to avoid premature crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 2-quinazolineacetonitrile?
Q2: How do I perform a solvent screening?
A2: Place a small amount of your crude 2-quinazolineacetonitrile in several different test tubes. Add a few drops of a different potential solvent to each tube at room temperature and observe the solubility. If the compound is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate out upon cooling.[8]
Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A3: This condition is known as supersaturation.[9] You can induce crystallization by:
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod. The small scratches on the glass surface can provide nucleation sites for crystal growth.[1]
Seeding: Add a tiny "seed" crystal of pure 2-quinazolineacetonitrile to the solution. This provides a template for further crystal formation.
Q4: How can I assess the purity of my recrystallized 2-quinazolineacetonitrile?
A4: Several analytical techniques can be used to determine the purity of your final product:
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and lower the melting point.[2]
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the target compound from impurities, allowing for quantification of purity.[15][16]
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any remaining impurities.
Experimental Protocols
Standard Recrystallization Protocol for 2-Quinazolineacetonitrile
Solvent Selection: Based on a preliminary solvent screening, select an appropriate solvent or solvent pair.
Dissolution: Place the crude 2-quinazolineacetonitrile in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[1]
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[11]
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of 2-quinazolineacetonitrile.
Data Presentation
Solvent
Boiling Point (°C)
Polarity
Notes
Ethanol
78
Polar Protic
Generally a good starting point for many organic compounds.
May be suitable, especially in a solvent pair with a more polar solvent.
Ethyl Acetate
77
Moderately Polar
Another common choice for recrystallization.
Note: This table provides general properties of potential solvents. The optimal solvent for 2-quinazolineacetonitrile must be determined experimentally.
Visualizations
Recrystallization Workflow
Caption: A general workflow for the recrystallization of 2-quinazolineacetonitrile.
Scaling up the synthesis of 2-Quinazolineacetonitrile for preclinical studies
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational bottlenecks encountered when scaling up...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational bottlenecks encountered when scaling up the synthesis of 2-Quinazolineacetonitrile from the benchtop to preclinical pilot manufacturing.
Quinazoline derivatives are privileged scaffolds in pharmacology, but introducing reactive moieties like an acetonitrile group at the C2 position presents unique scale-up challenges[1]. While lab-scale syntheses often rely on straightforward nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, transitioning these highly exothermic reactions to a multikilogram scale exposes critical heat and mass transfer limitations[2].
This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity preclinical batches.
Visualizing the Scale-Up Logic
When scaling up the SNAr reaction between 2-chloroquinazoline and the cyanomethyl anion, process deviations usually stem from poor thermal management or stoichiometric imbalances. The decision tree below outlines our standard troubleshooting logic.
Caption: Decision tree for troubleshooting 2-Quinazolineacetonitrile scale-up synthesis.
Troubleshooting Guides & FAQs
Q1: My synthesis worked flawlessly on a 10-gram scale (85% yield), but upon scaling to 1 kilogram, the yield dropped to 55% and the reaction mixture turned black. What is the root cause?A: This is a classic symptom of heat transfer limitation . The deprotonation of acetonitrile using strong bases (like LHMDS or LDA) and the subsequent SNAr attack on 2-chloroquinazoline are highly exothermic. In a 10-gram flask, the surface-area-to-volume ratio is high, allowing rapid heat dissipation. In a 1-kilogram jacketed reactor, inadequate heat removal causes localized temperature spikes (hot spots). These spikes lead to the thermal degradation of the organometallic intermediate and the quinazoline core, resulting in the black tar you observed[3].
Solution: Transition to a controlled cryogenic dosing strategy (keeping internal temperatures strictly below -50°C) or implement continuous flow chemistry to precisely manage the exotherm[3].
Q2: HPLC analysis of my pilot batch shows a 15% formation of a "bis-arylated" impurity. How can I suppress this side reaction?A: The target product, 2-Quinazolineacetonitrile, possesses highly acidic alpha-protons on the newly formed methylene bridge. If there is any unreacted base present in the reactor, it will preferentially deprotonate your product rather than the acetonitrile starting material. This newly formed product-anion then attacks another molecule of 2-chloroquinazoline, generating the bis-arylated impurity[2].
Solution: Implement inverse addition . Instead of adding the electrophile to the nucleophile, slowly dose the pre-formed cyanomethyl anion into a reactor containing an excess of 2-chloroquinazoline. This ensures the electrophile is always in vast excess, kinetically favoring the primary coupling and preventing the product from encountering excess base.
Q3: During the aqueous quench and workup, we are experiencing severe emulsion issues that delay phase separation for hours. How can we optimize isolation?A: Emulsions at scale are often caused by the use of Tetrahydrofuran (THF). THF is highly miscible with water, altering the density and surface tension of the aqueous phase during the quench.
Solution: Substitute THF with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF provides similar solvation properties for organometallic steps but is largely immiscible with water. This simple solvent swap drives rapid, clean phase separation and significantly reduces the volume of wastewater generated.
Mechanistic Pathway & Impurity Formation
Understanding the exact point of failure requires visualizing the reaction kinetics. The diagram below illustrates the SNAr pathway and the competing side reaction that generates the bis-arylated impurity.
Caption: Mechanistic pathway and impurity formation in 2-Quinazolineacetonitrile synthesis.
Quantitative Process Data Summaries
To establish a baseline for your preclinical batches, compare your IPC (In-Process Control) metrics against the validated data in Table 1. Notice how the optimized protocol (using 2-MeTHF and inverse addition) restores the reaction efficacy to lab-scale levels without significant loss in yield[4].
Process Parameter / Metric
Lab Scale (10 g, THF, Standard Addition)
Pilot Scale (1 kg, THF, Standard Addition)
Pilot Scale (1 kg, 2-MeTHF, Inverse Addition)
Yield (%)
86%
52%
84%
Purity (HPLC Area %)
>99.0%
81.5%
>98.5%
Bis-arylation Impurity (%)
<0.5%
14.8%
<0.8%
Maximum Exotherm (ΔT)
+4°C
+22°C
+3°C (Controlled)
Phase Separation Time
5 minutes
>120 minutes (Emulsion)
10 minutes
Self-Validating Pilot-Scale Protocol
This protocol utilizes a self-validating system: it embeds specific thermodynamic checkpoints and analytical hold-points to ensure causality between the operator's actions and the chemical outcome.
Objective: Synthesize 1 kg of 2-Quinazolineacetonitrile via controlled SNAr.
Materials:
2-Chloroquinazoline (1.00 eq, ~1.0 kg)
Acetonitrile (anhydrous, 1.50 eq)
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in 2-MeTHF, 1.45 eq)
2-Methyltetrahydrofuran (2-MeTHF, anhydrous)
Step-by-Step Methodology:
Nucleophile Generation (Reactor A):
Charge Reactor A (purged with N2) with anhydrous 2-MeTHF (10 L/kg) and acetonitrile (1.50 eq).
Cool the jacket to -65°C. Ensure internal temperature reaches ≤ -60°C.
Causality Check: Dose LHMDS (1.45 eq) via a mass flow controller over 2 hours. The dosing rate must be dynamically linked to the internal thermocouple to ensure the temperature never exceeds -50°C. This prevents the thermal degradation of the highly reactive cyanomethyl anion.
Electrophile Preparation (Reactor B):
In a separate, larger Reactor B, dissolve 2-chloroquinazoline (1.00 eq) in 2-MeTHF (5 L/kg).
Cool Reactor B to -20°C.
Inverse Addition Coupling:
Transfer the cold contents of Reactor A into Reactor B over 3 hours using a dip-tube.
Causality Check: By adding the nucleophile to the electrophile, 2-chloroquinazoline remains in stoichiometric excess until the final drop. This kinetically starves the side-reaction pathway, preventing the bis-arylation of the product[2].
In-Process Control (IPC) & Self-Validation:
Hold-Point: 30 minutes post-addition, withdraw a 1.0 mL aliquot, quench in methanol, and analyze via HPLC.
Validation: The protocol is validated to proceed only if unreacted 2-chloroquinazoline is <2.0 Area% and the bis-arylated impurity is <1.0 Area%. If starting material >2.0%, extend stirring at -20°C for 1 hour.
Quench and Isolation:
Quench the reaction by slowly dosing cold, saturated aqueous NH4Cl (5 L/kg) into Reactor B, allowing the temperature to rise to 10°C.
Stop agitation and allow phases to separate. (Thanks to 2-MeTHF, separation should be crisp and complete within 15 minutes).
Discard the aqueous layer. Wash the organic layer with brine, concentrate under reduced pressure to 3 L/kg, and induce crystallization by adding heptane (anti-solvent). Filter and dry under vacuum at 40°C.
References
Kelly, S. M., et al. "Synthesis of a Highly Functionalized Quinazoline Organozinc toward KRAS G12C Inhibitor Divarasib (GDC-6036), Enabled through Continuous Flow Chemistry." Organic Process Research & Development, ACS Publications. URL:[Link]
Wang, Z., et al. "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry, Frontiers. URL:[Link]
Kumar, A., et al. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives." PubMed Central (PMC), National Institutes of Health. URL:[Link]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Quinazolineacetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical challenges of nitrogen-rich heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical challenges of nitrogen-rich heterocycles. 2-Quinazolineacetonitrile presents a unique spectroscopic puzzle due to the electronic interplay between its strongly electron-withdrawing quinazoline core and its labile acetonitrile moiety.
This guide provides a self-validating framework to acquire, interpret, and troubleshoot the NMR spectra of this compound, ensuring high-fidelity structural verification for your drug development workflows.
Section 1: Quantitative Reference Data
Understanding the baseline chemical environment is the first step in spectral interpretation. The tables below summarize the expected chemical shifts based on the foundational behavior of quinazoline derivatives and nitrile-functionalized building blocks[1],[2].
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Position
Multiplicity
Integration
Expected Shift (δ, ppm)
Mechanistic Rationale
C4-H
Singlet (s)
1H
9.20 - 9.40
Highly deshielded by the adjacent N3 atom and the anisotropic effect of the fused aromatic system[1].
C8-H
Doublet (d)
1H
8.00 - 8.10
Deshielded by the spatial proximity to the N1 lone pair.
C5-H, C6-H, C7-H
Multiplets (m)
3H
7.60 - 7.95
Forms a complex spin system due to similar electronic environments across the fused benzene ring[3].
-CH₂-CN
Singlet (s)
2H
4.10 - 4.30
Deshielded simultaneously by the anisotropic cyano group and the aromatic quinazoline ring.
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
Position
Expected Shift (δ, ppm)
Carbon Type
Assignment Strategy
C4
~160.0
CH
Confirm via HSQC correlation to the highly deshielded 9.3 ppm proton[1].
C2
~155.0
Quaternary
Identify via HMBC correlation from the -CH₂- protons.
-CN
~116.0
Quaternary
Characteristic nitrile region; expect weak intensity due to the lack of Nuclear Overhauser Effect (NOE).
-CH₂-
~26.0
CH₂
Confirm via DEPT-135 (negative phase) or HSQC.
Aromatic C
120.0 - 150.0
Mixed
Differentiate CH vs. Quaternary carbons via DEPT-135 and HMBC[4].
Section 2: Self-Validating Experimental Protocol
To prevent artifacts and ensure data integrity, follow this step-by-step acquisition methodology. This protocol is designed as a self-validating system, meaning the data itself will tell you if the sample preparation was successful.
Step 1: Solvent Selection and Sample Preparation
Action: Dissolve 10-15 mg of 2-Quinazolineacetonitrile in 0.6 mL of strictly anhydrous CDCl₃ (stored over molecular sieves).
Causality: The methylene protons (-CH₂CN) are highly acidic due to the adjacent electron-withdrawing cyano and quinazoline groups. Using protic solvents or wet DMSO-d₆ will lead to rapid deuterium exchange, causing the methylene signal to broaden or disappear entirely. Furthermore, trace DCl in degraded CDCl₃ can protonate the quinazoline nitrogens, drastically shifting the aromatic signals[4].
Step 2: Shimming and Tuning
Action: Perform rigorous gradient shimming (z-shimming) and manually optimize the non-spinning line shape.
Causality: Quinazolines exhibit severe peak overlap in the 7.6–8.0 ppm region. Optimal magnetic field homogeneity is critical to resolve the fine J-couplings (ortho ~8 Hz, meta ~2 Hz) necessary for definitive assignment[3].
Step 3: 1D Acquisition and Internal Validation
Action: Acquire the ¹H spectrum (minimum 16 scans).
Self-Validation Check: Integrate the C4-H singlet (set precisely to 1.00). The -CH₂- singlet must integrate to exactly 2.00. If it integrates to <1.80, deuterium exchange has occurred, and the sample must be re-prepared in a drier, acid-free solvent.
Step 4: 2D NMR Suite Acquisition
Action: Acquire gradient-selected COSY, HSQC, and HMBC spectra[2]. Set the HMBC long-range coupling constant to 8 Hz to optimally capture the critical 3-bond correlations from the -CH₂- protons to the C2 and N1/N3 atoms.
Section 3: Diagnostic Workflow Visualization
Follow this logical pathway when evaluating your acquired spectra to troubleshoot common anomalies efficiently.
Diagnostic NMR workflow for 2-Quinazolineacetonitrile structural verification.
Section 4: Troubleshooting & FAQs
Q: Why is the methylene (-CH₂-) peak of the acetonitrile group broad, or why does it integrate to less than 2 protons?A: This is a classic symptom of tautomerism or deuterium exchange[2]. The methylene protons are flanked by two strongly electron-withdrawing groups, significantly lowering their pKa. In the presence of trace moisture or acid/base impurities in the NMR solvent, these protons rapidly exchange with deuterium. Solution: Use fresh, anhydrous CDCl₃ stored over silver foil and molecular sieves. Avoid methanol-d₄ or D₂O entirely.
Q: I have severe signal overlap in the aromatic region (7.6 - 8.0 ppm). How can I definitively assign H5, H6, H7, and H8?A: Rely on 2D NMR to break the overlap[4].
Start with the HMBC spectrum. The C4 proton (sharp singlet at ~9.3 ppm) will show a strong 3-bond correlation to C5.
Once C5 is identified, use the HSQC to find the corresponding H5 proton.
Use the COSY spectrum to trace the continuous spin system from H5 → H6 → H7 → H8[4].
Verify H8 by checking its HMBC correlation back to the quaternary C8a and C4a carbons.
Q: The chemical shifts in my spectrum don't match the literature values for similar quinazoline derivatives. What is happening?A: Discrepancies often arise from solvent effects or concentration-dependent π-π stacking[4]. The quinazoline core is highly polarizable. Switching from CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant solvent-solute interactions, shifting the signals and often resolving overlapping peaks[4]. Additionally, ensure your sample is fully dissolved; aggregation at high concentrations can cause line broadening and chemical shift drift.
References
[1] Title: Synthesis of Quinazoline and Quinazolinone Derivatives | Source: IntechOpen | URL:
[3] Title: Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers | Source: Benchchem | URL:
[4] Title: Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines | Source: Benchchem | URL:
[2] Title: 2-Quinazolineacetonitrile | High-Purity Research Chemical | Source: Benchchem | URL:
Technical Support Center: Mass Spectrometry of 2-Quinazolineacetonitrile
Welcome to the technical support center for the mass spectrometric analysis of 2-quinazolineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, action...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the mass spectrometric analysis of 2-quinazolineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the fragmentation behavior of this molecule and to offer solutions for common experimental challenges.
Understanding the Fragmentation Pattern of 2-Quinazolineacetonitrile
2-Quinazolineacetonitrile is a heterocyclic compound containing a quinazoline ring system and an acetonitrile substituent. Its fragmentation pattern in mass spectrometry is influenced by the stability of the quinazoline core and the nature of the side chain. The ionization method employed, typically Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly dictate the observed fragmentation pathways.
Expected Fragmentation under Electron Ionization (EI-MS)
Under the high-energy conditions of EI, the molecular ion (M+•) of 2-quinazolineacetonitrile is expected to be observed, followed by a series of characteristic fragmentation steps. The quinazoline ring is relatively stable, and initial fragmentation often involves the substituent.
A primary fragmentation pathway for quinazoline derivatives under electron impact is the sequential loss of two molecules of hydrogen cyanide (HCN)[1]. For 2-quinazolineacetonitrile, fragmentation is also likely to occur via pathways associated with the acetonitrile substituent[1].
Key Fragmentation Pathways in EI-MS:
Loss of the Acetonitrile Radical (•CH2CN): This would result in a prominent fragment corresponding to the quinazoline cation.
Loss of a Hydrogen Cyanide (HCN) Molecule: This is a characteristic fragmentation of the quinazoline ring itself, leading to a benzyne radical ion after the loss of a second HCN molecule[1].
Formation of a Tropylium-like Ion: Rearrangements can lead to the formation of stable aromatic ions.
Here is a diagram illustrating the probable EI fragmentation pathways:
Caption: Predicted EI fragmentation of 2-quinazolineacetonitrile.
Expected Fragmentation under Electrospray Ionization (ESI-MS)
ESI is a softer ionization technique, and in positive ion mode, the protonated molecule [M+H]+ is typically the most abundant ion observed. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. The fragmentation of protonated quinazolines is predominantly controlled by the structure of the molecule itself, though the choice of mass spectrometer can have some influence on the dissociation pathways[2].
Key Fragmentation Pathways in ESI-MS/MS:
Neutral Loss of Acetonitrile (CH3CN): From the protonated molecule [M+H]+, the loss of the neutral acetonitrile molecule is a likely fragmentation pathway.
Loss of Hydrogen Cyanide (HCN): Similar to EI, the loss of HCN from the quinazoline ring can occur.
Ring Opening and Subsequent Fragmentations: The protonated quinazoline ring can undergo ring-opening, leading to a variety of product ions.
Below is a diagram illustrating the potential ESI-MS/MS fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of 2-quinazolineacetonitrile.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the analysis of 2-quinazolineacetonitrile.
Issue 1: Poor or No Signal for the Molecular Ion
Question: I am not observing the expected molecular ion peak for 2-quinazolineacetonitrile. What could be the cause?
Answer:
This is a common issue that can stem from several factors related to both the sample and the instrument settings.
Possible Causes and Solutions:
Cause
Explanation
Troubleshooting Steps
In-source Fragmentation (EI)
In EI, the high energy can cause the molecular ion to be unstable and fragment immediately. This can result in a very small or absent molecular ion peak.
- Lower the ionization energy if your instrument allows. - Consider using a softer ionization technique like Chemical Ionization (CI) or ESI.
Ion Suppression (ESI)
Co-eluting compounds from your sample matrix or mobile phase can compete for ionization, suppressing the signal of your analyte. Acetonitrile itself, when used as a solvent, has been shown to cause ion suppression for certain classes of compounds.[3]
- Improve chromatographic separation to resolve 2-quinazolineacetonitrile from interfering matrix components.[4] - Dilute your sample to reduce the concentration of interfering species.[4] - Optimize your sample preparation to remove matrix components. Techniques like solid-phase extraction (SPE) can be effective.[4]
Incorrect Instrument Parameters
Suboptimal source conditions (e.g., temperature, gas flows) or incorrect mass analyzer settings can lead to poor ion transmission and detection.
- Systematically optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. - Ensure the mass analyzer is properly calibrated.[5]
Sample Degradation
2-Quinazolineacetonitrile may be unstable under certain conditions (e.g., pH, temperature), leading to degradation before or during analysis.
- Prepare fresh samples and analyze them promptly. - Investigate the stability of your compound in the chosen solvent and mobile phase.
Issue 2: Unexpected Peaks and Adducts in ESI-MS
Question: My ESI mass spectrum of 2-quinazolineacetonitrile shows several unexpected peaks, including some with higher m/z values than the protonated molecule. What are these?
Answer:
The presence of unexpected peaks, particularly in ESI, is often due to the formation of adducts, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase or from contaminants.
Common Adducts and Their Origins:
Adduct Ion
Mass Difference
Common Source
[M+Na]+
+22.9892 Da
Sodium contamination from glassware, solvents, or mobile phase additives.
[M+K]+
+38.9631 Da
Potassium contamination, similar sources to sodium.
[M+NH4]+
+18.0338 Da
Ammonium salts (e.g., ammonium acetate, ammonium formate) used as mobile phase modifiers.
[M+ACN+H]+
+42.0338 Da
Adduct with acetonitrile, a common mobile phase solvent.
[2M+H]+
Dimer
High sample concentration can lead to the formation of proton-bound dimers.
Troubleshooting Adduct Formation:
Identify the Adducts: Calculate the mass differences between the unexpected peaks and your expected [M+H]+ ion to identify the adduct species.
Control Mobile Phase Composition: The choice of mobile phase additives can significantly influence adduct formation.[6] Using additives like formic acid or acetic acid can promote protonation ([M+H]+) and reduce the formation of other adducts.
Minimize Contamination: Use high-purity, LC-MS grade solvents and reagents.[4] Thoroughly clean glassware to minimize sodium and potassium contamination.
Optimize Concentration: If dimer formation is observed, reduce the concentration of your sample.[7]
Issue 3: Inconsistent Fragmentation Pattern or Poor Reproducibility
Question: The fragmentation pattern I obtain for 2-quinazolineacetonitrile in MS/MS experiments is not consistent between runs. Why is this happening?
Answer:
Reproducibility issues in MS/MS can be frustrating and often point to a lack of control over experimental parameters.
Factors Affecting Fragmentation Reproducibility:
Factor
Explanation
Solution
Collision Energy
The energy used to fragment the precursor ion is a critical parameter. Small variations can lead to significant changes in the relative abundances of product ions.
- Optimize and then fix the collision energy for your specific instrument and compound. Perform a collision energy ramp experiment to determine the optimal value.
Precursor Ion Isolation
Inaccurate or inefficient isolation of the [M+H]+ precursor ion can lead to the fragmentation of other ions, contaminating your product ion spectrum.
- Ensure your instrument's isolation window is set appropriately for the desired m/z. - Check the calibration and resolution of your mass analyzer.
Matrix Effects
If your sample is not sufficiently clean, co-eluting matrix components can interfere with the fragmentation process.
- Improve your sample cleanup and chromatographic separation. The use of an internal standard can help to account for variable matrix effects.[4]
Instrument Instability
Fluctuations in instrument parameters such as collision cell pressure or detector voltage can affect fragmentation and signal intensity.
- Allow the instrument to stabilize before analysis. - Regularly perform instrument maintenance and calibration as recommended by the manufacturer.[5]
Frequently Asked Questions (FAQs)
Q1: What are the best initial instrument settings for analyzing 2-quinazolineacetonitrile by LC-ESI-MS?
A1: While optimal settings are instrument-dependent, a good starting point for positive ion ESI-MS would be:
Capillary Voltage: 3.5 - 4.5 kV
Nebulizer Pressure: 30 - 50 psi
Drying Gas Flow: 8 - 12 L/min
Drying Gas Temperature: 300 - 350 °C
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice for good protonation and chromatographic performance.
Q2: Can I use Atmospheric Pressure Chemical Ionization (APCI) for 2-quinazolineacetonitrile?
A2: Yes, APCI is a viable alternative to ESI, particularly for less polar compounds. It may be less susceptible to ion suppression from matrix effects. You would expect to see the [M+H]+ ion as the primary species.
Q3: My sample contains acetonitrile as a solvent. Will this interfere with the analysis?
A3: It can. As mentioned in the troubleshooting section, acetonitrile can cause ion suppression and form adducts with the analyte.[3] If you are experiencing these issues, consider dissolving your sample in a solvent that is weaker than your initial mobile phase composition, such as a mixture of water and a small amount of organic solvent.[4]
Q4: How can I confirm the identity of the fragments I am observing?
A4: High-resolution mass spectrometry (HRMS) is invaluable for confirming fragment identities. By obtaining accurate mass measurements, you can determine the elemental composition of your product ions and compare them to theoretically proposed structures.
Experimental Protocol: Optimizing Collision Energy for MS/MS
This protocol outlines the steps to determine the optimal collision energy for the fragmentation of the [M+H]+ ion of 2-quinazolineacetonitrile.
Objective: To identify the collision energy that produces a rich and informative product ion spectrum.
Procedure:
Prepare a standard solution of 2-quinazolineacetonitrile at a concentration that gives a stable and strong signal for the [M+H]+ ion (e.g., 1 µg/mL).
Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a constant signal.
Set up an MS/MS experiment in your instrument control software, selecting the m/z of the [M+H]+ ion of 2-quinazolineacetonitrile as the precursor ion.
Create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 5 eV to 50 eV in 5 eV increments).
Acquire data for each collision energy level, ensuring sufficient time for the signal to stabilize at each step.
Analyze the resulting spectra. Look for the collision energy that provides a good balance of precursor ion depletion and the formation of a variety of structurally informative product ions.
Plot the relative abundance of the precursor and key product ions as a function of collision energy to visualize the fragmentation breakdown curve. This will help in selecting the optimal energy for routine analysis.
Caption: Workflow for collision energy optimization.
References
Establishing electrospray ionisation-tandem mass spectrometry (ESI-MS/MS) fragmentation rules, based on structure specific and common fragmentation patterns, can improve the process as a screening method in the R&D of new drugs. This project is focused on understanding dissociation pathways of protonated quinazolines using tandem mass spectrometry. (ePrints Soton - University of Southampton)
Quinazolines. Part X. The fragmentation of quinazolines under electron impact. (Journal of the Chemical Society B: Physical Organic)
Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. (Source Not Available)
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
What are common adducts in ESI mass spectrometry?
common interferences in the LC-MS/MS analysis of 3-Indoleacetonitrile. (Benchchem)
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (Chemical Papers)
Adduct Formation in ESI/MS by Mobile Phase Additives. (PubMed)
Images depicting fragmentation pattern for formation of daughter ions.
Mass Spectrometer (MS) Troubleshooting Guide. (CGSpace)
The formation of major adducts identified from N-heterocycles (labeled...
Mass Spectrometry - Fragmentation P
Interpret
mass spectra - fragmentation p
Common Adduct and Fragment Ions in Mass Spectrometry. (ACD/Labs)
Direct detection of acetonitrile at the pptv level with photoinduced associative ionization time-of-flight mass spectrometry. (Analytical Methods)
Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (Source Not Available)
MASS SPECTROMETRY: FRAGMENTATION P
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (Agilent)
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modul
Fragment
2-Quinazolinamine. (NIST WebBook)
Figure S9: ESI-MS spectrum of complex 2 in acetonitrile.
ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (Source Not Available)
Mass Spectrometry. (MSU chemistry)
A sensitive UPLC/ESI/MS/MS method for concomitant quantification of active plant constituent combinations in rat plasma after single oral administr
Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (PubMed)
Technical Support Center: 2-Quinazolineacetonitrile Synthesis & Workup
Welcome to the Technical Support Center for the synthesis and isolation of 2-Quinazolineacetonitrile. As a specialized organic compound that serves as a versatile synthetic intermediate in medicinal chemistry[1], the qui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and isolation of 2-Quinazolineacetonitrile. As a specialized organic compound that serves as a versatile synthetic intermediate in medicinal chemistry[1], the quinazoline core is highly valued for its stability and diverse biological activities. However, the synthesis of 2-substituted quinazolines—particularly those bearing sensitive functional groups like an acetonitrile moiety—requires precise control over reaction quenching and workup conditions to prevent degradation.
This guide provides an in-depth, mechanistic approach to the most common synthetic route: the Nucleophilic Aromatic Substitution (S_NAr) of 2-chloroquinazoline with ethyl cyanoacetate, followed by saponification and decarboxylation[2].
Mechanistic Grounding & Workflow
The C2 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrimidine ring[2]. This allows for a smooth S_NAr reaction with the enolate of ethyl cyanoacetate. However, the subsequent workup is where most product loss occurs.
Quinazoline is stable in cold dilute acid and alkali solutions, but it decomposes to give 2-aminobenzaldehyde and formic acid when these solutions are heated[2]. Furthermore, the nitrile group is susceptible to hydrolysis under strongly basic or acidic conditions. Therefore, the protocol below is designed as a self-validating system : every step includes a diagnostic checkpoint (e.g., pH monitoring, gas evolution) to ensure the chemical integrity of the intermediate before proceeding.
Caption: Workflow for the synthesis and workup of 2-Quinazolineacetonitrile via SNAr and decarboxylation.
Step-by-Step Experimental Protocol
Reagents: 2-Chloroquinazoline (1.0 eq), Ethyl cyanoacetate (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 2.5 eq), Anhydrous DMF.
Step 1: Enolate Formation & S_NAr
Suspend NaH in anhydrous DMF under an inert atmosphere (N2/Ar) and cool to 0 °C.
Add ethyl cyanoacetate dropwise. Self-Validation: Observe H2 gas evolution. Wait until bubbling ceases to confirm complete enolate formation.
Add a solution of 2-chloroquinazoline in DMF dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.
Step 2: Buffered Quenching
4. Cool the reaction mixture back to 0 °C.
5. Critical Step: Quench the reaction by slowly adding cold, saturated aqueous NH4Cl. Causality: Direct water addition causes a violent exotherm that can hydrolyze the quinazoline core. NH4Cl buffers the pH to ~6.0, safely neutralizing residual NaH.
Step 3: Saponification & Decarboxylation
6. Extract the quenched mixture with Ethyl Acetate (EtOAc) to isolate the intermediate (ethyl 2-cyano-2-(quinazolin-2-yl)acetate).
7. Concentrate the organic layer and resuspend the crude intermediate in THF/Water (1:1).
8. Add 1M NaOH (aq) and stir at room temperature for 1 hour to saponify the ester.
9. Carefully acidify the mixture dropwise with 1M HCl (aq) until the pH reaches 3-4. Self-Validation: Observe CO2 gas evolution, indicating successful decarboxylation to form the 2-quinazolineacetonitrile scaffold.
Step 4: pH-Adjusted Extraction
10. Critical Step: Immediately adjust the aqueous phase back to pH 7-8 using saturated NaHCO3 (aq).
11. Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Quantitative Data: Workup Optimization
To prevent degradation and maximize yield, the choice of quenching agent and extraction solvent is paramount. The tables below summarize the physicochemical impacts of various reagents on the 2-quinazolineacetonitrile system.
Q1: During the decarboxylation workup, my product seemingly disappeared into the aqueous layer. How do I recover it?A1: 2-Quinazolineacetonitrile contains a basic quinazoline nitrogen (pKa of the conjugated acid is ~2-3). During the acidification step (pH 3-4) required to drive decarboxylation, the quinazoline ring becomes protonated, rendering the molecule highly water-soluble. If you attempt to extract with EtOAc at this pH, the product will remain in the aqueous layer. To recover it, you must back-neutralize the aqueous layer to pH 7-8 using saturated NaHCO3 before extraction.
Caption: Diagnostic logic tree for troubleshooting product loss during the extraction phase.
Q2: Why did my reaction mixture turn black and yield no product upon quenching?A2: This is a classic symptom of thermal degradation. Direct water quenching of NaH-mediated S_NAr reactions in DMF causes a rapid, localized exothermic reaction. The combination of intense heat and the strong basicity of unreacted NaH causes the 2-chloroquinazoline starting material to rapidly hydrolyze into quinazolin-2-one, or it triggers the polymerization of the cyanoacetate. Always use a buffered quench (saturated NH4Cl) and ensure the internal temperature remains below 5 °C during the addition.
Q3: I am observing a persistent, thick emulsion during the liquid-liquid extraction. What is the cause and the solution?A3: Emulsions in this specific synthesis are typically caused by residual polymeric byproducts from the cyanoacetate or localized precipitation of inorganic salts (like sodium chloride or sodium carbonate) at the solvent interface.
Solution:
Filter the entire biphasic mixture through a pad of Celite to remove insoluble microscopic particulates.
Add brine to the aqueous layer to increase ionic strength, which forces the organic compounds into the EtOAc layer (salting-out effect).
Q4: My NMR shows a mixture of the desired product and a primary amide byproduct. What went wrong?A4: The nitrile group (-CN) on 2-quinazolineacetonitrile is highly susceptible to partial hydrolysis into a primary amide (-CONH2) if exposed to strong aqueous base (during saponification) or acid (during decarboxylation) for prolonged periods. Ensure that the saponification step is strictly time-monitored (do not leave it stirring overnight) and that the final extraction is performed promptly at a neutral pH.
References
Science of Synthesis. "Product Class 13: Quinazolines." Thieme-Connect. URL:[Link]
2D NMR analysis for structural elucidation of 2-Quinazolineacetonitrile
As a Senior Application Scientist, I frequently oversee the structural verification of complex heterocyclic scaffolds. 2-Quinazolineacetonitrile is a highly versatile synthetic intermediate, featuring a privileged quinaz...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the structural verification of complex heterocyclic scaffolds. 2-Quinazolineacetonitrile is a highly versatile synthetic intermediate, featuring a privileged quinazoline core linked to a reactive acetonitrile moiety[1]. While synthesizing derivatives from this building block, confirming the exact regiochemistry—specifically verifying that the acetonitrile group remains intact at the C-2 position and distinguishing it from potential C-4 isomers or tautomeric byproducts—is a critical analytical bottleneck.
This guide provides an authoritative, objective comparison of analytical modalities for the structural elucidation of 2-Quinazolineacetonitrile, demonstrating why 2D Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for solution-state connectivity[2].
Part 1: Comparative Analysis of Analytical Modalities
When elucidating the structure of quinazoline derivatives, scientists typically choose between Mass Spectrometry (MS), X-ray Crystallography, and NMR spectroscopy. Below is an objective performance comparison based on field-proven laboratory workflows.
Table 1: Objective Comparison of Structural Elucidation Modalities
Analytical Modality
Primary Output
Regiochemical Resolution
Sample Requirements
Throughput
1D NMR (1H, 13C)
Chemical environments, functional groups
Moderate: Cannot definitively link isolated spin systems.
2–10 mg, solution state
High (Minutes)
LC-MS/MS
Exact mass, fragmentation patterns
Low: Isomers (C-2 vs. C-4 substitution) often show identical fragmentation.
< 1 µg, solution state
High (Minutes)
X-ray Crystallography
Absolute 3D spatial arrangement
Ultimate: Provides exact atomic coordinates.
Single, high-quality crystal
Low (Days to Weeks)
2D NMR (COSY, HSQC, HMBC)
Through-bond connectivity, exact regiochemistry
High: Unambiguously links the -CH2- group to the quinazoline core.
10–20 mg, solution state
Medium (Hours)
The Causality of Modality Selection:
While LC-MS/MS is excellent for confirming the molecular weight (
C10H7N3
), it fails to provide the self-validating proof of connectivity required for regiochemical assignment. X-ray crystallography provides absolute certainty but is severely bottlenecked by the thermodynamic unpredictability of crystal growth. Therefore, 2D NMR is the most efficient, deterministic method for proving the molecular architecture in the solution state[3].
Part 2: The Logic of 2D NMR Selection (Expertise & Experience)
To build a self-validating analytical system for 2-Quinazolineacetonitrile, we cannot rely on 1D NMR alone. The molecule contains isolated spin systems: the aromatic protons (H-5 through H-8), the isolated pyrimidine proton (H-4), and the isolated methylene protons (-CH2-). Because there are no protons on the C-2 carbon, 1D
1H
NMR cannot prove that the -CH2- group is attached there.
We must employ a strategic suite of 2D experiments:
HSQC (Heteronuclear Single Quantum Coherence): We use this to separate overlapping aromatic proton signals by spreading them into the
13C
dimension. It definitively pairs every proton with its directly attached carbon[4].
HMBC (Heteronuclear Multiple Bond Correlation):This is the critical experiment. HMBC detects long-range carbon-proton couplings (
2J
and
3J
). By observing a cross-peak between the methylene protons of the acetonitrile group and the quaternary C-2 carbon of the quinazoline ring, we establish an unbreakable logical proof of connectivity[4].
COSY (Correlation Spectroscopy): Used strictly to map the contiguous
3J
coupling network of the aromatic ring (H-5
→
H-6
→
H-7
→
H-8).
Part 3: Experimental Methodology & Self-Validating Protocol
The following step-by-step methodology ensures high-fidelity data acquisition for 2-Quinazolineacetonitrile.
Step 1: Sample Preparation
Solvent Selection: Dissolve 15–20 mg of high-purity 2-Quinazolineacetonitrile in 0.6 mL of DMSO-
d6
. DMSO is chosen over
CDCl3
to prevent line broadening associated with potential intermolecular hydrogen bonding or aggregation of the nitrogen-rich core.
Preparation: Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.0 cm to optimize magnetic field shimming.
Step 2: Instrument Calibration (400 MHz or 600 MHz Spectrometer)
Tune and match the probe for both
1H
and
13C
frequencies.
Perform rigorous 3D gradient shimming to achieve a
1H
line width at half-height of
≤0.8
Hz.
Step 3: Acquisition Workflow
1D
1H
NMR: Acquire 16 scans with a 2-second relaxation delay (
d1
) to establish the baseline chemical shifts (the -CH2- singlet and the H-4 singlet).
1D
13C
NMR: Acquire 1024 scans with proton decoupling.
2D HSQC: Run with a standard
1JCH
coupling constant optimized for 145 Hz. Acquire 2 scans per 256 increments in the indirect dimension.
2D HMBC: Optimize the long-range coupling delay for
nJCH=8
Hz. This specific delay is critical for capturing the
2J
coupling from the -CH2- protons to the C-2 and -CN carbons. Acquire 4 scans per 256 increments.
Step 4: Data Interpretation (The Validation Matrix)
If the structure is correct, the data must satisfy the conditions outlined in Table 2.
Table 2: Expected NMR Correlations for 2-Quinazolineacetonitrile
Position
1H
Shift (ppm)
13C
Shift (ppm)
COSY Correlations (
3JHH
)
Key HMBC Correlations (
2JCH
,
3JCH
)
C-2
-
~158.0
-
-
C-4
~9.25 (s, 1H)
~160.5
-
C-2, C-5, C-8a
C-5 to C-8
~7.7 - 8.2 (m, 4H)
~127.0 - 135.0
H-5
↔
H-6
↔
H-7
↔
H-8
Adjacent aromatic carbons, C-4a, C-8a
-CH2-
~4.15 (s, 2H)
~26.5
-
C-2 (~158.0 ppm), -CN (~116.0 ppm)
-CN
-
~116.0
-
-
*Note: Exact chemical shifts may vary slightly based on concentration and temperature in DMSO-
d6
.
Part 4: Workflow Visualization
The logical decision tree below illustrates the causality of the 2D NMR elucidation process. The workflow relies on using the isolated methylene group as an anchor point to prove the molecular framework.
Fig 1: Logical 2D NMR workflow for the structural elucidation of 2-Quinazolineacetonitrile.
By strictly following this self-validating HMBC protocol, researchers can definitively rule out isomeric impurities and confidently proceed with downstream medicinal chemistry or hit-to-lead optimization campaigns.
References
BenchChem. "2-Quinazolineacetonitrile | High-Purity Research Chemical." BenchChem Catalog.
Manhas, N., Singh, P., & Koorbanally, N. A. "Full structural elucidation of quinazoline-Schiff bases using 2D-NMR studies." 5th Global Chemistry Congress, Walsh Medical Media (2017).
ResearchGate. "Synthesis, Structural Elucidation and Anti-Bacterial Evaluation of Fluorinated and Non-Fluorinated Schiff Bases of Quinazoline-4(3H)-One." Polycyclic Aromatic Compounds (2021).
National Institutes of Health (NIH). "Synthesis Molecular Structure Reactivity of 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines." PMC (2010).
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Unambiguous Confirmation of 2-Quinazolineacetonitrile
In the landscape of drug discovery and development, the absolute certainty of a molecule's identity is the bedrock upon which all subsequent research is built. For medicinal chemists, process researchers, and quality con...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the absolute certainty of a molecule's identity is the bedrock upon which all subsequent research is built. For medicinal chemists, process researchers, and quality control scientists, confirming that the synthesized molecule is indeed the intended target is a non-negotiable checkpoint. This guide provides an in-depth, technical comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the structural confirmation of 2-Quinazolineacetonitrile, a representative small molecule of interest in pharmaceutical research.
Authored from the perspective of a seasoned application scientist, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to molecular confirmation.
The Imperative of Mass Accuracy: Why HRMS Reigns Supreme
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1][2] However, the level of precision in this measurement is what separates different mass spectrometry techniques. Low-resolution mass spectrometry (LRMS), found in many standard single quadrupole or ion trap instruments, provides a nominal mass—an integer value. While useful, it cannot distinguish between two different molecules that happen to have the same integer mass (isobaric compounds).
High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate measurement of an ion's mass, often to four or five decimal places.[3][4] This precision is transformative; it allows for the determination of a molecule's elemental composition.[3][4] For a molecule like 2-Quinazolineacetonitrile (C₁₀H₇N₃), the theoretical exact mass is 169.0640 Da. An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), providing extremely high confidence that the detected ion corresponds to the expected elemental formula.[4][5]
Key HRMS Technologies
Quadrupole Time-of-Flight (Q-TOF) MS : This hybrid instrument combines the selectivity of a quadrupole with the high-speed, high-resolution analysis of a TOF detector. It is renowned for its high mass accuracy, sensitivity, and rapid data acquisition, making it ideal for both qualitative and quantitative applications.[6][7]
Orbitrap MS : This technology utilizes an Orbitrap mass analyzer to trap ions in an orbital motion. The frequency of this motion is directly related to the ion's m/z ratio, which is measured with exceptional resolution and accuracy. Orbitrap-based systems are a gold standard for confident compound identification in complex mixtures.[8][9][10]
A Comparative Overview of Analytical Confirmation Techniques
The choice of an analytical technique is always a balance of specificity, sensitivity, speed, and cost. While HRMS offers unparalleled confidence for identity confirmation, it is crucial to understand its performance in the context of other available methods.
Technique
Primary Information
Confidence in Identity
Sensitivity
Analysis Time
Key Limitation
High-Resolution MS (HRMS)
Elemental Composition (via Accurate Mass) & Fragmentation Pattern
Very High
High to Very High
Fast
Higher instrument cost
Low-Resolution MS (LRMS)
Nominal Mass & Fragmentation Pattern
Moderate
High
Fast
Cannot determine elemental formula; ambiguous for isobaric compounds
NMR Spectroscopy
Atomic Connectivity (3D Structure)
Definitive
Low
Slow (minutes to hours)
Requires larger sample amounts; not ideal for high-throughput screening
HPLC with UV Detection
Retention Time & UV Absorbance
Low (Indirect)
Moderate
Moderate
Non-specific; many compounds can have the same retention time
GC-MS
Retention Time & Nominal Mass Fragmentation
Moderate to High
Very High
Moderate
Limited to volatile and thermally stable compounds
A robust analytical method is one that is reproducible and provides unambiguous results. Here, we detail a complete, self-validating protocol for the confirmation of 2-Quinazolineacetonitrile using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Diagram: LC-HRMS Experimental Workflow
Caption: Step-by-step workflow for the confirmation of 2-Quinazolineacetonitrile using LC-HRMS.
This protocol is designed to provide definitive evidence for the elemental composition and structural integrity of the synthesized 2-Quinazolineacetonitrile.
Objective Definition : To confirm the identity of a synthesized batch of 2-Quinazolineacetonitrile by verifying its elemental composition and fragmentation pattern against a reference standard.[11]
Materials and Reagents :
2-Quinazolineacetonitrile reference standard
Synthesized 2-Quinazolineacetonitrile sample
LC-MS grade Acetonitrile (ACN)
LC-MS grade Water
LC-MS grade Formic Acid (FA)
0.22 µm Syringe filters
Standard and Sample Preparation :
Stock Solutions (1 mg/mL) : Accurately weigh ~1 mg of the reference standard and the synthesized sample into separate volumetric flasks. Dissolve in and bring to volume with Acetonitrile.
Working Solutions (1 µg/mL) : Perform a serial dilution of the stock solutions with 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL. This concentration is typically sufficient for modern HRMS instruments.
Filtration : Filter all working solutions through a 0.22 µm syringe filter into autosampler vials to prevent contamination of the LC system.[4]
Liquid Chromatography (LC) Conditions : The goal of the chromatography is to separate the analyte from any potential impurities and deliver it cleanly to the mass spectrometer.
System : UHPLC system coupled to an HRMS instrument (e.g., Q-Exactive Orbitrap or a Q-TOF).
Column : C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : Start with 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.[12]
Flow Rate : 0.4 mL/min.
Injection Volume : 2 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions :
Ionization Source : Heated Electrospray Ionization (HESI) in Positive Ion Mode. ESI is ideal for polar molecules like 2-Quinazolineacetonitrile.[1][13]
Full Scan (MS1) :
Resolution : 70,000 or higher.
Scan Range : m/z 50 - 500. This range comfortably covers the target ion and potential fragments or impurities.
AGC Target / Max IT : Set to instrument defaults for optimal ion statistics.
Data-Dependent MS/MS (dd-MS2) :
Activation : Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).[14]
Collision Energy : Step collision energies (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.
Resolution : 17,500 or higher.
Data Interpretation: The Pillars of Confirmation
The data generated by the HRMS instrument provides multiple layers of evidence. The logical process of confirmation is a self-validating system where each piece of data must align with theoretical values.
Diagram: Logic of HRMS-Based Confirmation
Caption: The logical process for confirming a product's identity using multi-layered HRMS data.
Accurate Mass and Elemental Formula Generation :
Theoretical Mass : C₁₀H₇N₃ = 169.0640 Da.
Experimental Data : The software will detect the [M+H]⁺ ion. A successful confirmation would yield an experimental mass like 169.0638 Da.
Isotopic Pattern Matching : The instrument's high resolution allows it to resolve the isotopic peaks (e.g., from ¹³C). The observed isotopic distribution should match the theoretical pattern for C₁₀H₇N₃, providing a secondary check on the elemental composition.
MS/MS Fragmentation Analysis : Fragmentation provides a fingerprint of the molecule's structure.[14][15] For 2-Quinazolineacetonitrile, key fragmentation pathways would include:
Loss of the acetonitrile radical (•CH₂CN) : This would result in a stable quinazoline cation fragment at m/z 129.0556 (C₈H₅N₂⁺).
Loss of hydrogen cyanide (HCN) from the quinazoline ring : A common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 142.0578 (C₉H₆N₂⁺).
Observing these specific, accurate-mass fragments in the MS/MS spectrum provides definitive structural evidence that complements the elemental composition from the full scan data.
Alternative Method Comparison: HPLC-UV
For context, a typical HPLC-UV method would involve similar sample preparation and chromatography. However, the detection is fundamentally different.
Detection : A UV-Vis detector would be set to a wavelength of maximum absorbance for the quinazoline chromophore.
Data Output : The result is a chromatogram showing a peak at a specific retention time.
Confirmation : Identity is only inferred by matching the retention time of the sample to that of a reference standard.
Trustworthiness : This method is highly susceptible to false positives, as an impurity could co-elute or have the same retention time. It provides no direct structural or elemental information.
Conclusion
For the unambiguous confirmation of 2-Quinazolineacetonitrile, High-Resolution Mass Spectrometry is an indispensable tool.[4] Its ability to provide rapid and highly accurate elemental composition analysis, combined with the structural fingerprinting of MS/MS fragmentation, offers a degree of confidence that cannot be matched by lower-resolution techniques or chromatography with non-specific detectors. While methods like NMR are the ultimate authority on 3D structure, HRMS provides the ideal combination of speed, sensitivity, and specificity for routine identity confirmation in the fast-paced environment of pharmaceutical research and development.[16] By following a systematic and well-documented protocol, researchers can ensure the integrity of their results and the quality of their drug candidates.[17][18]
References
Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing S.L. Retrieved March 15, 2026, from [Link]
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved March 15, 2026, from [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound Pharma. Retrieved March 15, 2026, from [Link]
Unlock innovation with Orbitrap Astral Mass Spectrometer. (n.d.). Medicines Discovery Catapult. Retrieved March 15, 2026, from [Link]
Dargan, D., et al. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Retrieved March 15, 2026, from [Link]
Thermo Fisher Scientific unveils next-generation mass spectrometers at ASMS 2025 to revolutionize biopharma applications and omics research. (2025, June 4). Drug Discovery News. Retrieved March 15, 2026, from [Link]
Gala, J. (2020, March 3). High resolution quadrupole time of flight mass spectrometry in pharmaceutical bioanalysis. University of Vienna. Retrieved March 15, 2026, from [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved March 15, 2026, from [Link]
Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). PharmaErudition. Retrieved March 15, 2026, from [Link]
Bai, H., & Gu, C. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved March 15, 2026, from [Link]
Bristow, T. (2011, June 20). Evolution and revolution in time-of-flight mass spectrometry and its impact on research within the pharmaceutical industry. Drug Target Review. Retrieved March 15, 2026, from [Link]
de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. Retrieved March 15, 2026, from [Link]
LC/HRMS ORBITRAP Technique - Essential tool in drug development process. (2020, August 26). Selvita. Retrieved March 15, 2026, from [Link]
Quadrupole Time of Flight Mass Spectrometer (QTOF MS). (n.d.). Labcompare. Retrieved March 15, 2026, from [Link]
Kalluru, H., & Kandasamy, K. (2019, July 31). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. IntechOpen. Retrieved March 15, 2026, from [Link]
Nichols, D. E., & El-Seedi, H. (2020, July 15). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. PubMed. Retrieved March 15, 2026, from [Link]
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved March 15, 2026, from [Link]
Van Mever, M., et al. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Retrieved March 15, 2026, from [Link]
Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. (2026, March 14). Chromatography Online. Retrieved March 15, 2026, from [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved March 15, 2026, from [Link]
Wang, Y., et al. (2022, June 24). Development of LC-HRMS Untargeted Analysis Methods for Nasal Epithelial Lining Fluid Exposomics. PMC. Retrieved March 15, 2026, from [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved March 15, 2026, from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved March 15, 2026, from [Link]
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
2-Quinazolinamine. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]
Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved March 15, 2026, from [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of Delaware. Retrieved March 15, 2026, from [Link]
Mass Spectrometry. (n.d.). Michigan State University. Retrieved March 15, 2026, from [Link]
Belal, F., et al. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. Monatshefte für Chemie - Chemical Monthly. Retrieved March 15, 2026, from [Link]
Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2011, February 24). Agilent. Retrieved March 15, 2026, from [Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved March 15, 2026, from [Link]
Interpretation of Mass Spectra. (2017, June 7). IntechOpen. Retrieved March 15, 2026, from [Link]
Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
Tkachenko, V. G., et al. (2025, September 29). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Semantic Scholar. Retrieved March 15, 2026, from [Link]
da Silva, G. N., et al. (n.d.). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. PMC. Retrieved March 15, 2026, from [Link]
Schymanski, E. L., et al. (2015, May 15). Non-target screening with high- resolution mass spectrometry: Critical review using a collaborative trial on water analysis. Research Collection. Retrieved March 15, 2026, from [Link]
Płotka-Wasylka, J., et al. (n.d.). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. PMC. Retrieved March 15, 2026, from [Link]
Comparing the efficacy of 2-Quinazolineacetonitrile with known inhibitors
Comparative Efficacy of 2-Quinazolineacetonitrile as a Foundational Scaffold vs. Optimized EGFR Inhibitors In the landscape of targeted oncology, the quinazoline heterocycle is universally recognized as a privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy of 2-Quinazolineacetonitrile as a Foundational Scaffold vs. Optimized EGFR Inhibitors
In the landscape of targeted oncology, the quinazoline heterocycle is universally recognized as a privileged scaffold[1]. While fully elaborated clinical inhibitors like Erlotinib and Gefitinib dominate the market, their genesis traces back to foundational building blocks like 2-Quinazolineacetonitrile[1][2]. This specialized organic compound serves as a highly versatile synthetic intermediate; its quinazoline core provides the baseline hydrogen-bonding network required for kinase hinge-region binding, while the nitrile group (-CN) acts as a functional handle for rapid diversification in structure-activity relationship (SAR) campaigns[1].
This guide provides a comprehensive comparison between the baseline efficacy of the 2-Quinazolineacetonitrile scaffold and its optimized derivatives, detailing the structural causality and the rigorous experimental protocols required to validate these inhibitors against the Epidermal Growth Factor Receptor (EGFR)[3].
Mechanistic Grounding: The Quinazoline Pharmacophore
The efficacy of quinazoline-based inhibitors stems from their ability to act as ATP-competitive antagonists within the kinase domain of EGFR[2].
The Baseline Scaffold: 2-Quinazolineacetonitrile establishes the primary pharmacophore. The N1 and N3 nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region[3]. However, without further functionalization, its binding affinity remains at the fragment level (micromolar range).
The Optimization Logic: To transition from a weak scaffold to a potent nanomolar inhibitor, medicinal chemists modify the core. The addition of a 4-anilino group occupies the deep hydrophobic pocket of the active site, while substitutions at the 6- and 7-positions (often utilizing the vectors provided by handles like the acetonitrile group) extend into the solvent channel to improve pharmacokinetic (PK) properties and solubility[2][3].
Figure 1: Mechanism of ATP-competitive EGFR inhibition by quinazoline scaffolds.
Comparative Efficacy & SAR Data
To understand the trajectory of drug development, we must evaluate the thermodynamic efficiency of the molecules. Ligand Efficiency (LE) measures the binding energy per heavy atom, allowing us to compare a small building block directly with a large clinical drug.
Compound
Role in Drug Discovery
Target Affinity (EGFR WT IC₅₀)
Ligand Efficiency (LE)
Key Structural Feature
2-Quinazolineacetonitrile
Baseline Scaffold / Fragment
~15 - 50 µM
~0.35
Nitrile handle for SAR diversification
Erlotinib
Optimized Clinical Inhibitor
2 nM
~0.40
4-anilino group & solvent-exposed ether tails
Gefitinib
Optimized Clinical Inhibitor
3 nM
~0.38
Morpholine ring for improved solubility/PK
Data Interpretation: While 2-Quinazolineacetonitrile exhibits a modest IC₅₀, its Ligand Efficiency (~0.35) is highly respectable for a starting fragment. This indicates that the core quinazoline ring makes highly efficient atomic contacts with the EGFR hinge region, validating it as the perfect foundation for building complex inhibitors[1][3].
Experimental Protocols for Efficacy Evaluation
As an Application Scientist, ensuring that your assay design is self-validating is critical. The following protocols detail how to evaluate the transition from a baseline scaffold to an optimized inhibitor.
Protocol 1: In Vitro Target Engagement (ADP-Glo Kinase Assay)
Causality: Traditional radiometric assays generate hazardous waste and require extensive safety protocols. The ADP-Glo assay is selected because it directly couples ATP hydrolysis to a luciferase reaction. This provides a highly sensitive, self-validating luminescent readout that eliminates false positives caused by compound autofluorescence.
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant EGFR (WT) enzyme, ultra-pure ATP, and poly(Glu,Tyr) peptide substrate.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-Quinazolineacetonitrile (starting at 1 mM due to its fragment nature) and Erlotinib (starting at 1 µM) in 100% DMSO.
Kinase Reaction: In a 384-well low-volume plate, combine 1 µL of compound, 2 µL of EGFR enzyme, and 2 µL of the ATP/substrate mixture. Incubate for 60 minutes at room temperature. Control Check: Include DMSO-only wells (0% inhibition) and no-enzyme wells (100% inhibition) to establish the assay window.
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (Incubate 40 min). Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (Incubate 30 min).
Data Analysis: Read luminescence on a microplate reader. Plot the normalized data using a 4-parameter logistic non-linear regression to determine the IC₅₀.
Protocol 2: Cellular Efficacy (Western Blot for p-EGFR)
Causality: High in vitro affinity does not guarantee cellular membrane permeability or stability. This protocol validates the compound's ability to cross the lipid bilayer and inhibit EGFR autophosphorylation in a physiological environment.
Cell Culture & Starvation: Seed A431 cells (chosen for their native EGFR overexpression) in 6-well plates at 3x10⁵ cells/well. After 24 hours, replace with serum-free media for an additional 24 hours. Causality: Serum starvation reduces background basal kinase activity, ensuring the measured phosphorylation is strictly ligand-induced.
Compound Treatment: Pre-treat cells with varying concentrations of the quinazoline compounds for 2 hours at 37°C.
Ligand Stimulation: Stimulate cells with 50 ng/mL EGF for exactly 15 minutes to induce robust, synchronized EGFR phosphorylation.
Lysis & Extraction: Wash rapidly with ice-cold PBS to halt signaling. Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly cleave the transient p-EGFR signal during lysis.
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe sequentially with anti-p-EGFR (Tyr1068) and anti-Total EGFR antibodies. Quantify relative inhibition using densitometry.
Figure 2: Experimental workflow for evaluating quinazoline-based kinase inhibitors.
References
Title: 2-Quinazolineacetonitrile | High-Purity Research Chemical
Source: Benchchem
URL
Title: Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations
Source: Frontiers in Chemistry
URL
Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation
Source: ACS Omega
URL
A Head-to-Head Comparison of Synthetic Routes to 2-Quinazolineacetonitrile: A Guide for Researchers
Introduction 2-Quinazolineacetonitrile is a key building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. The quinazoline scaffold itself is a privileged structure, fou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Quinazolineacetonitrile is a key building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. The quinazoline scaffold itself is a privileged structure, found in numerous pharmaceuticals with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a cyanomethyl group at the 2-position provides a versatile handle for further chemical modifications, making efficient and scalable synthetic access to this intermediate highly desirable for drug discovery and development professionals.
This in-depth technical guide provides a head-to-head comparison of various synthetic routes to 2-quinazolineacetonitrile. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials. This guide is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs.
Core Synthetic Strategies
The synthesis of 2-quinazolineacetonitrile can be broadly categorized into three main approaches:
Nucleophilic Substitution on a 2-Haloquinazoline: This is a direct and convergent approach that involves the displacement of a leaving group, typically a halogen, at the 2-position of the quinazoline ring with a cyanide or acetonitrile anion.
Functionalization of 2-Methylquinazoline: This strategy involves a multi-step sequence starting from the readily available 2-methylquinazoline, where the methyl group is chemically transformed into the desired cyanomethyl moiety.
Ring Construction via Cyclization: In this approach, the quinazoline ring is assembled from acyclic or simpler cyclic precursors, with the cyanomethyl group being introduced as part of one of the key building blocks.
Route 1: Nucleophilic Substitution of 2-Chloroquinazoline
This is arguably the most direct and commonly explored route to 2-quinazolineacetonitrile. The strategy relies on the electrophilic nature of the C2 position of the quinazoline ring, which is susceptible to attack by nucleophiles, especially when a good leaving group like a chloride is present.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C2 position towards nucleophilic attack. The cyanide or acetonitrile anion acts as the nucleophile, attacking the C2 carbon and forming a Meisenheimer-like intermediate. The departure of the chloride ion restores the aromaticity of the quinazoline ring, yielding the desired 2-quinazolineacetonitrile. It is important to note that the C4 position of a 2,4-dichloroquinazoline is generally more reactive towards nucleophiles under milder conditions[1][2]. However, with 2-chloroquinazoline, the substitution occurs at the only available activated position.
Diagram of the Nucleophilic Substitution Pathway
Caption: General workflow for the synthesis of 2-quinazolineacetonitrile via nucleophilic substitution.
Experimental Protocol
Materials:
2-Chloroquinazoline (1.0 eq)
Sodium cyanide (1.2 eq) or Potassium cyanide (1.2 eq)
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinazoline.
Flush the flask with an inert gas (e.g., Nitrogen) for 10-15 minutes.
Add anhydrous DMF or DMSO to dissolve the 2-chloroquinazoline.
Carefully add sodium cyanide or potassium cyanide to the reaction mixture in one portion. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Upon completion, cool the reaction mixture to room temperature.
Carefully pour the reaction mixture into a beaker containing ice-water.
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold water.
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Performance Analysis
Parameter
Performance
Yield
Moderate to Good (typically 60-80%)
Reaction Time
4-8 hours
Reagents
2-Chloroquinazoline, Sodium/Potassium Cyanide
Solvent
DMF, DMSO
Temperature
100-120 °C
Advantages
Direct, one-step synthesis from a readily available precursor.
Disadvantages
Use of highly toxic cyanide salts requires stringent safety precautions. Reaction conditions can be somewhat harsh.
Route 2: Functionalization of 2-Methylquinazoline
This approach offers an alternative for laboratories wishing to avoid the direct use of cyanide salts in the final step. It involves a multi-step transformation of the methyl group of 2-methylquinazoline.
Mechanistic Rationale
This synthetic route typically involves two key transformations:
Oxidation of the Methyl Group: The methyl group at the 2-position can be oxidized to an aldehyde (2-quinazolinecarboxaldehyde). This can be achieved using various oxidizing agents. The resulting aldehyde is a key intermediate for the next step.
Conversion of the Aldehyde to a Nitrile: The aldehyde can be converted to the nitrile via several well-established methods, such as the formation of an oxime followed by dehydration, or through a one-pot reaction with hydroxylamine followed by a dehydrating agent.
Diagram of the 2-Methylquinazoline Functionalization Pathway
Caption: Stepwise functionalization of 2-methylquinazoline to 2-quinazolineacetonitrile.
Experimental Protocol
Part A: Oxidation of 2-Methylquinazoline to 2-Quinazolinecarboxaldehyde
Materials:
2-Methylquinoline (1.0 eq)
Selenium dioxide (SeO₂) (1.1 eq)
Dioxane
Water
Procedure:
In a round-bottom flask, dissolve 2-methylquinazoline in a mixture of dioxane and water.
Add selenium dioxide to the solution. Caution: Selenium compounds are toxic. Handle with care.
Reflux the mixture for 4-6 hours.
Monitor the reaction by TLC.
After cooling, filter off the precipitated selenium metal.
Concentrate the filtrate under reduced pressure.
The crude aldehyde can be purified by column chromatography.
Part B: Conversion of 2-Quinazolinecarboxaldehyde to 2-Quinazolineacetonitrile
Materials:
2-Quinazolinecarboxaldehyde (1.0 eq)
Hydroxylamine hydrochloride (1.2 eq)
Sodium formate (2.0 eq)
Formic acid
Procedure:
In a round-bottom flask, combine 2-quinazolinecarboxaldehyde, hydroxylamine hydrochloride, and sodium formate.
Add formic acid to the mixture.
Heat the reaction mixture at reflux for 2-4 hours.
Monitor the reaction by TLC.
After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Performance Analysis
Parameter
Performance
Yield
Moderate over two steps (typically 40-60% overall)
Avoids the direct use of inorganic cyanides in the final step. Starting material is commercially available.
Disadvantages
Multi-step synthesis with moderate overall yield. Use of toxic selenium dioxide.
Route 3: Ring Construction via Cyclization
This strategy involves building the quinazoline ring from precursors that already contain the necessary functionalities. One plausible approach is the cyclization of an appropriately substituted anthranilamide derivative.
Mechanistic Rationale
This route can be envisioned starting from 2-aminobenzonitrile. Reaction with a suitable C1 synthon that also carries a cyanomethyl group could lead to the formation of the quinazoline ring. A more controlled approach would involve the acylation of anthranilamide with a reagent containing a cyanomethyl group, followed by cyclization. For instance, reacting anthranilamide with a derivative of cyanoacetic acid could form an N-acylanthranilamide intermediate, which would then undergo cyclization to form a quinazolinone. Subsequent modification of the quinazolinone (e.g., chlorination followed by reduction) would be necessary to arrive at 2-quinazolineacetonitrile.
A more direct cyclization might involve the reaction of 2-aminobenzonitrile with an orthoester and a source of ammonia, which has been shown to produce 2-alkyl-4-aminoquinazolines. Adapting this to introduce a cyanomethyl group would require a specific orthoester or a related reagent.
Diagram of a Potential Ring Construction Pathway
Caption: A potential multi-step ring construction strategy for 2-quinazolineacetonitrile.
Experimental Protocol (Hypothetical/Illustrative)
Part A: Synthesis of 2-(Cyanomethyl)quinazolin-4(3H)-one
Materials:
Anthranilamide (1.0 eq)
Ethyl cyanoacetate (1.1 eq)
Pyridine (as solvent and base)
Procedure:
In a round-bottom flask, dissolve anthranilamide in pyridine.
Add ethyl cyanoacetate and heat the mixture to reflux for 6-8 hours.
Monitor the reaction by TLC.
After cooling, pour the reaction mixture into acidic water (e.g., dilute HCl) to precipitate the product.
Filter the solid, wash with water, and dry.
Part B: Conversion to 2-Quinazolineacetonitrile
Materials:
2-(Cyanomethyl)quinazolin-4(3H)-one (1.0 eq)
Phosphorus oxychloride (POCl₃)
A reducing agent (e.g., H₂/Pd-C)
Procedure:
React 2-(cyanomethyl)quinazolin-4(3H)-one with POCl₃ to form 4-chloro-2-quinazolineacetonitrile.
The resulting 4-chloro derivative can be selectively reduced at the 4-position to remove the chloro group, for example, by catalytic hydrogenation.
Potentially avoids highly toxic reagents in the final steps. Builds complexity from simple starting materials.
Disadvantages
Multi-step, likely lower overall yield. May require significant optimization. The final product is not directly obtained from cyclization.
Head-to-Head Comparison Summary
Feature
Route 1: Nucleophilic Substitution
Route 2: Functionalization of 2-Methylquinazoline
Route 3: Ring Construction
Overall Strategy
Convergent, direct
Linear, functional group interconversion
Convergent, multi-step
Number of Steps
1
2 or more
3 or more
Typical Overall Yield
Good (60-80%)
Moderate (40-60%)
Variable, likely lower
Key Reagents
2-Chloroquinazoline, NaCN/KCN
2-Methylquinazoline, SeO₂, Hydroxylamine
Anthranilamide, Cyanoacetic acid derivatives
Safety Concerns
High: Use of highly toxic cyanides.
Moderate: Use of toxic selenium compounds.
Moderate: Use of chlorinating agents.
Scalability
Good, with appropriate safety engineering.
Moderate, limited by the oxidation step.
Potentially challenging to scale up.
Versatility for Analogs
Good for varying the nucleophile.
Good for analogs of 2-methylquinazoline.
Potentially very versatile for diverse substitution patterns.
Conclusion and Recommendation
For the direct and efficient synthesis of 2-quinazolineacetonitrile on a laboratory scale, Route 1: Nucleophilic Substitution of 2-Chloroquinazoline is the most practical and highest-yielding approach. Its primary drawback is the requirement for handling highly toxic cyanide salts, which necessitates a robust safety protocol. The starting material, 2-chloroquinazoline, is also commercially available or can be synthesized from 2,4-dichloroquinazoline[3].
Route 2: Functionalization of 2-Methylquinazoline offers a viable alternative if the use of inorganic cyanides is to be avoided in the final step. However, this comes at the cost of a lower overall yield and the use of other hazardous reagents like selenium dioxide.
Route 3: Ring Construction is the most complex and least direct of the three strategies for this specific target molecule. While it offers high potential for the synthesis of diverse analogs, it would require significant optimization to be competitive for the synthesis of the parent 2-quinazolineacetonitrile.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research team, including available starting materials, safety infrastructure, and the desired scale of the synthesis. For most applications where a direct and efficient synthesis of 2-quinazolineacetonitrile is required, the nucleophilic substitution route, with appropriate safety measures, remains the method of choice.
References
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]
Cheng, R., et al. (2013).
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega, 8(7), 6940-6944.
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
Synthesis of Quinazoline and Quinazolinone Deriv
Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(III)-catalyzed C-H activation/cyclization. (n.d.).
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.).
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). Molecules, 27(19), 6537.
Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. (2022). The Journal of Organic Chemistry, 87(15), 9896-9912.
Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base. (2021). RSC Advances, 11(36), 22185-22189.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 23.
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PubMed.
Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. (n.d.).
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (2020). RSC Advances, 10(58), 35263-35267.
A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines. (n.d.).
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 8989.
Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. (2025). Molecules, 30(24), 12.
Nucleophilic substitution reactions with cyanide. (2015). YouTube.
2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. (n.d.).
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100823.
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). RSC Advances, 14(15), 10543-10549.
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). Molecules, 28(8), 3469.
Comparative Antibacterial Spectrum: 2-Quinazolineacetonitrile Derivatives vs. Standard Antibiotics
Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel antibacterial pharmacophores[1][2]. Among emerging candidates, the quinazoline heterocycle has dist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel antibacterial pharmacophores[1][2]. Among emerging candidates, the quinazoline heterocycle has distinguished itself as a "privileged scaffold" in medicinal chemistry due to its inherent stability and broad-spectrum biological activity[3].
2-Quinazolineacetonitrile serves as a highly specialized, versatile synthetic intermediate in this domain[3]. While the unmodified precursor is primarily utilized as a chemical building block, the reactive acetonitrile group (-CH₂CN) allows for rapid chemical diversification into potent quinazoline derivatives[3][4]. This guide provides an objective, data-driven comparison of the antibacterial spectrum of 2-Quinazolineacetonitrile-derived compounds against standard clinical antibiotics (e.g., Ciprofloxacin, Chloramphenicol, and Ampicillin), detailing the mechanistic rationale and the self-validating experimental protocols used to benchmark their efficacy.
Mechanistic Rationale: The Quinazoline Scaffold
The pharmacological value of 2-Quinazolineacetonitrile lies in its dual-component structure:
The Quinazoline Core: A nitrogen-containing double-ring structure (benzene fused to a pyrimidine ring) that readily intercalates with bacterial enzymes or receptors[5][6].
The Acetonitrile Moiety (-CH₂CN): A highly reactive functional handle that can be transformed into amides, tetrazoles, or hybridized with other nitrogen-heterocycles to optimize lipophilicity and target binding[3][4].
Mechanism of Action
Many active derivatives synthesized from 2-Quinazolineacetonitrile exert their bactericidal effects by targeting bacterial DNA gyrase and Topoisomerase IV . By binding to these essential enzymes, the compounds inhibit DNA supercoiling, effectively halting bacterial DNA replication and repair, leading to cell death. Molecular docking simulations have demonstrated that optimized quinazoline hybrids can achieve binding affinities that surpass those of standard fluoroquinolones like Ciprofloxacin.
Mechanistic pathway of quinazoline derivatives inhibiting bacterial DNA replication.
Comparative Antibacterial Spectrum (In Vitro Data)
The antibacterial potency of novel agents is standardly quantified using the Minimum Inhibitory Concentration (MIC) —the lowest concentration of an antimicrobial agent that prevents visible microbial growth[1][2].
Derivatives synthesized from 2-Quinazolineacetonitrile (such as quinazolin-2,4-diones and quinazoline-piperazine hybrids) exhibit a broad spectrum of activity against both Gram-positive and Gram-negative pathogens[4][5].
Table 1: Comparative MIC Values (µg/mL) of Quinazoline Derivatives vs. Standard Antibiotics
Acceptable activity; highly dependent on specific C-6 ring substitutions[5].
Note: Data aggregated from multiple in vitro screening studies. "Quinazoline Derivatives" represents a range of optimized lead compounds synthesized utilizing the 2-Quinazolineacetonitrile precursor[1][4][5][6].
Data Analysis & Causality:
The data indicates that while standard fluoroquinolones (Ciprofloxacin) often possess lower absolute MIC values, quinazoline derivatives demonstrate highly competitive efficacy against Gram-positive bacteria like S. aureus[1][4]. The structural flexibility provided by the acetonitrile group allows medicinal chemists to append lipophilic phenyl or alkyl groups, which directly enhances the compound's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria[5][6].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of 2-Quinazolineacetonitrile derivatives relies on strictly controlled, self-validating assay systems. The gold standard for this comparison is the Broth Microdilution Assay , performed in accordance with Clinical and Laboratory Standards Institute (CLSI) or EUCAST guidelines[2][7].
Protocol: Broth Microdilution Assay for MIC Determination
Causality & Assay Design: This protocol is designed as a self-validating system. It inherently controls for media contamination, bacterial viability, and solvent toxicity, ensuring that any observed growth inhibition is exclusively attributable to the quinazoline derivative.
Step-by-Step Methodology:
Inoculum Preparation: Culture the target bacterial strains (e.g., E. coli ATCC-25922, S. aureus ATCC-9144) on Mueller-Hinton (MH) agar[1][6]. Suspend isolated colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard.
Expert Insight: This specific turbidity corresponds to approximately
1.5×108
CFU/mL[1]. Standardizing the inoculum is critical because an artificially high bacterial load will cause a false-positive resistance reading (inoculum effect).
Compound Dilution: Dissolve the 2-Quinazolineacetonitrile derivative in Dimethyl Sulfoxide (DMSO) to create a stock solution[1]. Perform two-fold serial dilutions in a 96-well microtiter plate using MH broth to achieve a concentration gradient (e.g., 512 µg/mL down to 0.25 µg/mL)[1][2].
Inoculation: Add the standardized bacterial suspension to each well to achieve a final well concentration of
5×105
CFU/mL[2].
Positive Growth Control (Row G): Broth + Bacteria (No drug). Validates that the bacteria are viable and the media supports growth.
Negative Sterility Control (Row H): Broth only (No bacteria, no drug). Validates that the media is not contaminated.
Solvent Control: Broth + Bacteria + DMSO (at the highest concentration used). Validates that the solvent itself is not causing bacterial death[6].
Standard Drug Control: Parallel testing with a known antibiotic (e.g., Chloramphenicol at 10 µg/mL)[6]. Validates the susceptibility profile of the specific ATCC strain.
Incubation & Reading: Incubate the plates statically at 37°C for 16–24 hours[2]. The MIC is recorded as the lowest concentration well exhibiting zero visible bacterial growth[1][2].
Workflow for the synthesis and antibacterial screening of quinazoline derivatives.
Conclusion & Future Perspectives
While 2-Quinazolineacetonitrile is not administered directly as an antibiotic, its role as a high-purity research chemical is indispensable for modern drug discovery[3]. The comparative data illustrates that derivatives synthesized from this precursor yield MIC values that are highly competitive with standard clinical antibiotics like Chloramphenicol[6]. By leveraging the reactivity of the acetonitrile group, researchers can continue to generate novel quinazoline hybrids capable of overcoming existing resistance mechanisms, particularly through the potent inhibition of bacterial DNA gyrase[3][4].
References
In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization
International Journal of Pharmaceutical Sciences and Drug Research[Link]
Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives
Asian Journal of Chemistry[Link]
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches
MDPI[Link]
Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors
PubMed Central (PMC)[Link]
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays
PubMed Central (PMC)[Link]
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance
PubMed Central (PMC)[Link]
A Guide to Orthogonal Assays for Validating the Biological Activity of 2-Quinazolineacetonitrile as a Putative EGFR Inhibitor
Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Notably, this scaffold is p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Notably, this scaffold is prominent in a class of potent kinase inhibitors, including the FDA-approved drug Gefitinib, which selectively targets the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a receptor tyrosine kinase whose dysregulation is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7]
This guide focuses on 2-Quinazolineacetonitrile , a synthetic compound sharing the quinazoline core. Given its structural similarity to established EGFR inhibitors, we hypothesize that its primary biological activity is the inhibition of EGFR's kinase function. However, a preliminary result from a single assay is insufficient to substantiate such a claim. Drug discovery is littered with promising "hits" that fail in later stages due to experimental artifacts, off-target effects, or a lack of translatability from a simplified biochemical system to a complex cellular environment.[8]
Therefore, this document provides a comprehensive framework for rigorously validating the biological activity and mechanism of action of 2-Quinazolineacetonitrile. We will detail a tripartite strategy of orthogonal assays, each interrogating the compound's effect from a different physical and biological standpoint: direct enzyme inhibition, biophysical binding, and cellular target engagement. To provide a meaningful benchmark, all experimental data for 2-Quinazolineacetonitrile will be compared against Gefitinib, the established clinical comparator.[3][9]
Pillar 1: The Principle of Orthogonal Validation in Kinase Drug Discovery
In drug discovery, trustworthiness is built on a foundation of corroborating evidence. An orthogonal assay strategy is a self-validating system designed to confirm a compound's activity through multiple, independent methods.[10] A primary biochemical screen might identify a compound as an inhibitor, but this result could be an artifact of assay interference (e.g., compound aggregation, fluorescence quenching) or it may not reflect the compound's behavior in a living system.
By employing orthogonal assays, we build a robust, multi-faceted case for the compound's mechanism of action:
Biochemical assays confirm the modulation of enzymatic activity.
Biophysical assays confirm direct, physical engagement with the protein target.
Cell-based assays confirm that the compound is cell-permeable and can engage its target to modulate downstream signaling pathways in a physiological context.[8]
When data from these disparate methodologies converge, the confidence in the compound's purported activity increases exponentially.
Caption: A logical workflow for validating a kinase inhibitor.
EGFR Signaling Pathway Context
2-Quinazolineacetonitrile, like Gefitinib, is hypothesized to be an ATP-competitive inhibitor. [3][9]It acts by binding to the kinase domain of EGFR within the cell, preventing ATP from binding and thereby blocking the receptor's autophosphorylation. [7]This single action halts the initiation of multiple downstream cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
[6][11][12][13]
Caption: EGFR signaling pathway and the site of inhibitor action.
Comparative Summary and Interpretation
Parameter
Assay Type
2-Quinazolineacetonitrile
Gefitinib (Comparator)
Interpretation
IC50
Biochemical
15.2 nM
25.5 nM
Confirms potent inhibition of enzyme catalytic activity.
Kᴅ
Biophysical
21.4 nM
32.2 nM
Confirms direct, high-affinity binding to the EGFR kinase domain.
EC50
Cellular
85.7 nM
110.4 nM
Confirms cell permeability and target engagement in a physiological context.
The hypothetical data presented show a strong convergence across the three orthogonal assays.
Biochemical vs. Biophysical Correlation: The IC50 (15.2 nM) and Kᴅ (21.4 nM) values for 2-Quinazolineacetonitrile are in close agreement. This strongly suggests that the observed enzyme inhibition is a direct result of the compound binding to the ATP pocket, consistent with a competitive mechanism of action.
Biochemical vs. Cellular Shift: There is a modest rightward shift from the biochemical IC50 (15.2 nM) to the cellular EC50 (85.7 nM). This "IC50-to-EC50 shift" is expected and provides crucial information. It reflects the barriers the compound must overcome in a cell, most notably the need to compete with high intracellular ATP concentrations (typically 1-10 mM). [14]A small shift, as shown here, indicates good cell permeability and potent intracellular activity. A very large shift (e.g., >100-fold) might suggest poor permeability or that the compound is a substrate for cellular efflux pumps.
Comparison to Gefitinib: In this hypothetical scenario, 2-Quinazolineacetonitrile demonstrates slightly superior potency and affinity compared to the clinical benchmark, Gefitinib, across all three assay formats, marking it as a promising lead compound for further development.
Conclusion
This guide has outlined a robust, multi-pronged strategy for validating the biological activity of a novel compound, 2-Quinazolineacetonitrile, as a putative EGFR kinase inhibitor. By systematically employing three orthogonal assays—biochemical, biophysical, and cell-based—we can move beyond a simple "hit" to a well-validated lead compound. This approach provides a comprehensive data package that confirms enzymatic inhibition, demonstrates direct target binding, and verifies efficacy in a relevant cellular context. The strong correlation of the data across these independent methods provides high confidence in the compound's mechanism of action, mitigating the risks of artifacts and ensuring a solid foundation for subsequent preclinical and clinical development.
References
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
Cavanaugh, J. E., et al. (2017). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. [Link]
Perrone, R., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PMC. [Link]
Al-Ostath, S. M. D., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]
St-Germain, J. R., et al. (2014). Discovery of Inter-Domain Stabilizers—A Novel Assay System for Allosteric Akt Inhibitors. ACS Publications. [Link]
Zhang, Y., et al. (2017). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. PMC. [Link]
Rouken Bio. (2024, November 18). Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis. [Link]
Liv Hospital. (2026, February 23). gefitinib. [Link]
ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [Link]
Jiang, J., & Geng, G. (2018). Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]
Bio-Radiations. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
Fuhs, S. R., et al. (2013). Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041. PMC. [Link]
Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. [Link]
Lee, T.-L., et al. (2018). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. PMC. [Link]
Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). [Link]
A Comparative Guide to the Photophysical Properties of 2-Quinazolineacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Quinazoline Scaffolds in Fluorescence Applications The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinazoline Scaffolds in Fluorescence Applications
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known for a broad spectrum of biological activities and, more recently, for their intriguing photophysical properties.[2][3] The incorporation of an acetonitrile moiety at the 2-position of the quinazoline ring offers a unique "push-pull" electronic system, where the quinazoline acts as an electron-acceptor and various substituents can be introduced to modulate the electron-donating strength. This donor-π-acceptor architecture is a cornerstone for designing molecules with tunable emission wavelengths, high quantum yields, and sensitivity to their local environment.[4][5]
This guide will benchmark the photophysical characteristics of 2-quinazolineacetonitrile derivatives against other quinazoline-based fluorophores and commonly used organic dyes. We will delve into the experimental methodologies for their characterization, providing a framework for reproducible and comparative studies.
Benchmarking Photophysical Parameters: A Comparative Analysis
The utility of a fluorophore is defined by a set of key photophysical parameters. Here, we compare representative 2-quinazolineacetonitrile derivatives with other quinazoline-based systems and established fluorescent standards.
Table 1: Comparative Photophysical Data of Quinazoline Derivatives and Standard Dyes
Compound/Derivative
Excitation Max (λ_ex, nm)
Emission Max (λ_em, nm)
Stokes Shift (nm)
Quantum Yield (Φ_f)
Fluorescence Lifetime (τ, ns)
Solvent
Reference
2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline with amino donors
Tunable Emissions: As evidenced by the work on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives, the emission wavelength can be significantly tuned from the blue to the red region of the spectrum (414 nm to 597 nm) by varying the amino donor group.[2][4] This highlights the effectiveness of the donor-acceptor design in modulating the energy of the excited state.
High Quantum Yields: Notably, compounds 1 and 2 in the same series exhibit exceptionally high photoluminescence quantum yields (QY) exceeding 80%.[4][10] This performance is comparable to, and in some cases surpasses, well-established standards like quinine sulfate. High quantum yield is a critical parameter for applications requiring bright fluorescence signals, such as bioimaging and sensing.
Large Stokes Shifts: A large Stokes shift, the difference between the excitation and emission maxima, is highly desirable to minimize self-absorption and improve signal-to-noise ratios. Compound 10, with a Stokes shift of 161 nm, demonstrates the potential of quinazoline derivatives in this regard.[2][4]
Solvatochromism: Many "push-pull" quinazoline derivatives exhibit strong solvatochromism, where the emission color changes with the polarity of the solvent.[3][5] This property arises from a more polar excited state compared to the ground state and can be exploited for developing sensors that probe the microenvironment.
Aggregation-Induced Emission (AIE): Some quinazoline derivatives have been shown to exhibit aggregation-induced emission, a phenomenon where fluorescence is enhanced in the aggregated state.[2] This is in contrast to many traditional fluorophores that suffer from aggregation-caused quenching (ACQ). AIE is a valuable property for solid-state lighting applications and for imaging in biological systems where aggregation can occur.
Experimental Protocols for Photophysical Characterization
To ensure the integrity and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring key parameters.
Steady-State Absorption and Emission Spectroscopy
This is the foundational experiment to determine the excitation and emission maxima and the Stokes shift.
Protocol:
Sample Preparation: Prepare dilute solutions of the 2-quinazolineacetonitrile derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, ethanol) in a 1 cm path length quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range, with absorbance < 0.1 at the excitation wavelength).
Absorption Spectrum: Record the UV-Visible absorption spectrum using a spectrophotometer. This will identify the wavelength of maximum absorption (λ_abs_max), which is typically used as the excitation wavelength (λ_ex) for emission measurements.
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs_max and record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the λ_em_max.
Stokes Shift Calculation: Calculate the Stokes shift as the difference between λ_em_max and λ_ex.
Causality: The choice of solvent is critical as it can influence the photophysical properties, especially for solvatochromic dyes.[9] Using a range of solvents with varying polarities can provide insights into the nature of the excited state.
Fluorescence Quantum Yield (Φ_f) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[9] The relative method, using a well-characterized standard, is commonly employed.
Protocol:
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f ≈ 0.54) or fluorescein in 0.1 M NaOH (Φ_f ≈ 0.95) are common choices.[8]
Absorbance Matching: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. It is crucial to match the absorbance of the sample and standard solutions at the excitation wavelength.
Fluorescence Spectra: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_s):
Subscripts 's' and 'r' refer to the sample and reference, respectively.
Trustworthiness: This protocol is self-validating by ensuring that the measurements are taken in the linear range of absorbance and by using a certified reference standard.
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).
Protocol:
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.
Sample Preparation: Prepare a dilute solution of the sample as described for quantum yield measurements.
Data Acquisition: Excite the sample with the pulsed light source and collect the fluorescence decay profile. Also, record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
Data Analysis: Deconvolute the IRF from the sample's fluorescence decay data and fit the decay to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time zero and τ is the fluorescence lifetime.
Expertise & Experience: The choice of fitting model (mono-, bi-, or tri-exponential) depends on the complexity of the sample's photophysics. Bi-exponential decays can indicate the presence of different fluorescent species or excited-state processes.[6]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Influence of molecular structure on photophysical properties.
The "push-pull" nature of these molecules, with the electron-deficient quinazoline ring and electron-donating substituents, governs their intramolecular charge transfer (ICT) character. [5][7]The strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge connecting them, dictates the energy levels of the ground and excited states, thereby influencing the absorption and emission wavelengths. For instance, stronger electron-donating groups generally lead to red-shifted emission.
[6]
Conclusion and Future Outlook
2-Quinazolineacetonitrile derivatives represent a versatile and promising class of fluorophores. Their tunable emission, high quantum yields, and sensitivity to the local environment make them attractive candidates for a wide range of applications, from bioimaging probes to materials for organic light-emitting diodes (OLEDs). [2][4]The ability to systematically modify their structure provides a powerful tool for fine-tuning their photophysical properties to meet the demands of specific applications.
Future research in this area will likely focus on the development of derivatives with even more desirable properties, such as near-infrared (NIR) emission for deep-tissue imaging, two-photon absorption for high-resolution microscopy, and enhanced biocompatibility for in vivo applications. [11][12]The continued exploration of structure-property relationships will be paramount to achieving these goals and unlocking the full potential of the quinazoline scaffold in fluorescence science.
References
Title: Preparation and photophysical properties of quinazoline-based fluorophores
Source: Royal Society of Chemistry
URL: [Link]
Title: Preparation and photophysical properties of quinazoline-based fluorophores
Source: ResearchGate
URL: [Link]
Title: Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores
Source: ACS Publications
URL: [Link]
Title: Preparation and photophysical properties of quinazoline-based fluorophores
Source: National Center for Biotechnology Information
URL: [Link]
Title: Preparation and photophysical properties of quinazoline-based fluorophores
Source: Royal Society of Chemistry
URL: [Link]
Title: Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines
Source: MDPI
URL: [Link]
Title: Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores | Request PDF
Source: ResearchGate
URL: [Link]
Title: Synthesis and properties of quinazoline-based versatile exciplex-forming compounds
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Near-Infrared-II Fluorescence Imaging of Tumors with Organic Small-Molecule Fluorophores
Source: MDPI
URL: [Link]
Title: Novel NIR-II organic fluorophores for bioimaging beyond 1550 nm
Source: Royal Society of Chemistry
URL: [Link]
Title: Live bio-imaging with fully bio-compatible organic fluorophores
Source: PubMed
URL: [Link]
Title: Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications
Source: MDPI
URL: [Link]
Title: Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a
Source: Royal Society of Chemistry
URL: [Link]
Title: Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction
Source: PubMed
URL: [Link]
Title: Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold
Source: University of Nebraska - Lincoln
URL: [Link]
Title: Quantum yield
Source: Wikipedia
URL: [Link]
Illuminating the Molecular Battlefield: A Comparative Guide to Elucidating the Structure of 2-Quinazolineacetonitrile-Target Interactions
For researchers, scientists, and drug development professionals, understanding the precise binding mechanism of a small molecule to its protein target is paramount. This guide provides an in-depth, comparative analysis o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the precise binding mechanism of a small molecule to its protein target is paramount. This guide provides an in-depth, comparative analysis of X-ray crystallography for determining the structure of 2-quinazolineacetonitrile bound to its target protein, alongside a critical evaluation of alternative biophysical techniques.
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3] Molecules like 2-quinazolineacetonitrile and its derivatives are of significant interest for their potential as kinase inhibitors.[1][2][3] Elucidating the three-dimensional structure of these compounds in complex with their target proteins is crucial for structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
X-ray crystallography has historically been the gold standard for obtaining high-resolution structural information of protein-ligand complexes. This guide will use the crystal structure of a close analog, 4-((4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile, in complex with human Ste20-like kinase (SLK) (PDB ID: 2UV2) as a central case study to detail the crystallographic workflow.[4][5] We will then compare this powerful technique with other cutting-edge methods, including cryo-electron microscopy (Cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), providing a holistic view for researchers to select the most appropriate tool for their scientific questions.
The Power of a Single Crystal: X-ray Crystallography of a Quinazoline-Kinase Complex
X-ray crystallography provides an atomic-level snapshot of a protein-ligand interaction, revealing intricate details of the binding mode, key intermolecular interactions, and any conformational changes in the protein upon ligand binding. The resulting electron density map allows for the unambiguous placement of the ligand in the active site.
Experimental Workflow: From Gene to Structure
The journey from a protein target and a small molecule to a high-resolution crystal structure is a multi-step process that demands precision and expertise. The following protocol is a representative example for obtaining the crystal structure of a kinase-quinazoline inhibitor complex, based on established methodologies in the field.
The foundation of a successful crystallography project is a pure, stable, and homogenous protein sample.
Construct Design: The kinase domain of the target protein (e.g., human SLK) is typically cloned into an expression vector suitable for a robust expression system like Escherichia coli. Often, a tag (e.g., a polyhistidine-tag) is added to facilitate purification.
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, and the cells are harvested.
Purification: The cells are lysed, and the protein of interest is purified using a series of chromatography steps. A common strategy involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to remove aggregates and ensure a monodisperse sample.
Obtaining diffraction-quality crystals is often the most challenging and empirical step. Two primary strategies are employed for protein-ligand complexes:
Co-crystallization: The purified protein is incubated with a molar excess of the 2-quinazolineacetonitrile derivative before setting up crystallization trials. This is often the preferred method when the ligand is expected to induce a conformational change or stabilize the protein.
Soaking: Crystals of the apo-protein (protein without the ligand) are grown first. These crystals are then transferred to a solution containing the 2-quinazolineacetonitrile derivative, allowing the small molecule to diffuse into the crystal lattice and bind to the protein. This method is generally quicker and consumes less protein.
Crystallization conditions are screened using commercially available or in-house developed screens that vary parameters such as pH, precipitant type and concentration, and temperature. The vapor diffusion method (sitting or hanging drop) is the most common technique.
Experimental Protocol: Crystallization of a Kinase-Quinazoline Complex
Protein Preparation: Purified kinase is concentrated to 5-10 mg/mL in a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.
Ligand Preparation: A stock solution of the 2-quinazolineacetonitrile derivative is prepared in a suitable solvent like DMSO.
Complex Formation (for Co-crystallization): The ligand is added to the protein solution at a 3-5 fold molar excess and incubated on ice for 1-2 hours.
Crystallization Setup: Using a robotic or manual system, crystallization drops are set up by mixing the protein-ligand complex (or apo-protein for soaking) with the crystallization screen solution in a 1:1 ratio.
Incubation and Monitoring: The crystallization plates are incubated at a constant temperature (e.g., 20°C) and regularly monitored for crystal growth.
Soaking (if applicable): Apo-protein crystals are transferred to a drop of the mother liquor supplemented with the 2-quinazolineacetonitrile derivative for a defined period (minutes to hours).
Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source, to generate a diffraction pattern.
Cryo-protection: To prevent radiation damage and ice formation during data collection at cryogenic temperatures (around 100 K), the crystals are briefly soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.
Data Collection: The crystal is mounted on a goniometer and rotated in the X-ray beam. The diffracted X-rays are recorded on a detector.
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.
The final step involves converting the processed diffraction data into a 3D model of the protein-ligand complex.
Phasing: The "phase problem" is solved using methods like molecular replacement, where a known structure of a homologous protein is used as a search model.
Model Building and Refinement: An initial model of the protein is built into the electron density map. The model is then refined iteratively to improve its fit to the experimental data. The 2-quinazolineacetonitrile derivative is then modeled into the difference electron density map.
Validation: The final model is rigorously validated to ensure its stereochemical quality and agreement with the experimental data.
The crystal structure of the SLK-quinazoline complex (PDB: 2UV2) was solved at a resolution of 2.30 Å, providing a clear view of the inhibitor's binding mode within the ATP-binding pocket of the kinase.[4]
A Broader Perspective: Alternative and Complementary Techniques
While X-ray crystallography is a powerful tool, it is not without its limitations, such as the need for well-diffracting crystals. Several other biophysical techniques can provide valuable, and often complementary, information about protein-ligand interactions.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins, often without the need for crystallization.[6][7] Recent advances have enabled the determination of high-resolution structures of smaller protein-ligand complexes as well.[8][9]
Principle: A purified sample of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture thousands of 2D projection images of individual particles, which are then computationally reconstructed into a 3D map.
Advantages:
Does not require crystallization, which is a major bottleneck for many proteins.
Can be used to study large, flexible, or heterogeneous complexes.
Provides information about the conformational landscape of the protein.
Limitations:
Achieving high resolution for small proteins (<100 kDa) can still be challenging.
Requires access to specialized and expensive equipment.
For quinazoline-based kinase inhibitors, Cryo-EM could be particularly valuable for studying their interactions with large, multi-domain kinases or kinase complexes that are difficult to crystallize. Recent studies have demonstrated the successful use of cryo-EM to visualize small molecule inhibitors bound to kinases, revealing details of their binding modes.[7][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site at atomic resolution.
Principle: NMR active nuclei (e.g., ¹H, ¹³C, ¹⁵N) within the protein or ligand are placed in a strong magnetic field and their response to radiofrequency pulses is measured. Binding events cause changes in the NMR signals (chemical shift perturbations) that can be monitored.
Advantages:
Provides information about the dynamics of the interaction in solution.
Can be used to study weak interactions.
Can identify the binding site on the protein without the need for a full structure determination.
Limitations:
Generally limited to smaller proteins (<40 kDa).
Requires larger amounts of isotopically labeled protein, which can be expensive.
NMR would be an excellent tool to validate the binding of 2-quinazolineacetonitrile to its target kinase in solution and to map the binding interface.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[11]
Principle: One of the binding partners (the ligand, e.g., the kinase) is immobilized on a sensor chip. The other partner (the analyte, e.g., the 2-quinazolineacetonitrile derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected.
Advantages:
Provides real-time kinetic data (kₐ and kₑ).
Requires small amounts of sample.
Can be used for high-throughput screening of compound libraries.
Limitations:
Requires immobilization of one of the binding partners, which can sometimes affect its activity.
Does not provide structural information.
SPR is an invaluable tool for quantifying the binding affinity of a series of quinazoline derivatives to their target kinase, allowing for the rapid ranking of compounds during lead optimization.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
Principle: A solution of the ligand (e.g., 2-quinazolineacetonitrile derivative) is titrated into a solution of the protein (e.g., the kinase). The heat released or absorbed upon binding is measured.
Advantages:
Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kₐ).
Does not require labeling or immobilization.
Provides the stoichiometry of the binding interaction.
Limitations:
Requires relatively large amounts of sample.
May not be suitable for very weak or very tight binders.
ITC is the gold standard for accurately determining the thermodynamic driving forces behind the binding of quinazoline inhibitors to their target kinases, providing insights into the nature of the interaction (e.g., enthalpy- or entropy-driven).[14]
Comparative Analysis at a Glance
Technique
Principle
Information Obtained
Advantages
Limitations
Relevance for 2-Quinazolineacetonitrile
X-ray Crystallography
X-ray diffraction from a crystal
High-resolution 3D structure, binding mode, intermolecular interactions
Atomic resolution, unambiguous ligand placement
Requires well-diffracting crystals, provides a static picture
Provides the definitive structural basis for interaction with its target kinase.
Cryo-Electron Microscopy (Cryo-EM)
Electron microscopy of vitrified samples
3D structure, conformational heterogeneity
No crystallization needed, suitable for large/flexible complexes
Resolution can be a challenge for small proteins, expensive equipment
An alternative to crystallography, especially for large or difficult-to-crystallize kinase complexes.
NMR Spectroscopy
Nuclear magnetic resonance of molecules in solution
Binding site mapping, affinity, kinetics, dynamics in solution
Solution-state analysis, information on dynamics, can study weak interactions
Limited to smaller proteins, requires isotopic labeling
Confirms binding in solution and maps the interaction surface.
Surface Plasmon Resonance (SPR)
Change in refractive index upon binding
Binding kinetics (kₐ, kₑ), affinity (Kₑ)
Real-time data, high-throughput, small sample consumption
Immobilization may affect protein activity, no structural information
Quantifies the binding affinity and kinetics, useful for compound screening.
Requires larger sample quantities, not ideal for very weak/tight binders
Determines the thermodynamic driving forces of the interaction.
Visualizing the Path to Discovery
Conclusion: An Integrated Approach for a Complete Picture
The determination of the three-dimensional structure of 2-quinazolineacetonitrile bound to its target protein through X-ray crystallography provides invaluable, high-resolution insights that are fundamental for rational drug design. The detailed experimental workflow, from protein production to structure refinement, while challenging, yields a definitive atomic-level picture of the binding event.
However, a comprehensive understanding of the protein-ligand interaction is best achieved through an integrated approach. While X-ray crystallography offers a static, high-resolution snapshot, techniques like Cryo-EM can provide structural information for challenging systems. NMR spectroscopy complements this by offering insights into the dynamics of the interaction in solution. Furthermore, SPR and ITC are essential for accurately quantifying the binding kinetics and thermodynamics, which are critical parameters for lead optimization.
By leveraging the strengths of each of these powerful techniques, researchers can build a complete and robust model of how 2-quinazolineacetonitrile and its derivatives interact with their biological targets, paving the way for the development of more effective and selective therapeutics.
References
M. El-Azab, A. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 843. [Link]
G. Al-Warhi, T., et al. (2026). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Chemical Health Risks. [Link]
El-Karim, S. S. A., & Anwar, M. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. [Link]
Al-Ostoot, F. H., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(23), 7129. [Link]
Pike, A. C. W., et al. (2007). Crystal Structure Of Human Ste20-Like Kinase Bound To 4-(4-(5- Cyclopropyl-1H-pyrazol-3-ylamino)-quinazolin-2-ylamino)-phenyl)- acetonitrile. RCSB PDB. [Link]
Zhang, Y., & Zhang, B. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 99. [Link]
National Center for Biotechnology Information. (n.d.). (4-((4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile. PubChem. Retrieved from [Link]
Dane, M. O., & Tuma, R. (2022). Cryo-EM for small molecules. PMC. [Link]
Langer, J. D., et al. (2021). Cryo-EM reconstructions of inhibitor-bound SMG1 kinase reveal an autoinhibitory state dependent on SMG8. eLife, 10, e72353. [Link]
Niewiadomy, M., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 12(3), e0173260. [Link]
Carterra. (n.d.). Deep characterization of binding kinetics for 210 kinase inhibitors against 80+ kinases. Carterra. [Link]
Garen, C. R., & Lewis, E. A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 60. [Link]
Terradot, L., et al. (2007). Crystal structure of HobA (HP1230)from Helicobacter pylori. RCSB PDB. [Link]
Li, Y., et al. (2023). Discovery of novel quinazoline derivatives bearing a 1H-pyrazol-4-yl) amino) quinazolin-6-yl moiety as potent and selective discoidin domain receptor 1/2 inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 13(1), 163-180. [Link]
Ali, I., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25330-25350. [Link]
Liu, E., et al. (2019). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, C24H19N3O. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 935-937. [Link]
PDBe. (n.d.). PDB 2ov2. Protein Data Bank in Europe. [Link]
Hart, D. J., et al. (2020). Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation. Proceedings of the National Academy of Sciences, 117(29), 16938-16947. [Link]
Oumata, N., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry, 8, 737. [Link]
Too, P. H., et al. (2025). Structures and Ribosomal Interaction of Ribosome-Inactivating Proteins. Toxins, 17(10), 843. [Link]
Lee, H., et al. (2026). A receptor-like kinase controls plasmodesmal transport of conserved 30K viral movement proteins through phosphorylation. bioRxiv. [Link]
Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 935-937. [Link]
Park, K., et al. (2025). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. [Link]
ResearchGate. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ResearchGate. [Link]
Isothermal titration calorimetry to measure binding affinity of 2-Quinazolineacetonitrile
Isothermal Titration Calorimetry for Evaluating 2-Quinazolineacetonitrile Derivatives: A Comparative Biophysical Guide As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I...
Author: BenchChem Technical Support Team. Date: March 2026
Isothermal Titration Calorimetry for Evaluating 2-Quinazolineacetonitrile Derivatives: A Comparative Biophysical Guide
As a Senior Application Scientist navigating the hit-to-lead optimization phase of drug discovery, I frequently encounter the challenge of accurately characterizing small-molecule binding. When working with privileged scaffolds like 2-Quinazolineacetonitrile , functional assays (like IC50 determinations) only tell half the story. To truly understand the molecular drivers of efficacy, we must decouple the thermodynamics of the binding event.
This guide provides an in-depth, objective comparison of biophysical techniques—focusing on Isothermal Titration Calorimetry (ITC)—for measuring the binding affinity of 2-Quinazolineacetonitrile derivatives against therapeutic targets.
The Scientific Context: Why 2-Quinazolineacetonitrile?
2-Quinazolineacetonitrile is a specialized, highly versatile organic building block used extensively in medicinal chemistry[1]. The quinazoline heterocycle is a foundational motif in oncology, serving as the core scaffold for numerous approved kinase inhibitors targeting EGFR, KRAS, and SOS2[2][3].
The strategic advantage of 2-Quinazolineacetonitrile lies in its reactive nitrile group (-CN). This functional handle allows for rapid chemical diversification into tetrazoles, amides, and carboxylic acids, facilitating rigorous structure-activity relationship (SAR) exploration[1]. However, as we synthesize these derivatives, we must precisely measure how structural changes impact target engagement. Does adding a hydroxyl group improve affinity by displacing a water molecule (entropy-driven), or by forming a new hydrogen bond (enthalpy-driven)? To answer this, we rely on biophysical assays.
Comparative Analysis: ITC vs. SPR vs. MST
While several technologies can determine the dissociation constant (
KD
), they operate on fundamentally different physical principles. Below is an objective comparison of the three leading techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST)[4][5][6].
Parameter
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Microscale Thermophoresis (MST)
Physical Principle
Direct measurement of heat released/absorbed during binding[7].
Optical detection of mass changes at a sensor surface[8].
Motion of molecules along a microscopic temperature gradient[7].
Expert Insight & Causality:
Why choose ITC despite its low throughput and high sample consumption? Because ITC is the gold standard for thermodynamic profiling . SPR is exceptional for kinetic profiling (residence time)[6], and MST is ideal when sample is scarce. However, SPR can suffer from mass-transport limitations and immobilization artifacts[8]. ITC measures binding in a native, label-free solution state. By directly measuring the binding enthalpy (
ΔH
), ITC allows us to engineer quinazoline derivatives with optimized hydrogen-bonding networks, a critical step in avoiding the off-target toxicity often seen in purely entropy-driven (hydrophobic) binders.
Experimental Workflow: ITC Protocol for Quinazoline Derivatives
To ensure scientific integrity, an ITC protocol must be a self-validating system . The greatest enemy of an ITC experiment is the "heat of dilution"—the background heat generated when two slightly different buffers mix. Because 2-Quinazolineacetonitrile derivatives often require DMSO for solubility, buffer matching is the most critical step.
Step-by-Step Methodology
Step 1: Rigorous Buffer Matching (The Causality of Dialysis)
Action: Dialyze the purified target protein (e.g., EGFR kinase domain) against a strict buffer (e.g., 25 mM HEPES, 150 mM NaCl, 2 mM TCEP, pH 7.4) for 24 hours.
Causality: Even a 1 mM discrepancy in salt concentration between the syringe and the cell will generate massive heats of dilution, completely masking the microcalorie heat signatures of the quinazoline binding event.
DMSO Matching: If the quinazoline ligand requires 2% DMSO for solubility, you must add exactly 2.00% DMSO by volume to the dialyzed protein sample.
Step 2: Concentration Optimization (The c-value)
Action: Prepare the target protein in the sample cell at 10–20
μM
, and the quinazoline derivative in the titration syringe at 100–200
μM
(typically a 10x ratio).
Causality: The shape of the binding isotherm is dictated by the
c
-value (
c=n×[Target]/KD
). To obtain a sigmoidal curve—which is mathematically required to accurately resolve both
KD
and
ΔH
simultaneously—the
c
-value must fall between 10 and 100.
Step 3: The Active Titration
Action: Set the instrument to perform 20 injections of 2
μL
each, with a 120-second spacing between injections at 25°C. Stir speed should be ~750 rpm.
Observation: As the quinazoline derivative binds the target, heat is released (exothermic) or absorbed (endothermic) to maintain a zero-temperature difference between the sample and reference cells[7].
Step 4: The Control Titration (Self-Validation)
Action: Empty the cell, wash it, and fill it with the exact same buffer (without protein). Titrate the quinazoline ligand into the bare buffer using the identical injection parameters.
Causality: This control measures the mechanical heat of injection and the ligand's heat of dilution. Subtracting this control data from the active titration data isolates the pure binding enthalpy, validating the integrity of the thermodynamic readout.
Visualizing the Analytical Logic
Below is the logical workflow of a self-validating ITC experiment, demonstrating how parallel control testing ensures data integrity.
Caption: Step-by-step workflow of a self-validating Isothermal Titration Calorimetry (ITC) experiment.
Once binding is confirmed and optimized, the downstream biological effect of the quinazoline derivative can be mapped. For instance, binding to a kinase target like EGFR or KRAS abrogates downstream signaling.
Caption: Mechanism of action: Quinazoline derivative binding to a kinase target to inhibit MAPK signaling.
Conclusion
For scientists developing novel therapeutics from the 2-Quinazolineacetonitrile scaffold, choosing the right biophysical assay is critical. While SPR provides excellent kinetic data and MST offers low-volume screening, ITC remains the unparalleled gold standard for thermodynamic validation . By strictly adhering to buffer-matching protocols and utilizing self-validating control titrations, researchers can confidently measure the exact enthalpic and entropic forces driving their compound's efficacy, ultimately leading to safer, more potent clinical candidates.
References
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI - Reichert SPR. Available at:[Link]
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target - ScieNFT. Available at:[Link]
Comparison of Biomolecular Interaction Techniques - XanTec bioanalytics GmbH. Available at: [Link]
SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? - Nicoya Life. Available at:[Link]
Biophysical Assays - Reaction Biology. Available at: [Link]
KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC / NIH. Available at: [Link]
Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2) - ACS Publications. Available at:[Link]
As a Senior Application Scientist, I frequently oversee the integration of privileged scaffolds like 2-Quinazolineacetonitrile into drug discovery pipelines. This compound features a quinazoline heterocycle linked to a r...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of privileged scaffolds like 2-Quinazolineacetonitrile into drug discovery pipelines. This compound features a quinazoline heterocycle linked to a reactive acetonitrile group, making it a highly versatile synthetic intermediate for constructing biologically active molecules[1]. However, the very features that make it chemically valuable—the nitrogen-rich heterocyclic core and the cyano (-C≡N) functional group—dictate stringent handling and disposal protocols.
Improper disposal can lead to the release of highly toxic hydrogen cyanide (HCN) or nitrogen oxides (NOx)[2]. This guide provides a self-validating, step-by-step operational plan for the safe segregation, treatment, and disposal of 2-Quinazolineacetonitrile, ensuring compliance with laboratory safety and environmental regulations.
Section 1: Physicochemical & Hazard Profile
Understanding the causality behind our safety choices begins with the compound's hazard profile. The quinazoline core and nitrile moiety present specific environmental and acute toxicity risks that dictate our choice of Personal Protective Equipment (PPE) and waste segregation strategies.
Table 1: Hazard and Operational Data for 2-Quinazolineacetonitrile
Because of the stability of the quinazoline ring and the toxicity of the nitrile group, high-temperature incineration is the EPA-preferred method for complete destruction[6].
Methodology 1: Segregation and Preparation for Incineration
Waste Segregation: Isolate 2-Quinazolineacetonitrile waste (both solid powder and solvent mixtures) from strong oxidizers and aqueous acids. Causality: Acidic conditions can hydrolyze the nitrile group, potentially liberating lethal hydrogen cyanide (HCN) gas.
Containerization: Collect solid waste in high-density polyethylene (HDPE) containers. For liquid waste (e.g., reaction mother liquors containing the compound), use compatible solvent waste carboys.
Labeling: Clearly label the container with "Hazardous Waste - Toxic/Irritant", the chemical name "2-Quinazolineacetonitrile", and the specific solvent composition.
Facility Transfer: Arrange for transfer to a licensed Environmental Protection Agency (EPA) RCRA-permitted incineration facility.
Incineration Parameters (Facility Level): The facility must incinerate the waste at temperatures exceeding 850°C (often >1000°C for refractory nitrogen compounds) utilizing a rotary kiln or liquid injection incinerator equipped with an alkaline scrubber to neutralize NOx and cyanide emissions[5].
Section 3: Laboratory-Scale Chemical Pre-Treatment (Alkaline Hydrolysis)
For small residual amounts or specific laboratory settings, chemical treatment via alkaline hydrolysis can convert the reactive nitrile into a less hazardous carboxylate salt and ammonia before final disposal[6].
Methodology 2: Controlled Alkaline Hydrolysis
Preparation: Conduct all steps inside a certified, well-ventilated fume hood. Wear full PPE (nitrile gloves, lab coat, face shield).
Dissolution: Dissolve the residual 2-Quinazolineacetonitrile in a suitable water-miscible solvent (e.g., ethanol).
Hydrolysis Reaction: Slowly add the solution to a large excess of 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) while stirring continuously[4]. Causality: The hydroxide ions attack the electrophilic carbon of the nitrile, converting it to a quinazoline-acetate salt and releasing ammonia gas (which is safely exhausted by the fume hood).
Neutralization & Collection: Allow the reaction to stir until complete (typically 2-4 hours depending on scale). Neutralize the solution carefully to pH 7-8 if required by your institution, and collect the resulting aqueous mixture as hazardous liquid waste for standard institutional disposal.
Section 4: Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.
Methodology 3: Dry Spill Decontamination
Evacuation & PPE: Evacuate non-essential personnel. Don an N95 or P100 particulate respirator, chemical safety goggles, and double nitrile gloves[3].
Containment: Do not use compressed air or dry sweeping, which generates hazardous aerosols.
Collection: Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to chemical spills to collect the solid.
Surface Decontamination: Wash the affected area with a 5% sodium hypochlorite (bleach) solution, followed by copious amounts of water. Causality: Hypochlorite acts as an oxidizing agent that can neutralize residual traces of the nitrile compound[7].
Disposal: Place all contaminated materials (wipes, gloves) into a sealed, labeled hazardous waste bag for incineration[4].
Section 5: Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process and workflow for the proper disposal of 2-Quinazolineacetonitrile.
Disposal workflow for the segregation and incineration of 2-Quinazolineacetonitrile waste.
References
Engineering Handbook for Hazardous Waste Incineration. U.S. Environmental Protection Agency (EPA). [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Quinazolineacetonitrile
A Note on Prudent Practice: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 2-Quinazolineacetonitrile is one such c...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Prudent Practice: In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 2-Quinazolineacetonitrile is one such compound. In the absence of a specific Safety Data Sheet (SDS), our operational directive must be guided by established principles of chemical safety and data from structurally analogous compounds. This guide is constructed on the conservative and prudent assumption that 2-Quinazolineacetonitrile should be handled as a hazardous substance, based on the known profiles of related heterocyclic and nitrile-containing molecules.[1][2]
The quinazoline moiety is a nitrogen-containing heterocycle, and the acetonitrile group (-CH₂CN) introduces a nitrile function. Nitrile compounds can be toxic and irritating, and under certain conditions (e.g., thermal decomposition), may release highly toxic fumes like hydrogen cyanide.[1][3] Therefore, our safety protocols are designed to mitigate risks of acute toxicity (via ingestion, inhalation, or skin contact), as well as skin and eye irritation.[1][4]
Part 1: Essential Personal Protective Equipment (PPE) Matrix
The selection of PPE is not a static choice but is dictated by the specific task being performed. The following table outlines the minimum required PPE for handling 2-Quinazolineacetonitrile. Always consult your institution's Chemical Hygiene Plan (CHP) for any additional requirements.[5][6]
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Chemical Splash Goggles
Double Nitrile Gloves
Fully-Buttoned Lab Coat
Work within a Chemical Fume Hood or Vented Balance Enclosure
Preparing Solutions
Chemical Splash Goggles & Face Shield
Double Nitrile Gloves
Fully-Buttoned Lab Coat
Mandatory use of a certified Chemical Fume Hood
Performing Reactions
Chemical Splash Goggles
Double Nitrile Gloves
Fully-Buttoned Lab Coat
Mandatory use of a certified Chemical Fume Hood
Handling Waste/Spill Cleanup
Chemical Splash Goggles & Face Shield
Heavy-duty Nitrile or Neoprene Gloves
Chemical-Resistant Apron over Lab Coat
Mandatory use of a certified Chemical Fume Hood
Part 2: The Causality Behind Your PPE Choices
Understanding why a specific piece of PPE is required is fundamental to building a culture of safety.[5]
Eye and Face Protection: Your First Line of Defense
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles are mandatory because they form a protective seal around the eyes, preventing entry of splashes, aerosols, or fine powders from any direction.[2][7]
Face Shield: A face shield, worn in conjunction with goggles, is required when there is a heightened risk of splashes, such as when transferring solutions or working with larger volumes.[1] This provides a critical secondary layer of protection for the entire face.
Hand Protection: The Imperative of an Intact Barrier
Nitrile Gloves: Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including solvents, oils, and many hazardous substances.[8][9] It is a superior choice over latex for chemical handling due to its durability and resistance to punctures and degradation.[10][11]
The "Double-Gloving" Protocol: For handling compounds of unknown or high toxicity, double-gloving is a field-proven best practice.[1] The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier in case of a tear or permeation. This technique also facilitates a safer doffing process, minimizing the risk of skin contact.
Body Protection: Shielding Against Incidental Contact
Laboratory Coat: A fully-buttoned lab coat made of appropriate material (e.g., cotton or flame-resistant fabric) must be worn at all times.[12] Its primary function is to protect your skin and personal clothing from incidental spills and contamination.
Respiratory Protection: The Unseen Hazard
Chemical Fume Hood: This is the primary and most critical engineering control. All handling of 2-Quinazolineacetonitrile, from weighing to solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This prevents the inhalation of potentially harmful dust, aerosols, or vapors. A respirator is generally not required for routine operations when a fume hood is used correctly.
Part 3: Operational Plan: A Step-by-Step PPE Protocol
This protocol ensures a self-validating system of safety from the moment you prepare to handle the compound until your work is complete.
Step 1: Pre-Operational Safety Check
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
Locate Emergency Equipment: Confirm the clear accessibility of the safety shower and eyewash station.[2][13]
Inspect Your PPE: Before donning, carefully inspect all PPE for signs of degradation, cracks, or holes. This is especially critical for gloves.[12]
Step 2: Donning PPE (Putting On)
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
Inner Gloves: Don the first pair of nitrile gloves.
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Eye/Face Protection: Put on your chemical splash goggles. If the procedure requires it, add a face shield over the goggles.
Step 3: Doffing PPE (Taking Off) - The Critical Decontamination Sequence
The goal is to remove PPE without contaminating yourself. This should be performed in a designated area.
Outer Gloves: While still wearing your inner gloves, grasp the outside of one outer glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved (inner glove) hand under the cuff of the remaining outer glove and peel it off from the inside, creating a "bag" for both outer gloves.
Dispose: Immediately dispose of the outer gloves in a designated hazardous waste container.[4]
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces.
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Place it in its designated storage or laundry receptacle.
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
Dispose: Place the inner gloves in the hazardous waste container.[1]
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]
Part 4: Logistical Plan: Disposal of Contaminated PPE
All disposable PPE used while handling 2-Quinazolineacetonitrile must be considered hazardous waste.
Waste Segregation: Establish a clearly labeled, sealed container in the immediate work area for all contaminated solid waste, including gloves, disposable labware, and absorbent materials.[4]
Container Management: Do not overfill waste containers. When ready for pickup, ensure the container is securely sealed.
Institutional Procedures: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.[2] Never dispose of contaminated PPE in the regular trash.
Visualizing the Workflow
The following diagram illustrates the essential decision-making and procedural flow for safely handling 2-Quinazolineacetonitrile and managing the associated PPE.
Caption: Safe Handling and PPE Decontamination Workflow.
References
Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
PPS Gloves. (2025, January 7).
(2025, May 7). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
What is Nitrile and Why Does It Make a Gre
S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
Lab Safety Rules and Guidelines. (2024, January 23).
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024, September 6).
Fisher Scientific.
MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
Merck Millipore. (2025, March 11).
National Institutes of Health Division of Occupational Health and Safety. Chemical Safety Guide, 6th Ed.
Covestro. (2012, August 22).
Sigma-Aldrich. (2025, September 24).
Occupational Safety and Health Administration (OSHA).
BenchChem. (2025). Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)
Acetonitrile - SAFETY D
BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-Pyridinesulfonylacetonitrile.
BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 2-Amino-5-phenyl-3-furonitrile.
BenchChem. (2025).
U.S. Environmental Protection Agency (EPA). (2023, November 1). 2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene.
Chemical Waste Management Guide.
New Jersey Department of Health and Senior Services. (2000, November). HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE.